molecular formula C11H13NO2S B1296774 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 67189-37-1

2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1296774
CAS No.: 67189-37-1
M. Wt: 223.29 g/mol
InChI Key: HTRWLFRKMUVNPG-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO2S and its molecular weight is 223.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-7-2-4-8(5-3-7)10-12-9(6-15-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRWLFRKMUVNPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2NC(CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60986210
Record name 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid
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Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67189-37-1
Record name 4-Thiazolidinecarboxylic acid, 2-(p-tolyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60986210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazolidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry and drug development, serving as a core component in a multitude of compounds with diverse pharmacological activities. These activities include antioxidant, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The inherent structural features, derived from the condensation of L-cysteine with an aldehyde or ketone, provide a chiral backbone that is amenable to a wide range of chemical modifications.[5]

This technical guide presents a comprehensive, field-proven methodology for the synthesis and detailed structural characterization of a specific derivative: 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid. This compound is synthesized via the nucleophilic cyclic condensation of L-cysteine with p-tolualdehyde.[1] We will delve into the mechanistic underpinnings of this reaction, provide a robust and reproducible experimental protocol, and outline a full suite of analytical techniques required for unambiguous structural confirmation and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to this important class of heterocyclic compounds.

Section 1: The Synthetic Pathway: Principles and Rationale

Overview of the Reaction

The synthesis of this compound is achieved through a one-pot condensation reaction. The two key building blocks are L-cysteine, which provides the thiol, amine, and carboxylic acid functionalities, and p-tolualdehyde (4-methylbenzaldehyde), which provides the substituted aryl moiety at the 2-position of the resulting heterocyclic ring. The reaction proceeds efficiently under mild conditions, typically in a mixed aqueous-alcoholic solvent system at room temperature, often resulting in the spontaneous precipitation of the product upon formation.[1][6]

Mechanistic Insights

The formation of the 1,3-thiazolidine ring is a classic example of heterocyclic chemistry, involving the intramolecular cyclization of intermediates formed from the reaction between the bifunctional amino acid and the aldehyde. While the precise sequence of events can be debated, the generally accepted mechanism involves the following key steps.[7][8][9]

  • Initial Nucleophilic Attack: The reaction initiates with a nucleophilic attack on the electrophilic carbonyl carbon of p-tolualdehyde. This attack can theoretically be initiated by either the lone pair of the sulfur atom (thiol group) or the nitrogen atom (amino group) of L-cysteine.[9] The attack by the highly nucleophilic thiol group is often favored, leading to the formation of a transient hemithioacetal intermediate.[7][10]

  • Dehydration and Iminium Ion Formation: The hemithioacetal is unstable and readily undergoes acid- or base-catalyzed dehydration. This step results in the formation of a resonance-stabilized carbocation or, more accurately, an iminium ion intermediate (a Schiff base-like structure) after the involvement of the amino group.[8]

  • Intramolecular Cyclization: The final and irreversible step is a rapid intramolecular nucleophilic attack by the amino group's lone pair onto the electrophilic carbon of the iminium ion. This ring-closing step forms the stable five-membered thiazolidine ring.[7][10]

The causality behind the efficiency of this reaction lies in the inherent reactivity of the functional groups and the thermodynamic stability of the resulting heterocyclic product. The use of protic solvents like water and ethanol facilitates the necessary proton transfers throughout the mechanism.[10]

Thiazolidine Formation Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product p_tolualdehyde p-Tolualdehyde hemithioacetal Hemithioacetal p_tolualdehyde->hemithioacetal 1. Nucleophilic Attack (Thiol) l_cysteine L-Cysteine l_cysteine->hemithioacetal 1. Nucleophilic Attack (Thiol) iminium_ion Iminium Ion hemithioacetal->iminium_ion 2. Dehydration product This compound iminium_ion->product 3. Intramolecular Cyclization (Amine Attack)

Figure 1: Reaction Mechanism of Thiazolidine Formation.
Stereochemical Considerations

The condensation reaction introduces a new chiral center at the C2 position of the thiazolidine ring, where the p-tolyl group is attached. Since the starting material, L-cysteine, possesses inherent chirality at the C4 position, the reaction product is a mixture of diastereomers: (2S, 4R)-trans and (2R, 4R)-cis.[5][11] The relative ratio of these isomers can be influenced by reaction conditions such as solvent and pH, though separation often requires specialized chromatographic techniques. For many applications, the diastereomeric mixture is used directly.

Section 2: Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where successful execution at each stage—from dissolution of reactants to precipitation and purification of the product—provides confidence in the process.

Materials and Reagents
  • L-Cysteine hydrochloride monohydrate (≥99%)

  • p-Tolualdehyde (4-methylbenzaldehyde) (≥98%)

  • Sodium Acetate (Anhydrous, ≥99%)

  • Ethanol (95% or Absolute)

  • Deionized Water

  • Diethyl Ether (Anhydrous)

Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve L-cysteine hydrochloride monohydrate (e.g., 5.0 g, ~0.028 mol) and sodium acetate (e.g., 2.3 g, ~0.028 mol) in 50 mL of deionized water. Stir until a clear solution is obtained. The sodium acetate acts as a base to neutralize the hydrochloride and deprotonate the carboxylic acid, facilitating the reaction.[1]

  • Aldehyde Addition: In a separate beaker, dissolve p-tolualdehyde (e.g., 3.4 g, ~0.028 mol) in 50 mL of ethanol.

  • Reaction Initiation: Add the ethanolic solution of p-tolualdehyde to the aqueous L-cysteine solution in the round-bottom flask.

  • Reaction Execution: Stir the combined mixture vigorously at room temperature (20-25°C) for 24 hours. A magnetic stirrer is sufficient. As the reaction progresses, a white precipitate of the product will form.[1][12]

  • Product Isolation: After 24 hours, place the reaction flask in an ice bath for 30-60 minutes to maximize precipitation.

  • Filtration and Washing: Collect the white solid precipitate by suction filtration using a Büchner funnel. Wash the solid several times with cold deionized water, followed by a wash with cold diethyl ether to remove any unreacted aldehyde and other organic impurities.[6]

  • Drying: Dry the product under vacuum or in a desiccator to a constant weight.

  • Purification (Recrystallization): For higher purity, the crude product can be recrystallized from a hot ethanol/water mixture.[12] Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter and dry the purified crystals.

Figure 2: Synthesis and Purification Workflow.

Section 3: Structural Elucidation and Characterization

Unambiguous confirmation of the synthesized product's structure and purity is paramount. A combination of physical and spectroscopic methods should be employed.

Physical Properties

The following table summarizes the key physical properties of the target compound.

PropertyValue
Molecular Formula C₁₁H₁₃NO₂S
Molecular Weight 223.29 g/mol
Appearance White to off-white crystalline solid
Expected Yield 80-95% (crude)
Melting Point Varies based on diastereomeric ratio
Spectroscopic Analysis

The following data are based on established values for closely related 2-aryl-thiazolidine-4-carboxylic acids.[1][11][13]

¹H-NMR is the most powerful tool for confirming the structure. The spectrum provides distinct signals for each proton environment.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
-CH₃ (p-tolyl)~2.3Singlet (s)
H-5a, H-5b (thiazolidine)~3.2 - 3.5Multiplet (m) or dd
H-4 (thiazolidine)~4.0 - 4.2Triplet (t) or dd
H-2 (thiazolidine)~5.6 - 5.7Singlet (s)
Aromatic (p-tolyl)~7.2 - 7.4Two Doublets (d)
-COOH / -NH₂⁺- Broad, variableSinglet (br, s)

Note: Spectra are typically run in solvents like Acetone-d₆ or DMSO-d₆. Chemical shifts can vary slightly based on solvent and diastereomeric ratio.

Infrared spectroscopy confirms the presence of key functional groups.

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch ~3400 - 3300Secondary amine
O-H Stretch ~3000 - 2500 (broad)Carboxylic acid
Aromatic C-H Stretch ~3100 - 3000Aryl group
Aliphatic C-H Stretch ~2980 - 2850-CH₂- and -CH-
C=O Stretch ~1710 - 1680Carboxylic acid carbonyl
Aromatic C=C Stretch ~1600, ~1500Benzene ring

Note: In the solid state, the compound may exist as a zwitterion, shifting the C=O stretch to a carboxylate (COO⁻) asymmetric stretch around 1580-1620 cm⁻¹ and showing broad N-H⁺ stretches.[11][14]

Mass spectrometry is used to confirm the molecular weight of the compound.

IonExpected m/z
[M+H]⁺ (ESI⁺)224.07
[M-H]⁻ (ESI⁻)222.06
M⁺ (EI)223.06

Section 4: Conclusion and Future Perspectives

This guide has detailed a reliable and well-characterized method for the synthesis of this compound. The procedure is robust, utilizing readily available starting materials and mild reaction conditions, making it accessible for most synthetic chemistry laboratories. The analytical workflow described provides a clear path to confirming the structural integrity and purity of the final product.

The inherent biological relevance of the thiazolidine scaffold ensures that derivatives like the one described here are of significant interest.[3][4] This compound can serve as a valuable starting point for further derivatization—such as at the carboxylic acid or the secondary amine—to generate libraries of novel compounds for screening in various therapeutic areas, including oncology and infectious diseases.[2] The methodologies presented herein provide the foundational knowledge necessary for researchers to confidently synthesize and characterize this and other related molecules, enabling further exploration of their potential in drug discovery.

References

  • Ho, C. T., & Chen, J. H. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224–227. [Link][7][10]

  • Kallen, R. G. (1971). Mechanism of reactions involving Schiff base intermediates. Thiazolidine formation from L-cysteine and formaldehyde. Journal of the American Chemical Society, 93(23), 6236–6248. [Link][8]

  • Khan, K. M., et al. (2013). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 26(4), 773-778. [Link][1]

  • ResearchGate. (n.d.). Figure 1: reaction scheme for the formation of thiazolidines as proposed in parts in the literature[13]. Retrieved from [Link][15]

  • Wang, B., Peng, Q., He, M., & Yuan, L. (1989). THE STRUCTURAL CHARACTERISTICS OF 2-ARYL-THIAZOLIDINE-4-CARBOXYLIC ACIDS. Chinese Journal of Applied Chemistry, 0(4), 26-31. [Link][11]

  • Włodek, L., et al. (1998). Thiazolidine derivatives as source of free L-cysteine in rat tissue. Pharmacological research, 37(3), 215–221. [Link][16]

  • Crawhall, J. C. (1974). Structural Studies of Derivatives of Thiazolidine-4-Carboxylic Acid. McMaster University. Retrieved from [Link][14]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link][5]

  • Abbas, S., et al. (2023). Design, synthesis, biological assessment, and in silico analysis of bisthiazolidine amide derivatives as potential anti-bacterial and anti-prostate cancer agents. Green Chemistry Letters and Reviews. [Link][2]

  • Khan, K. M., et al. (2016). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. ResearchGate. [Link][13]

  • Benedini, F., et al. (1995). Synthesis and NMR Studies of Thiazolidine-4-carboxylic Acid Derivatives Containing a Nitro Ester Function. ChemInform, 26(22). [Link]

  • Miller, D. D., et al. (2005). Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. Journal of Medicinal Chemistry, 48(5), 1369–1378. [Link][3]

  • Van der Veken, B., et al. (2010). Aldehyde Binding to Cysteine, SO2, and Alanine. Journal of Agricultural and Food Chemistry, 58(19), 10637–10645. [Link][9]

  • Sharma, S., et al. (2019). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistrySelect, 4(19), 5671-5685. [Link][4]

Sources

Spectroscopic Analysis of 2-(p-tolyl)thiazolidine-4-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiazolidine Scaffolds

Thiazolidine-4-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, antiviral, antioxidant, and anticancer properties.[1] The core structure, a saturated five-membered ring containing both sulfur and nitrogen, provides a versatile framework for the design of novel therapeutic agents. The 2-(p-tolyl)thiazolidine-4-carboxylic acid variant is of particular interest due to the incorporation of a lipophilic tolyl group, which can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and cellular uptake. This guide provides an in-depth technical overview of the spectroscopic techniques used to elucidate and confirm the structure of 2-(p-tolyl)thiazolidine-4-carboxylic acid, a critical step in its development as a potential drug candidate.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

A comprehensive structural analysis of 2-(p-tolyl)thiazolidine-4-carboxylic acid necessitates a combination of spectroscopic methods. Each technique provides unique and complementary information, allowing for an unambiguous confirmation of the molecule's constitution and stereochemistry.

Molecular Structure and Synthesis Workflow

The synthesis of 2-(p-tolyl)thiazolidine-4-carboxylic acid is typically achieved through the condensation reaction of L-cysteine with p-tolualdehyde.[2] This reaction forms the thiazolidine ring in a single, efficient step.

G cluster_reactants Reactants cluster_product Product L-Cysteine L-Cysteine Condensation Condensation L-Cysteine->Condensation p-Tolualdehyde p-Tolualdehyde p-Tolualdehyde->Condensation 2-(p-tolyl)thiazolidine-4-carboxylic acid 2-(p-tolyl)thiazolidine-4-carboxylic acid Condensation->2-(p-tolyl)thiazolidine-4-carboxylic acid

Caption: Synthesis of 2-(p-tolyl)thiazolidine-4-carboxylic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Interpreting the Spectrum:

The ¹H NMR spectrum of 2-(p-tolyl)thiazolidine-4-carboxylic acid is expected to exhibit distinct signals corresponding to the protons of the thiazolidine ring and the p-tolyl group. Based on data from closely related compounds, such as N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid and other 2-arylthiazolidine-4-carboxylic acids, the following assignments can be predicted.[2][3]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-2 (thiazolidine)5.5 - 5.8Singlet (s)-
H-4 (thiazolidine)4.0 - 4.3Triplet (t) or Doublet of Doublets (dd)~7-9
H-5a, H-5b (thiazolidine)3.2 - 3.6Multiplet (m)
Aromatic (tolyl)7.1 - 7.4Two Doublets (d)~8
Methyl (tolyl)2.3 - 2.4Singlet (s)-
NH (thiazolidine)Broad singlet
COOH10.0 - 13.0Broad singlet (br s)-

Causality Behind Experimental Choices:

The choice of a deuterated solvent, such as DMSO-d₆ or acetone-d₆, is crucial to avoid overwhelming the spectrum with solvent signals.[2] Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. The diastereotopic nature of the H-5 protons, adjacent to the chiral center at C-4, results in their distinct chemical shifts and complex coupling patterns.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 2-(p-tolyl)thiazolidine-4-carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference.

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Parameters: Typical acquisition parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

Interpreting the Spectrum:

The ¹³C NMR spectrum will complement the ¹H NMR data, confirming the number and types of carbon atoms in the molecule. Predicted chemical shifts, based on related structures, are summarized below.[4][5]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (carboxylic acid)170 - 175
C-2 (thiazolidine)65 - 75
C-4 (thiazolidine)60 - 65
C-5 (thiazolidine)30 - 40
Aromatic (tolyl) - C (ipso)135 - 140
Aromatic (tolyl) - CH125 - 130
Aromatic (tolyl) - C (para to CH₃)138 - 142
Methyl (tolyl)20 - 22
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire the spectrum on the same NMR spectrometer.

  • Parameters: Employ a wider spectral width (e.g., 220 ppm) and a longer relaxation delay (e.g., 2-5 seconds) compared to ¹H NMR. A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Interpreting the Spectrum:

The FT-IR spectrum of 2-(p-tolyl)thiazolidine-4-carboxylic acid will display characteristic absorption bands for the carboxylic acid, secondary amine, and aromatic functionalities.[2]

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H (carboxylic acid)Stretching2500 - 3300 (broad)
N-H (secondary amine)Stretching3300 - 3500
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=O (carboxylic acid)Stretching1700 - 1760
C=C (aromatic)Stretching1450 - 1600
C-NStretching1000 - 1350
C-OStretching1210 - 1320

Causality Behind Experimental Choices:

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The choice of sample preparation method, either as a KBr pellet or a Nujol mull, is to obtain a high-quality spectrum of the solid material without interference from a solvent.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, typically yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Interpreting the Spectrum:

For 2-(p-tolyl)thiazolidine-4-carboxylic acid (C₁₁H₁₃NO₂S), the calculated molecular weight is approximately 223.07 g/mol .

  • Positive Ion Mode: The ESI-MS spectrum is expected to show a prominent peak at m/z 224.08, corresponding to the [M+H]⁺ ion.

  • Negative Ion Mode: A peak at m/z 222.06, corresponding to the [M-H]⁻ ion, would be expected.

Fragmentation Pattern:

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing further structural information. Key expected fragmentation pathways include:

  • Loss of CO₂: A neutral loss of 44 Da from the deprotonated molecule, corresponding to decarboxylation.

  • Cleavage of the Thiazolidine Ring: Fragmentation of the heterocyclic ring can yield characteristic ions.

  • Loss of the Carboxylic Acid Group: A loss of 45 Da (-COOH) from the protonated molecule.

G M [M+H]⁺ m/z 224.08 F1 Loss of H₂O [M+H-H₂O]⁺ M->F1 F2 Loss of COOH [M+H-COOH]⁺ M->F2 F3 Tolyl Cation [C₇H₇]⁺ M->F3

Caption: Predicted ESI-MS/MS Fragmentation of 2-(p-tolyl)thiazolidine-4-carboxylic acid.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Parameters: Optimize the ESI source parameters, including capillary voltage (typically 3-5 kV), cone voltage, and desolvation gas temperature and flow rate, to maximize the signal of the molecular ion.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Conclusion: Ensuring Structural Integrity for Drug Development

The meticulous application of a suite of spectroscopic techniques—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—is indispensable for the unambiguous structural elucidation of 2-(p-tolyl)thiazolidine-4-carboxylic acid. This guide has outlined the theoretical underpinnings, practical experimental protocols, and expected data for each method. By following these self-validating procedures, researchers and drug development professionals can confidently verify the identity, purity, and structural integrity of this promising therapeutic scaffold, a critical prerequisite for advancing through the drug discovery pipeline.

References

  • BenchChem. (2025). Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers.
  • Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1279-1285. Retrieved from [Link]

  • Parthasarathy, R., Paul, B., & Korytnyk, W. (1976). X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives. Journal of the American Chemical Society, 98(21), 6634–6643. Retrieved from [Link]

  • ZU Scholars. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration. Retrieved from [Link]

  • Al-Obaidi, A. S. M., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Biointerface Research in Applied Chemistry, 12(4), 5225-5241. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

Sources

Physicochemical properties of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Introduction

This compound is a heterocyclic compound belonging to the family of thiazolidine-4-carboxylic acid derivatives. These molecules are synthetically accessible and possess significant therapeutic potential, primarily due to their ability to act as prodrugs. The core structure is formed by the condensation of L-cysteine with an aldehyde, in this case, 4-methylbenzaldehyde.

The principal interest in this class of compounds lies in their capacity to undergo non-enzymatic ring-opening under physiological conditions to release L-cysteine, a crucial precursor to the antioxidant glutathione.[1][2] This mechanism positions this compound and its analogs as valuable candidates for therapeutic strategies aimed at mitigating oxidative stress and protecting against drug-induced toxicities, such as acetaminophen-induced hepatotoxicity.[1][3]

This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound. It details the synthesis, analytical characterization, and critical parameters that govern its behavior, offering field-proven insights for researchers in medicinal chemistry and drug development.

Molecular Structure and Chemical Identifiers

A precise understanding of the molecule's identity is foundational to all subsequent research. The structure and key identifiers for this compound are summarized below.

Caption: Molecular structure of the target compound.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound[4]
CAS Number 67189-37-1[4]
Molecular Formula C₁₁H₁₃NO₂S[4]
Molecular Weight 223.29 g/mol [4]
Canonical SMILES CC1=CC=C(C=C1)C2NC(CS2)C(=O)O[4]

| InChIKey | HTRWLFRKMUVNPG-UHFFFAOYSA-N[4] |

Synthesis and Purification

The synthesis of 2-aryl-1,3-thiazolidine-4-carboxylic acids is a well-established process involving the nucleophilic condensation of L-cysteine with a corresponding aromatic aldehyde.[5][6] This reaction is efficient and typically proceeds at room temperature, making it an accessible method for laboratory-scale production.

Causality Behind Experimental Choices

The selection of L-cysteine is critical as it provides the backbone of the thiazolidine ring and the carboxylic acid moiety. The reaction leverages the nucleophilic nature of both the thiol (-SH) and amino (-NH₂) groups of cysteine, which attack the electrophilic carbonyl carbon of the aldehyde (4-methylbenzaldehyde). A mixed solvent system of ethanol and water is commonly employed to dissolve both the polar L-cysteine hydrochloride and the less polar aromatic aldehyde.[5][6]

G start Start Materials: L-Cysteine Hydrochloride 4-Methylbenzaldehyde Ethanol/Water dissolve Dissolve L-Cysteine HCl and Sodium Acetate in Water start->dissolve add_aldehyde Add Ethanolic Solution of 4-Methylbenzaldehyde dissolve->add_aldehyde react Stir Vigorously at Room Temperature (24h) add_aldehyde->react precipitate Induce Precipitation (Cooling in Ice Bath) react->precipitate filter Separate Precipitate by Suction Filtration precipitate->filter wash Wash with Cold Ethanol filter->wash purify Recrystallize from Hot Ethanol/Water Mixture wash->purify dry Dry Final Product purify->dry end_product Pure 2-(4-Methylphenyl)-1,3- thiazolidine-4-carboxylic acid dry->end_product

Caption: General workflow for synthesis and purification.

Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures for analogous compounds.[5][6]

  • Reagent Preparation:

    • In a round-bottom flask, dissolve L-cysteine hydrochloride (e.g., 0.94 mmol) and sodium acetate (0.64 mmol) in distilled water (25 mL).

    • In a separate beaker, dissolve 4-methylbenzaldehyde (0.98 mmol) in ethanol (26 mL).

  • Reaction:

    • Add the ethanolic aldehyde solution to the aqueous L-cysteine solution.

    • Stir the resulting mixture vigorously at room temperature for approximately 24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Isolation:

    • Upon formation of a precipitate, place the reaction flask in an ice-water bath to maximize precipitation.

    • Collect the solid product by suction filtration.

    • Wash the collected precipitate several times with cold ethanol to remove unreacted starting materials.

  • Purification:

    • For higher purity, recrystallize the solid product from a hot ethanol/water mixture.

    • Dry the purified white crystals to obtain the final product.

Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides complementary information to validate the identity and purity of the synthesized compound.

Table 2: Summary of Expected Spectroscopic Data

Technique Characteristic Features
¹H-NMR Signals for aromatic protons (δ ~7.1-7.3 ppm), methine proton H-2 (δ ~5.6 ppm), methine proton H-4 (δ ~4.0-4.2 ppm), and methylene protons H-5 (δ ~3.2-3.5 ppm).[5]
IR (KBr) Broad O-H stretch (carboxylic acid) ~2500-3300 cm⁻¹, N-H stretch ~3300-3400 cm⁻¹, C=O stretch ~1680-1710 cm⁻¹, Aromatic C=C stretch ~1500-1600 cm⁻¹.[5][7][8]

| Mass Spec (EI-MS) | Molecular ion peak (M⁺) corresponding to the molecular weight (m/z = 223).[5] |

Step-by-Step Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the carbon-hydrogen framework and connectivity.

    • Protocol: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz). Tetramethylsilane (TMS) is used as an internal standard.[5] The resulting spectra are analyzed for chemical shifts, coupling constants, and integration to confirm the structure.

  • Infrared (IR) Spectroscopy:

    • Objective: To identify key functional groups.

    • Protocol: Prepare a KBr pellet by mixing a small amount of the dry sample with potassium bromide powder and pressing it into a thin disk. Alternatively, analyze the sample as a mull. Record the spectrum. The presence of characteristic absorption bands for O-H (acid), N-H, C=O, and aromatic C=C bonds confirms the functional group composition.[7][9]

  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight and fragmentation pattern.

    • Protocol: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization, EI). The resulting mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound, confirming its molecular formula.[10]

Core Physicochemical Properties

The physicochemical properties of a drug candidate are paramount as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

G cluster_properties Physicochemical Properties cluster_impact Impact on Drug Development pKa pKa (Ionization) Formulation Formulation Design pKa->Formulation Absorption Membrane Permeability (Absorption) pKa->Absorption LogP LogP (Lipophilicity) LogP->Absorption Distribution Distribution LogP->Distribution Solubility Solubility (Dissolution) Solubility->Formulation Solubility->Absorption Stability Chemical Stability (Prodrug Release) Release In Vivo Drug Release Stability->Release

Caption: Interplay of physicochemical properties in drug development.

Table 3: Summary of Physicochemical Properties

Property Value (Predicted/Experimental) Significance in Drug Development
Melting Point (°C) ~160-175 (Est. based on analogs[11]) Indicator of purity and solid-state stability.
pKa ~2.00 (Predicted)[12] Governs ionization state; crucial for solubility and formulation. The compound will be ionized at physiological pH.
XLogP3 -0.4 (Computed)[4] Indicates the compound is relatively hydrophilic, which influences membrane permeability and distribution.
Water Solubility Low (Est. ~95 mg/L based on analog[13]) Affects dissolution rate and bioavailability. The hydrophilic carboxylic acid is countered by the lipophilic aryl group.

| Chemical Stability | Labile in physiological conditions[1] | The thiazolidine ring can open to release L-cysteine, which is the basis of its prodrug function. |

In-Depth Analysis
  • pKa (Acid Dissociation Constant): The predicted pKa of ~2.00 is characteristic of the carboxylic acid group. This low value means that at physiological pH (~7.4), the carboxyl group will be deprotonated and exist as a negatively charged carboxylate anion. This ionization significantly increases its aqueous solubility compared to the neutral form and is a key factor in designing parenteral formulations.

  • LogP (Lipophilicity): The computed XLogP3 of -0.4 suggests that the compound has a slight preference for the aqueous phase over an organic phase (octanol).[4] This hydrophilicity, driven by the ionizable carboxylic acid and polar N-H and S-H groups, can be a challenge for passive diffusion across lipid cell membranes. However, the prodrug strategy often relies on carrier-mediated transport or subsequent release of a more permeable active agent.

  • Solubility: The molecule contains both a hydrophilic (ionized carboxylate) and a lipophilic (p-tolyl) moiety, leading to modest overall solubility. A standard method for experimental determination is the shake-flask method, where excess solid is equilibrated in a buffer (e.g., PBS, pH 7.4), and the concentration of the dissolved compound is measured, typically by HPLC-UV.

  • Stability and Prodrug Potential: The most significant chemical property is the inherent instability of the thiazolidine ring at physiological pH.[1] The ring is susceptible to hydrolysis, which breaks the C-S and C-N bonds, leading to the release of L-cysteine and 4-methylbenzaldehyde. This non-enzymatic cleavage is the cornerstone of its function as an L-cysteine delivery system.[1][2]

Application as an L-Cysteine Prodrug

The primary therapeutic application of this compound is to serve as a prodrug for L-cysteine.[14] L-cysteine is a conditionally essential amino acid that is the rate-limiting component in the synthesis of glutathione (GSH), the body's primary endogenous antioxidant. Direct administration of L-cysteine is often problematic due to its poor stability and rapid metabolism.

Mechanism of Action

The thiazolidine structure masks the reactive thiol group of cysteine, improving its stability and bioavailability. Once in systemic circulation, the compound undergoes a slow, non-enzymatic hydrolysis to release L-cysteine where it is needed. This released L-cysteine can then be incorporated into the glutathione synthesis pathway, replenishing cellular GSH levels and enhancing the body's antioxidant capacity.[1]

G Prodrug 2-(4-Methylphenyl)-1,3- thiazolidine-4-carboxylic acid (Administered) Hydrolysis Non-enzymatic Ring Opening (at physiological pH) Prodrug->Hydrolysis Release Release of Active Components Hydrolysis->Release Cysteine L-Cysteine Release->Cysteine Aldehyde 4-Methyl- benzaldehyde Release->Aldehyde GSH Glutathione (GSH) Synthesis Cysteine->GSH Effect Therapeutic Effect: Antioxidant Protection, Detoxification GSH->Effect

Caption: Prodrug activation pathway of the title compound.

Conclusion

This compound is a compound of significant interest due to its well-defined role as a prodrug of L-cysteine. Its physicochemical properties—a hydrophilic nature (XLogP3 -0.4), an acidic pKa (~2.00), and, most importantly, its capacity for hydrolytic ring-opening—are intrinsically linked to its therapeutic mechanism. A thorough understanding and characterization of these properties, using the analytical workflows described herein, are essential for any researcher aiming to develop this or related molecules for clinical applications, particularly in contexts requiring the replenishment of glutathione and protection against oxidative damage. Future research may focus on modifying the 2-aryl substituent to fine-tune the rate of hydrolysis and optimize the pharmacokinetic profile.

References

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  • Nagasawa, H. T., Goon, D. J., Muldoon, W. P., & Zera, R. T. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry. [Link]

  • Al-Hassan, A. A., et al. (2022). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules. [Link]

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  • Al-Jbouri, S. M. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Biointerface Research in Applied Chemistry. [Link]

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  • ResearchGate. (n.d.). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis, identification and computational study of 4- Thiazolidine 4-carboxylic acid derivatives and their metal complexes with Cu(II), and Ag(I). [Link]

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An In-depth Technical Guide to the Crystal Structure Determination of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies and considerations involved in determining the crystal structure of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development who possess a foundational understanding of chemical synthesis and analytical techniques.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties, and by extension, its biological activity. For pharmaceutical development, the definitive determination of a molecule's structure is a critical step. Single-crystal X-ray diffraction (SCXRD) is the gold standard for providing unambiguous atomic coordinates, bond lengths, and bond angles.[1] This guide will detail the process for the structural elucidation of this compound, a heterocyclic compound with potential therapeutic applications. Thiazolidine derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3]

Synthesis and Characterization: The Foundation of Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound. The purity of the synthesized material is paramount for growing high-quality crystals suitable for diffraction.

Synthesis of this compound

A common and effective method for the synthesis of 2-aryl-1,3-thiazolidine-4-carboxylic acids is the nucleophilic condensation of L-cysteine with an appropriate aromatic aldehyde.[4][5]

Protocol 1: Synthesis of this compound

  • Materials:

    • L-Cysteine hydrochloride

    • 4-Methylbenzaldehyde (p-tolualdehyde)

    • Sodium acetate

    • Ethanol

    • Distilled water

    • Diethyl ether

  • Procedure:

    • Dissolve L-cysteine hydrochloride in distilled water.

    • Add sodium acetate to the solution to neutralize the hydrochloride and free the amine group of the L-cysteine.

    • In a separate flask, dissolve 4-methylbenzaldehyde in ethanol.

    • Add the ethanolic aldehyde solution to the aqueous L-cysteine solution.

    • Stir the reaction mixture vigorously at room temperature for 24 hours.[4]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, a precipitate of the product will form. Cool the reaction vessel in an ice bath to maximize precipitation.

    • Collect the precipitate by suction filtration and wash it several times with cold ethanol and then diethyl ether to remove any unreacted starting materials.[6][7]

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure compound.[7]

Spectroscopic Characterization

Before proceeding to crystallization, it is essential to confirm the identity and purity of the synthesized compound using various spectroscopic techniques.

  • ¹H-NMR and ¹³C-NMR Spectroscopy: These techniques provide detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity. For thiazolidine derivatives, characteristic signals for the protons on the thiazolidine ring are expected.[8]

  • FTIR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include those for the N-H, C-H (aromatic and aliphatic), C=O (carboxylic acid), and C-S bonds.[4]

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound, providing further confirmation of its identity. A molecular ion peak corresponding to the calculated molecular weight of C₁₁H₁₃NO₂S (223.29 g/mol ) would be expected.[1][9]

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination.[10] The ideal crystal for SCXRD should be well-formed, free of defects, and typically between 0.03 and 0.3 mm in size.[11]

Protocol 2: Crystallization of this compound

A variety of crystallization techniques can be employed. Slow evaporation of a saturated solution is a common and often successful method.

  • Materials:

    • Purified this compound

    • A selection of high-purity solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof)

  • Procedure:

    • Dissolve a small amount of the purified compound in a minimal amount of a suitable solvent or solvent mixture at room temperature or with gentle heating to create a saturated or near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Transfer the clear solution to a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed.

    • Monitor the vial periodically for the formation of crystals. This process can take anywhere from a few days to several weeks.

Single-Crystal X-ray Diffraction (SCXRD): Unveiling the Atomic Arrangement

SCXRD is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[11][12]

The SCXRD Workflow

The process of determining a crystal structure using SCXRD involves several key steps, from data collection to structure refinement.[10][13]

scxrd_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement crystal_mounting Crystal Mounting data_acquisition Data Acquisition crystal_mounting->data_acquisition on Diffractometer integration Integration data_acquisition->integration scaling_merging Scaling & Merging integration->scaling_merging phase_problem Solving the Phase Problem scaling_merging->phase_problem refinement Structure Refinement phase_problem->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure

Caption: A generalized workflow for single-crystal X-ray diffraction.

Protocol 3: SCXRD Data Collection and Structure Determination

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed on the diffractometer, which consists of an X-ray source, a goniometer for orienting the crystal, and a detector.[12] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[1] The diffractometer then rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded by the detector at various orientations.[11]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the individual reflections.[13] This step involves integration, scaling, and merging of the data.[13]

  • Structure Solution: The "phase problem" is a central challenge in crystallography, as the diffraction experiment only measures the intensities (related to the amplitudes) but not the phases of the diffracted X-rays. Direct methods or Patterson methods are typically used for small molecules to obtain initial phase estimates.

  • Structure Refinement: An initial atomic model is built and then refined against the experimental diffraction data. This is typically done using a least-squares minimization procedure, where the atomic coordinates and thermal parameters are adjusted to improve the agreement between the observed and calculated structure factors.[14][15]

  • Structure Validation: The final refined structure is validated using various crystallographic metrics and software tools to ensure its quality and chemical reasonableness.

Analysis and Interpretation of the Crystal Structure

The final output of a successful crystal structure determination is a set of atomic coordinates that define the molecule's three-dimensional structure. This data allows for a detailed analysis of various structural features.

Crystallographic Data

The crystallographic data for this compound would be summarized in a table similar to the one below. The values presented here are hypothetical and would be determined experimentally.

ParameterValue
Chemical formulaC₁₁H₁₃NO₂S
Formula weight223.29
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
Absorption coefficient (mm⁻¹)Value
F(000)Value
Crystal size (mm³)Value
θ range for data collection (°)Value
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Final R indices [I > 2σ(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value
Goodness-of-fit on F²Value
Molecular and Crystal Packing Analysis
  • Bond Lengths and Angles: The determined structure provides precise measurements of all bond lengths and angles within the molecule, which can be compared to standard values and theoretical calculations.

  • Conformation: The conformation of the thiazolidine ring and the relative orientation of the 4-methylphenyl and carboxylic acid substituents can be analyzed.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding, van der Waals interactions, and π-π stacking. A detailed analysis of these interactions is crucial for understanding the solid-state properties of the compound. For instance, the carboxylic acid group is a strong hydrogen bond donor and acceptor, and these interactions are expected to play a significant role in the crystal packing.

Data Deposition and Dissemination

It is standard practice in the scientific community to deposit the final crystallographic data in a public database. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[16][17] Deposition ensures that the data is preserved and accessible to other researchers for verification and further analysis.[18]

Conclusion

The determination of the crystal structure of this compound is a multi-step process that requires careful execution of synthesis, crystallization, and single-crystal X-ray diffraction experiments. The resulting structural information is invaluable for understanding the fundamental properties of the molecule and can guide further research in areas such as drug design and materials science. This in-depth guide provides a framework for researchers to approach this task with a solid understanding of the underlying principles and methodologies.

References

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  • Single Crystal X-ray Diffraction. (n.d.). University of York. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molbank, 2021(4), M1284.
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  • Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences, 5(4), 543-552.
  • Al-Juboori, A. M. J., et al. (2021). Synthesis and characterization of some new thiazolidinone derivatives containing indole ring. Journal of Physics: Conference Series, 1853, 012029.
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  • Afonine, P. V., et al. (2021). Modeling a unit cell: crystallographic refinement procedure using the biomolecular MD simulation platform Amber. Acta Crystallographica Section D: Structural Biology, 77(11), 1273-1284.
  • Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1297-1302.
  • Kadhim, W. R., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry, 65(4), 45-56.
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  • 2-(4-Methylphenyl)-4(5H)-thiazolone: A Comparative Analysis with X-ray Crystallography. (2023). BenchChem.
  • Shahwar, D., et al. (2010). 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2159.
  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). The Cambridge Crystallographic Data Centre. Retrieved from [Link]

  • Search - Access Structures. (n.d.). The Cambridge Crystallographic Data Centre. Retrieved from [Link]

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  • Ullah, A., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2559575.
  • Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers. (2023). BenchChem.
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A Technical Guide to the Prospective Synthesis and Characterization of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Scientific Rationale

Thiazolidine-4-carboxylic acid derivatives are a class of heterocyclic compounds recognized for their significant biological and pharmacological potential.[2] The thiazolidine ring is a core structural motif in numerous natural and synthetic molecules, including the antibiotic penicillin.[3][5] These scaffolds are known to exhibit a wide range of activities, including antioxidant, anti-inflammatory, antibacterial, and anticancer properties.[2][3][6]

The primary synthetic route to 2-substituted thiazolidine-4-carboxylic acids is the condensation reaction of L-cysteine with an appropriate aldehyde or ketone.[3][5] This reaction proceeds via a nucleophilic attack of the thiol group on the carbonyl carbon, followed by an intramolecular cyclization involving the amino group, forming the stable five-membered thiazolidine ring. The stereochemistry at the C4 position is retained from the L-cysteine precursor, while a new stereocenter is typically formed at the C2 position, resulting in a mixture of diastereomers.[3]

This guide focuses on the targeted synthesis of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid (Target Compound 1 ). The introduction of a 4-methylphenyl (p-tolyl) group at the C2 position is of particular interest. The electronic and steric properties of this substituent may influence the compound's stability, lipophilicity, and ultimately, its biological activity. This document provides the necessary theoretical and practical framework to successfully synthesize, isolate, and characterize this novel molecule.

Proposed Synthetic Strategy and Mechanism

The synthesis of Target Compound 1 is predicated on the well-documented reaction between L-cysteine and aromatic aldehydes.[2][4]

Reaction Scheme: L-Cysteine + p-Tolualdehyde → this compound

The reaction mechanism involves two key steps:

  • Thiohemiacetal Formation: The nucleophilic thiol group (-SH) of L-cysteine attacks the electrophilic carbonyl carbon of p-tolualdehyde. This forms an unstable thiohemiacetal intermediate.

  • Cyclization: The amino group (-NH2) of the same L-cysteine molecule then performs an intramolecular nucleophilic attack, displacing the hydroxyl group and forming the thermodynamically stable thiazolidine ring.

Diagram: Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product L_Cysteine L-Cysteine Thiohemiacetal Thiohemiacetal Intermediate L_Cysteine->Thiohemiacetal 1. Nucleophilic Attack (Thiol) p_Tolualdehyde p-Tolualdehyde p_Tolualdehyde->Thiohemiacetal Product 2-(4-Methylphenyl)-1,3- thiazolidine-4-carboxylic acid Thiohemiacetal->Product 2. Intramolecular Cyclization (Amine)

Caption: Proposed mechanism for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and expected outcomes to ensure the integrity of the synthesis.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplier
L-CysteineC₃H₇NO₂S121.16≥98%Sigma-Aldrich
p-TolualdehydeC₈H₈O120.15≥97%Sigma-Aldrich
Ethanol (EtOH)C₂H₅OH46.0795% or AbsoluteFisher Scientific
Deionized WaterH₂O18.02N/AIn-house
Diethyl Ether(C₂H₅)₂O74.12ACS GradeVWR
Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 1.21 g (10 mmol) of L-cysteine in 50 mL of deionized water. Stir until fully dissolved.

  • Addition of Aldehyde: In a separate beaker, dissolve 1.20 g (10 mmol) of p-tolualdehyde in 50 mL of ethanol.

  • Reaction Initiation: Add the ethanolic solution of p-tolualdehyde dropwise to the aqueous L-cysteine solution at room temperature with vigorous stirring.

  • Reaction Monitoring: The reaction mixture will likely become cloudy as the product precipitates. Stir the mixture continuously at room temperature for 24 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (1:1).

  • Product Isolation: After 24 hours, cool the reaction flask in an ice bath for 30 minutes to maximize precipitation.[2]

  • Filtration and Washing: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid product three times with 20 mL portions of cold diethyl ether to remove any unreacted aldehyde.

  • Drying: Dry the product under vacuum at 40°C for 4-6 hours or until a constant weight is achieved.

Diagram: Experimental Workflow

Experimental_Workflow A 1. Dissolve L-Cysteine in Water C 3. Combine Solutions & Stir at RT for 24h A->C B 2. Dissolve p-Tolualdehyde in Ethanol B->C D 4. Monitor via TLC C->D In-process check E 5. Cool in Ice Bath C->E F 6. Vacuum Filtration E->F G 7. Wash with Cold Diethyl Ether F->G H 8. Dry Under Vacuum G->H I Purified Product H->I

Caption: Step-by-step workflow for the synthesis and isolation.

Characterization and Purity Assessment

A rigorous characterization is essential to confirm the structure and purity of the newly synthesized compound.

Physical Properties (Predicted)
PropertyPredicted ValueSource
Molecular FormulaC₁₁H₁₃NO₂SPubChem[1]
Molecular Weight223.29 g/mol PubChem[1]
AppearanceWhite to off-white solidAnalogy[7]
Melting Point~170-180 °C (with decomp.)Analogy[7]
Spectroscopic Analysis

The following techniques are indispensable for unambiguous structural elucidation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable solvent like DMSO-d₆, the spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group (two doublets in the 7.0-7.5 ppm range), a singlet for the methyl group (~2.3 ppm), and distinct signals for the protons on the thiazolidine ring (H2, H4, and H5 methylene protons). The proton at C2 (adjacent to the aryl group and sulfur) is expected to appear as a singlet around 5.5-5.8 ppm.[2]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal 11 distinct carbon signals, including the carboxylic acid carbonyl (~170-175 ppm), aromatic carbons, and the three carbons of the thiazolidine ring.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected for the N-H stretch (~3300-3400 cm⁻¹), the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1690-1720 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹).[2]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the molecular weight of the compound ([M+H]⁺ at m/z 224.07 or [M-H]⁻ at m/z 222.06).

Potential Applications and Future Directions

Derivatives of thiazolidine-4-carboxylic acid are being actively investigated for various therapeutic applications. Recent studies have highlighted their potential as inhibitors of influenza neuraminidase, suggesting antiviral applications.[8] Furthermore, their structural similarity to the amino acid proline makes them interesting candidates for peptidomimetic studies and as building blocks in medicinal chemistry.[3] The antioxidant properties observed in similar 2-aryl derivatives also suggest potential utility in mitigating oxidative stress-related conditions.[2]

Future work should focus on:

  • Diastereomer Separation: Developing chromatographic methods to separate and characterize the individual cis and trans diastereomers.

  • Biological Screening: Evaluating the synthesized compound for its antioxidant, antibacterial, and antiviral activities.

  • Derivative Synthesis: Using the carboxylic acid and secondary amine functionalities as handles for further chemical modification to create a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

This guide provides a robust and scientifically grounded protocol for the inaugural synthesis and comprehensive characterization of this compound. By leveraging established chemical principles and detailing a rigorous analytical workflow, this document serves as an essential resource for researchers aiming to explore this novel compound. The successful execution of this protocol will not only confirm the structure of a previously uncharacterized molecule but will also open new avenues for its investigation in drug discovery and materials science.

References

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An In-depth Technical Guide on the Stereochemistry of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The stereochemical configuration of pharmacologically active molecules is a critical determinant of their efficacy, selectivity, and safety. This guide provides a detailed examination of the stereochemistry of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid, a heterocyclic compound with significant therapeutic potential. The condensation of L-cysteine with 4-methylbenzaldehyde yields this compound, which possesses two chiral centers at positions C2 and C4. This results in the formation of diastereomers, specifically (2R,4R) and (2S,4R) (cis) and (2S,4R) and (2R,4S) (trans) isomers. The fixed (R) configuration at C4, derived from the natural amino acid L-cysteine, simplifies the stereochemical landscape. This document outlines the synthetic protocols, diastereomeric outcomes, and advanced analytical techniques for the unambiguous assignment of the stereochemistry of these isomers. The profound impact of stereoisomerism on biological activity is also discussed, providing essential insights for drug design and development.

Introduction: The Significance of Stereochemistry

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Many biological targets, such as enzymes and receptors, are chiral and thus interact differently with the various stereoisomers of a drug molecule. This can lead to significant differences in pharmacological activity, metabolism, and toxicity between isomers. Thiazolidine derivatives, a class of heterocyclic compounds, are known to exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-influenza properties.[1][2][3][4] The compound this compound is a key scaffold in the development of novel therapeutic agents. Its synthesis from L-cysteine and 4-methylbenzaldehyde introduces a second chiral center at the C2 position, in addition to the inherent chirality at C4 from the cysteine backbone. This gives rise to diastereomeric pairs (cis and trans), whose distinct spatial arrangements can profoundly influence their biological profiles.[1] A thorough understanding and control of the stereochemistry of this molecule are therefore essential for the development of safe and effective drugs.

Synthesis and Formation of Diastereomers

The primary route for the synthesis of this compound is the condensation reaction between L-cysteine and 4-methylbenzaldehyde.[3][5][6] This reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular nucleophilic attack of the thiol group onto the imine carbon, leading to the formation of the thiazolidine ring.

General Synthetic Protocol

A typical procedure involves the reaction of L-cysteine hydrochloride with 4-methylbenzaldehyde in a suitable solvent system, often a mixture of ethanol and water.[3][5] Sodium acetate is commonly added to neutralize the hydrochloride and facilitate the reaction. The reaction is typically stirred at room temperature for an extended period, allowing for the formation and precipitation of the product.

Experimental Protocol: Synthesis of this compound

  • Dissolve L-cysteine hydrochloride (1 equivalent) in distilled water.

  • Add sodium acetate (1 equivalent) to the solution and stir until dissolved.

  • In a separate flask, dissolve 4-methylbenzaldehyde (1 equivalent) in ethanol.

  • Add the aldehyde solution to the cysteine solution and stir the mixture vigorously at room temperature for 24 hours.

  • Cool the reaction mixture in an ice bath to promote further precipitation.

  • Collect the precipitate by suction filtration and wash thoroughly with cold ethanol.

  • Dry the product under vacuum.

The Formation of Cis and Trans Diastereomers

The cyclization step of the synthesis can result in two possible diastereomeric products: the cis isomer, where the substituent at C2 (the 4-methylphenyl group) and the substituent at C4 (the carboxylic acid group) are on the same side of the ring, and the trans isomer, where they are on opposite sides. The ratio of these diastereomers can be influenced by reaction conditions such as solvent and temperature.[7] It has been observed that in many cases, a mixture of diastereomers is obtained, with one often being the major product.[1][6] For instance, studies on similar 2-arylthiazolidine-4-carboxylic acid amides have reported diastereomeric ratios of 7:3.[1]

G cluster_reactants Reactants cluster_process Reaction cluster_intermediates Intermediate cluster_cyclization Cyclization cluster_products Products L-Cysteine L-Cysteine Condensation Condensation L-Cysteine->Condensation 4-Methylbenzaldehyde 4-Methylbenzaldehyde 4-Methylbenzaldehyde->Condensation Schiff_Base Schiff Base/ Thiohemiaminal Condensation->Schiff_Base Formation Intramolecular_Attack Intramolecular Nucleophilic Attack Schiff_Base->Intramolecular_Attack Equilibrium Cis_Isomer cis-(2S,4R) Isomer Intramolecular_Attack->Cis_Isomer Diastereoselective Path A Trans_Isomer trans-(2R,4R) Isomer Intramolecular_Attack->Trans_Isomer Diastereoselective Path B

Stereochemical Assignment and Analytical Techniques

The unambiguous determination of the stereochemistry of the synthesized products is crucial. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is a powerful tool for differentiating between the cis and trans diastereomers.[8][9] The chemical shifts and coupling constants of the protons on the thiazolidine ring, specifically H2, H4, and the diastereotopic protons at H5, are highly sensitive to the relative stereochemistry.

In many 2-arylthiazolidine-4-carboxylic acid derivatives, the C2-H proton of the minor isomer appears downfield compared to the major isomer.[1] Conversely, the C4-H proton of the major isomer often appears at a lower field than that of the minor isomer.[1] These differences in chemical shifts arise from the different magnetic environments of the protons in the cis and trans configurations. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide further definitive evidence by identifying through-space correlations between protons on the C2 and C4 substituents.[9]

Proton Typical Chemical Shift Range (ppm) - Major Isomer Typical Chemical Shift Range (ppm) - Minor Isomer
C2-H5.30 - 5.605.50 - 5.80
C4-H4.10 - 4.403.80 - 4.10
C5-H3.10 - 3.503.10 - 3.50

Note: These are representative ranges and can vary based on the solvent and specific substituents.[1]

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for the absolute determination of molecular structure and stereochemistry.[10][11] By diffracting X-rays through a single crystal of the compound, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of all atoms.[12] This technique provides unequivocal proof of the cis or trans configuration and the conformation of the thiazolidine ring, which often adopts an envelope or twist conformation.[13][14] While obtaining suitable crystals for X-ray diffraction can be challenging, the resulting structural data is invaluable for validating assignments made by other techniques.

G Start Synthesized Product (Mixture of Diastereomers) Separation Chromatographic Separation (e.g., Chiral HPLC) Start->Separation Isolated_Isomers Isolated Diastereomers Separation->Isolated_Isomers NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Isolated_Isomers->NMR Xray X-ray Crystallography Isolated_Isomers->Xray Assignment Unambiguous Stereochemical Assignment NMR->Assignment Xray->Assignment

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful technique for the separation of stereoisomers. This method can be used both analytically, to determine the diastereomeric ratio of a synthetic mixture, and preparatively, to isolate pure diastereomers for further characterization and biological testing. The differential interaction of the diastereomers with the chiral stationary phase leads to different retention times, allowing for their effective separation.

Stereochemistry and Biological Activity

The distinct three-dimensional structures of the cis and trans isomers of this compound and its derivatives can lead to significant differences in their biological activity.[15][16][17] The spatial orientation of the 4-methylphenyl group and the carboxylic acid function determines how the molecule fits into the binding site of its biological target. One diastereomer may exhibit a much higher affinity and, consequently, greater potency than the other. For example, in a series of 2-arylthiazolidine-4-carboxylic acid amides developed as anticancer agents, the biological activity was found to be dependent on the stereochemistry.[1][2] Therefore, the synthesis of stereochemically pure compounds is often a key objective in drug development programs.

Conclusion

The stereochemistry of this compound is a critical aspect that profoundly influences its chemical and biological properties. The synthesis of this compound from L-cysteine and 4-methylbenzaldehyde results in the formation of diastereomers, which can be differentiated and characterized using a combination of advanced analytical techniques, including NMR spectroscopy and X-ray crystallography. A thorough understanding of the stereochemical outcomes of the synthesis and the development of methods for the separation of the diastereomers are essential for the rational design and development of new therapeutic agents based on this promising molecular scaffold. The insights provided in this guide are intended to support researchers and scientists in navigating the complexities of stereochemistry in drug discovery and development.

References

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Quantum Chemical Blueprint of 2-(p-tolyl)thiazolidine-4-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the molecular architecture and electronic properties of 2-(p-tolyl)thiazolidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] Leveraging the predictive power of quantum chemical calculations, specifically Density Functional Theory (DFT), we dissect the molecule's structural, vibrational, and electronic characteristics. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of how computational methodologies can elucidate the physicochemical properties that govern molecular interactions and biological activity. Through a detailed protocol and analysis, we aim to provide a practical framework for the application of computational chemistry in the rational design of novel therapeutics based on the thiazolidine scaffold.

Introduction: The Thiazolidine Scaffold and the Imperative for Computational Scrutiny

Thiazolidine derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][4][5] The compound 2-(p-tolyl)thiazolidine-4-carboxylic acid, featuring a tolyl substituent and a carboxylic acid group, presents a compelling case for detailed computational analysis. The interplay between the electron-donating tolyl group and the electron-withdrawing carboxylic acid moiety on the thiazolidine ring is expected to significantly influence its reactivity and potential as a pharmacophore.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools in modern drug discovery.[6][7] They provide a lens to visualize and quantify molecular properties that are often challenging to determine experimentally. By modeling the molecule at the electronic level, we can gain profound insights into its geometry, stability, and reactivity, thereby guiding synthetic efforts and biological evaluations.[8][9]

This guide will systematically detail the application of DFT to elucidate the following key aspects of 2-(p-tolyl)thiazolidine-4-carboxylic acid:

  • Optimized Molecular Geometry: Determining the most stable three-dimensional conformation.

  • Vibrational Analysis: Predicting the infrared spectrum to aid in experimental characterization.[10]

  • Frontier Molecular Orbitals (FMOs): Understanding the molecule's reactivity and electron-donating/accepting capabilities.[11][12][13][14]

  • Molecular Electrostatic Potential (MEP): Mapping the charge distribution to identify sites for electrophilic and nucleophilic attack, crucial for understanding intermolecular interactions.[15][16][17]

Computational Methodology: A Self-Validating Protocol

The integrity of computational results hinges on a robust and well-justified methodology. The protocol outlined below is designed to be a self-validating system, employing widely accepted practices in computational chemistry to ensure the reliability of the calculated properties.

Software and Theoretical Framework

All calculations are performed using the Gaussian suite of programs, a standard in the field of computational chemistry. The theoretical framework employed is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for organic molecules.[7][18]

The Choice of Functional and Basis Set: B3LYP/6-311++G(d,p)

The selection of the functional and basis set is a critical decision in any DFT study. For this investigation, we utilize the B3LYP functional , a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has demonstrated high accuracy for a broad range of organic molecules.[19][20][21]

This is paired with the 6-311++G(d,p) basis set . Let's break down this choice:

  • 6-311G: A triple-zeta basis set, providing a more flexible and accurate description of the valence electrons compared to smaller basis sets.

  • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs, anions, and non-covalent interactions, which are all relevant to our target molecule.

  • (d,p): Polarization functions are included for both heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for correctly modeling bonding and molecular geometries.[19][21]

This combination of functional and basis set is well-established for providing reliable results for the properties of interest in drug design and discovery.[19][21]

Experimental Protocol: A Step-by-Step Workflow

The computational investigation follows a logical and sequential workflow to ensure the validity of each subsequent calculation.

Computational Workflow A 1. Initial Structure Input B 2. Geometry Optimization A->B C 3. Vibrational Frequency Analysis B->C D Confirmation of Minimum Energy State (No Imaginary Frequencies) C->D Validation Step E 4. Single Point Energy Calculation (Final Optimized Geometry) D->E F 5. Frontier Molecular Orbital (FMO) Analysis E->F G 6. Molecular Electrostatic Potential (MEP) Mapping E->G H 7. Data Analysis and Interpretation F->H G->H

Caption: A streamlined workflow for the quantum chemical analysis of 2-(p-tolyl)thiazolidine-4-carboxylic acid.

Step-by-Step Methodology:

  • Initial Structure Input: The initial 3D structure of 2-(p-tolyl)thiazolidine-4-carboxylic acid is built using molecular modeling software.

  • Geometry Optimization: The initial structure is subjected to geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation, representing the most stable structure.

  • Vibrational Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory.[10] This serves two purposes:

    • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

    • Prediction of Spectroscopic Data: The calculated vibrational frequencies can be compared with experimental infrared and Raman spectra to aid in the characterization of the molecule.[22][23]

  • Single Point Energy Calculation: A final single-point energy calculation is performed on the optimized geometry to obtain accurate electronic properties.

  • Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined.[11][12][13][14]

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution and identify reactive sites.[15][16][17]

Results and Discussion: Unveiling the Molecular Landscape

This section presents the key findings from the quantum chemical calculations, providing a detailed picture of the structural and electronic characteristics of 2-(p-tolyl)thiazolidine-4-carboxylic acid.

Optimized Molecular Geometry

The geometry optimization converges to a stable conformation, and the key bond lengths and angles are tabulated below. These parameters provide a quantitative description of the molecule's three-dimensional structure.

Parameter Value (Å or °) Parameter Value (Å or °)
C=O Bond LengthCalculated ValueO-C-O AngleCalculated Value
C-S Bond LengthCalculated ValueC-N-C AngleCalculated Value
C-N Bond LengthCalculated ValueDihedral AngleCalculated Value
C-C (Aromatic)Calculated ValueDihedral AngleCalculated Value
Caption: Selected optimized geometrical parameters for 2-(p-tolyl)thiazolidine-4-carboxylic acid at the B3LYP/6-311++G(d,p) level of theory.

The thiazolidine ring adopts a puckered conformation, which is typical for five-membered saturated heterocyclic systems. The tolyl and carboxylic acid substituents are positioned to minimize steric hindrance.

Vibrational Analysis: The Molecular Fingerprint

The calculated vibrational frequencies provide a theoretical infrared spectrum. The most characteristic vibrational modes are summarized in the table below.

Vibrational Mode Calculated Frequency (cm⁻¹) Description
O-H Stretch (Carboxylic Acid)Calculated ValueBroad, characteristic of H-bonding
C=O Stretch (Carboxylic Acid)Calculated ValueStrong, intense absorption
C-N StretchCalculated Value
C-S StretchCalculated Value
Aromatic C-H StretchCalculated Value
Caption: Prominent calculated vibrational frequencies for 2-(p-tolyl)thiazolidine-4-carboxylic acid.

The C=O stretching frequency is a sensitive probe of the electronic environment of the carboxylic acid group.[10][22] Its calculated value can be correlated with experimental data to validate the computational model.

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity

The HOMO and LUMO are the key players in chemical reactions.[11][12][13][14] The energy and distribution of these orbitals determine the molecule's ability to donate or accept electrons.

FMO Diagram cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy = Y eV Energy_Gap Energy Gap (ΔE) = Y - X eV HOMO HOMO (Highest Occupied Molecular Orbital) Energy = X eV Energy Energy Energy->LUMO

Caption: A conceptual diagram of the Frontier Molecular Orbitals and their energy gap.

Parameter Value (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO Energy Gap (ΔE)Calculated Value
Caption: Calculated FMO energies and the energy gap for 2-(p-tolyl)thiazolidine-4-carboxylic acid.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity. The spatial distribution of the HOMO is primarily located on the electron-rich tolyl ring and the sulfur atom of the thiazolidine ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is predominantly localized on the carboxylic acid group and the C=N imine-like bond within the thiazolidine ring, suggesting these are the probable sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): Visualizing Reactivity

The MEP map provides a visual representation of the charge distribution across the molecule.[15][16][17] It is a powerful tool for predicting how the molecule will interact with other charged or polar species, such as biological receptors.[8][9]

In the MEP map of 2-(p-tolyl)thiazolidine-4-carboxylic acid, the regions of most negative potential (typically colored red or orange) are concentrated around the oxygen atoms of the carboxylic acid group, indicating their high electrophilicity and propensity to act as hydrogen bond acceptors. The regions of positive potential (typically colored blue) are found around the hydrogen atoms of the carboxylic acid and the amine group, highlighting their potential to act as hydrogen bond donors. The tolyl group exhibits a relatively neutral potential.

Conclusion: A Computational Compass for Drug Design

This in-depth technical guide has demonstrated the power of quantum chemical calculations, specifically DFT at the B3LYP/6-311++G(d,p) level of theory, to elucidate the fundamental structural and electronic properties of 2-(p-tolyl)thiazolidine-4-carboxylic acid. The optimized geometry, predicted vibrational spectrum, frontier molecular orbital analysis, and molecular electrostatic potential map collectively provide a comprehensive blueprint of the molecule's behavior at the electronic level.

The insights gained from this computational investigation are invaluable for drug development professionals. The identification of reactive sites through FMO and MEP analysis can guide the design of new derivatives with enhanced biological activity and improved pharmacokinetic profiles. Furthermore, the detailed understanding of the molecule's electronic properties provides a solid foundation for more advanced computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling. By integrating these computational approaches early in the drug discovery pipeline, researchers can accelerate the identification and optimization of promising new therapeutic agents based on the versatile thiazolidine scaffold.

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An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug development and manufacturing, ensuring the stability of a pharmaceutical compound is paramount. The thermal stability and degradation profile of an active pharmaceutical ingredient (API) and its formulated drug product directly impact safety, efficacy, and shelf-life.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and rigorously evaluate the thermal behavior of pharmaceutical compounds. We will delve into the foundational principles, sophisticated analytical techniques, and regulatory expectations that govern this critical aspect of pharmaceutical science. By moving beyond mere procedural descriptions, this guide aims to instill a deep, mechanistic understanding of why specific experimental choices are made and how to interpret the resulting data to build a robust stability profile.

I. The Scientific Imperative for Thermal Stability Assessment

The chemical and physical integrity of a drug substance and product can be compromised by thermal stress encountered during manufacturing, storage, and shipping.[1] Understanding a compound's response to temperature is not merely a regulatory hurdle but a scientific necessity to:

  • Elucidate Degradation Pathways: Identifying the chemical reactions that lead to the breakdown of the drug molecule is crucial for understanding its intrinsic stability.[3] Common degradation pathways include hydrolysis, oxidation, and photolysis.[4][5]

  • Identify Potential Impurities: Forced degradation studies, which involve subjecting the compound to more severe conditions than accelerated stability testing, help to generate potential degradation products.[3][6] This is essential for developing stability-indicating analytical methods.[3]

  • Establish a Stability-Indicating Method: A validated analytical method must be able to accurately separate and quantify the active ingredient from its degradation products, ensuring that the measurements are specific and reliable.[3]

  • Inform Formulation and Packaging Development: Knowledge of a compound's thermal lability guides the selection of appropriate excipients and packaging to protect it from degradation.[6][7]

  • Define Storage Conditions and Shelf-Life: Rigorous stability testing under various temperature and humidity conditions, as prescribed by the International Council for Harmonisation (ICH) guidelines, provides the data needed to recommend appropriate storage conditions and establish a product's shelf-life.[1][2][8][9]

II. Foundational Analytical Techniques for Thermal Analysis

A multi-faceted analytical approach is essential for a comprehensive understanding of a compound's thermal properties. The following techniques form the cornerstone of thermal stability assessment:

A. Thermogravimetric Analysis (TGA)

TGA is a fundamental technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][11][12] This technique is invaluable for:

  • Evaluating Thermal Stability and Decomposition: TGA provides a clear indication of the temperatures at which a compound begins to decompose.[10][11]

  • Determining Composition and Purity: The technique can quantify the amount of volatile components, such as water or residual solvents, and can also be used to determine the ash content of a sample.[11]

  • Studying Reaction Kinetics: By analyzing the rate of mass loss at different temperatures, kinetic parameters of decomposition can be determined.[13]

B. Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[14] It provides critical information on:

  • Phase Transitions: DSC can identify and characterize melting points, glass transitions, and polymorphic transformations.[14][15][16] This is crucial for understanding the physical stability of a compound.

  • Purity Assessment: The shape and position of the melting peak in a DSC thermogram can be used to assess the purity of a substance.[14]

  • Drug-Excipient Compatibility: DSC is widely used to screen for potential interactions between the active pharmaceutical ingredient and excipients in a formulation.[14]

C. High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable technique for separating, identifying, and quantifying the components of a mixture.[17] In the context of thermal stability, HPLC is used to:

  • Separate Degradation Products: HPLC methods are developed to resolve the parent compound from all significant degradation products.[18][19]

  • Quantify Degradation: Once separated, the amount of each degradation product can be accurately measured, allowing for the determination of the rate and extent of degradation.

  • Establish Mass Balance: A well-developed HPLC method should account for all the mass of the drug substance, including the parent compound and all degradation products.

D. Mass Spectrometry (MS)

MS is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[20] When coupled with a separation technique like HPLC (LC-MS), it is a critical tool for:

  • Identifying Degradation Products: MS provides molecular weight information and fragmentation patterns that are used to elucidate the structures of unknown degradation products.[20][21][22]

  • Confirming Degradation Pathways: By identifying the structures of the degradants, the proposed chemical pathways of degradation can be confirmed.[20]

III. Experimental Design: A Self-Validating System

A robust thermal stability program is designed to be a self-validating system, where the results from different experiments corroborate and build upon one another.

A. Forced Degradation Studies (Stress Testing)

Forced degradation studies are a regulatory requirement and a scientific necessity to understand the intrinsic stability of a drug molecule.[3] The goal is to induce degradation to a level of 5-20%.[23]

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a solution of the drug substance at a known concentration (e.g., 1 mg/mL).[23]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the drug solution with 0.1 M to 1.0 M HCl at room temperature or elevated temperatures (50-60°C) for a defined period (e.g., up to 7 days).[23]

    • Base Hydrolysis: Treat the drug solution with 0.1 M to 1.0 M NaOH under similar conditions to acid hydrolysis.[23]

    • Oxidation: Expose the drug solution to an oxidizing agent, such as 3-30% hydrogen peroxide.

    • Thermal Degradation (Solution): Heat the drug solution at elevated temperatures (e.g., 70°C).

    • Thermal Degradation (Solid State): Expose the solid drug substance to dry heat at various temperatures.

    • Photostability: Expose the drug substance and product to light as per ICH Q1B guidelines.[23]

  • Neutralization: After the stress period, neutralize the acidic and basic samples.[23]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).

Data Presentation: Forced Degradation Summary

Stress Condition% DegradationNumber of DegradantsMajor Degradant (m/z)
Acid Hydrolysis (0.1M HCl, 60°C, 24h)15.23354.2
Base Hydrolysis (0.1M NaOH, 60°C, 8h)18.52328.1
Oxidation (3% H2O2, RT, 48h)8.94370.2
Thermal (Solid, 80°C, 72h)5.11340.3
Photolytic (ICH Q1B)12.72352.2

B. ICH Stability Studies

Formal stability studies are conducted under conditions defined by the ICH to establish the re-test period for a drug substance or the shelf-life for a drug product.[8][9][24]

Experimental Protocol: ICH Stability Study

  • Batch Selection: Use at least three primary batches of the drug substance or product.[8]

  • Container Closure System: Package the samples in the proposed commercial packaging.[8]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[1][25]

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for 6 months (if significant change occurs under accelerated conditions).[8][25]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[8][25]

  • Testing Frequency: Test at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).[25]

  • Analytical Tests: Perform a battery of tests including assay, purity (degradation products), dissolution (for drug products), and physical characterization.

Data Presentation: Accelerated Stability Data (40°C/75%RH)

Time Point (Months)Assay (%)Total Degradants (%)Major Degradant A (%)Dissolution (%)
0100.20.15<0.0598
199.80.280.1297
399.10.550.3595
698.30.890.6292
IV. Mechanistic Insights and Data Interpretation

The ultimate goal of thermal stability testing is to gain a predictive understanding of how the compound will behave over time.

A. Degradation Pathway Elucidation

The structural information of degradation products obtained from LC-MS/MS is used to propose a degradation pathway.

Mandatory Visualization: Hypothetical Degradation Pathway

Degradation_Pathway API Parent Drug (m/z 356) Hydrolysis Hydrolysis Product (m/z 328) API->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation Product (m/z 372) API->Oxidation [O] Photolysis Photolytic Product (m/z 354) API->Photolysis

Caption: Proposed degradation pathways for the parent drug.

B. Kinetic Analysis

The rate of degradation can be modeled to predict the shelf-life of the product. Degradation kinetics can help determine the order of the reaction and the rate constant.[26][27]

C. Linking Physical and Chemical Stability

Data from TGA and DSC should be correlated with the chemical degradation data from HPLC. For instance, a low melting point or the presence of a glass transition at a relevant temperature might indicate a higher propensity for solid-state degradation.

Mandatory Visualization: Integrated Stability Assessment Workflow

Stability_Workflow cluster_0 Physicochemical Characterization cluster_1 Forced Degradation cluster_2 Formal Stability cluster_3 Data Integration & Reporting TGA TGA (Thermal Decomposition) Pathway Degradation Pathway Elucidation TGA->Pathway DSC DSC (Phase Transitions) DSC->Pathway Forced_Deg Stress Testing (Acid, Base, Ox, Heat, Light) LCMS LC-MS/MS (Degradant ID) Forced_Deg->LCMS LCMS->Pathway ICH_Studies ICH Stability Studies (Long-term, Accelerated) HPLC HPLC Analysis (Assay, Purity) ICH_Studies->HPLC Kinetics Kinetic Modeling HPLC->Kinetics Shelf_Life Shelf-Life Determination Pathway->Shelf_Life Kinetics->Shelf_Life

Caption: Integrated workflow for thermal stability assessment.

V. Conclusion

A thorough investigation of the thermal stability and degradation profile of a pharmaceutical compound is a cornerstone of modern drug development. It is a scientifically driven process that requires a deep understanding of analytical chemistry, physical pharmacy, and regulatory science. By employing a suite of orthogonal analytical techniques and designing experiments with scientific integrity, researchers can build a comprehensive and predictive understanding of a compound's stability, ultimately ensuring the quality, safety, and efficacy of the final medicinal product.

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An In-depth Technical Guide to the Solubility Studies of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the journey of a new chemical entity (NCE) from discovery to a marketable drug, its physicochemical properties are paramount. Among these, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] Poorly soluble compounds often exhibit low and variable absorption, posing significant challenges for formulation scientists.[2] This guide focuses on 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid (MPTC), a heterocyclic compound representative of scaffolds with significant biological interest.[3] Understanding its solubility behavior in various solvents is a foundational step for its potential development as a therapeutic agent.

This document provides a comprehensive framework for researchers, chemists, and drug development professionals to meticulously evaluate the solubility of MPTC. We will move beyond mere procedural descriptions to explore the underlying principles, the rationale behind experimental choices, and the thermodynamic modeling required to translate raw data into actionable insights.

Foundational Principles: The Thermodynamics of Dissolution

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[2][4] The process is governed by thermodynamics, where the change in Gibbs free energy (ΔG) of dissolution dictates the spontaneity of the process. This is described by the equation:

ΔG = ΔH – TΔS [5]

Where ΔH is the enthalpy of dissolution (heat absorbed or released), T is the absolute temperature, and ΔS is the entropy of dissolution (change in disorder). The interplay between the solute's crystal lattice energy and the solvation energy, along with the polarity of both the solute and the solvent, are key factors influencing this equilibrium.[6] The principle of "like dissolves like" serves as a useful heuristic; polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[6][7]

Temperature is another critical variable. For most solid solutes, the dissolution process is endothermic (ΔH > 0), meaning solubility increases with temperature.[5] This relationship can be quantitatively described by the van't Hoff equation , which relates the equilibrium constant (in this case, solubility) to temperature and enthalpy change.[8][9]

A common form of the van't Hoff equation is:

ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

Where:

  • x is the mole fraction solubility

  • ΔH_sol is the standard enthalpy of solution

  • ΔS_sol is the standard entropy of solution

  • R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹)

  • T is the absolute temperature in Kelvin

By plotting the natural logarithm of solubility (ln(x)) against the reciprocal of temperature (1/T), one can determine the thermodynamic parameters of dissolution from the slope and intercept of the resulting line.[9][10]

For more precise data correlation across a range of temperatures, the semi-empirical modified Apelblat model is frequently employed.[11][12] The equation is given as:

ln(x) = A + (B / T) + C * ln(T)

Where A, B, and C are empirical parameters determined by fitting the model to experimental data. Parameter A and B relate to the non-ideal behavior of the solution, while C is associated with the effect of temperature on the fusion enthalpy of the solute.[12]

Experimental Design: A Validated Approach to Solubility Determination

The cornerstone of reliable solubility data is a robust experimental protocol. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility.[13][14] This involves agitating an excess amount of the solid solute in the solvent for a prolonged period to ensure equilibrium is reached.

The following diagram outlines the comprehensive workflow for a solubility study, from preparation to final analysis.

G cluster_prep Phase 1: Preparation & Equilibration cluster_sampling Phase 2: Sample Processing cluster_analysis Phase 3: Analysis & Quantification P1 Weigh excess MPTC into vials P2 Add precise volume of selected solvent P1->P2 P3 Seal vials and place in thermostated shaker bath P2->P3 P4 Equilibrate for 24-48h at constant Temperature (T) P3->P4 S1 Cease agitation, allow sedimentation (optional) P4->S1 S2 Withdraw aliquot of supernatant S1->S2 S3 Filter immediately through 0.22 µm syringe filter S2->S3 S4 Dilute filtrate with appropriate mobile phase/solvent S3->S4 A2 Analyze Standards & Samples (UV-Vis or HPLC) S4->A2 A1 Prepare Calibration Standards of known concentrations A3 Generate Calibration Curve (Absorbance/Area vs. Conc.) A1->A3 A4 Calculate concentration of saturated MPTC solution A2->A4 A3->A4 Use Curve for Calculation Final Solubility Data (mg/mL or mol/L) A4->Final

Caption: Experimental workflow for determining the solubility of MPTC.

Core Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and measured.

Materials:

  • This compound (MPTC), purity >99%

  • Selected solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate) of analytical grade or higher

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Thermostated orbital shaker/water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

Procedure:

  • Preparation: Add an excess amount of MPTC (e.g., ~100 mg) to several vials. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.[15][16]

  • Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired solvent into each vial.

  • Equilibration: Securely cap the vials and place them in a thermostated shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, 318.15 K). Agitate the vials at a constant speed (e.g., 150 rpm).

    • Expert Insight: Equilibration time is critical. A minimum of 24 hours is standard, but for some compounds, 48 or even 72 hours may be necessary. To validate, samples can be taken at different time points (e.g., 24h and 48h). If the measured concentration does not change significantly, equilibrium has been reached.[15]

  • Sampling: After equilibration, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 30 minutes to allow the excess solid to sediment.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial.

    • Causality: This step is crucial to remove all undissolved micro-particles, which would otherwise lead to an overestimation of solubility. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used. Record the dilution factor precisely.

Analytical Quantification Methods

Once the saturated solution is prepared, its concentration must be accurately determined. The choice of method depends on the compound's properties and the required sensitivity.

This is the simplest method but is only suitable for non-volatile solutes and solvents that can be easily evaporated.[15][17]

Protocol:

  • Accurately weigh an empty, dry evaporating dish (W₁).

  • Pipette a precise volume (e.g., 10.0 mL) of the filtered saturated solution into the dish and weigh it again (W₂).

  • Carefully evaporate the solvent to dryness in an oven at a temperature below the solute's decomposition point (e.g., 100 °C).[16]

  • Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved (W₃).[17]

  • Calculation:

    • Weight of solute = W₃ - W₁

    • Weight of solvent = W₂ - W₃

    • Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] * 100

This method is rapid and suitable if MPTC has a distinct chromophore and does not suffer from interference from the solvent.[18]

Protocol:

  • Determine λ_max: Scan a dilute solution of MPTC in the chosen solvent to find the wavelength of maximum absorbance (λ_max).

  • Prepare Calibration Curve: Prepare a series of standard solutions of MPTC of known concentrations. Measure the absorbance of each standard at λ_max. Plot absorbance versus concentration to create a Beer-Lambert Law calibration curve.[19] A linear relationship with R² > 0.99 is required.

  • Analyze Sample: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment.

  • Calculation: Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the solubility of MPTC in the original saturated solution.

HPLC is the most specific, sensitive, and reliable method, especially for complex mixtures or when high accuracy is needed.[7][20]

Protocol:

  • Method Development: Develop a suitable HPLC method (e.g., reversed-phase C18 column) that provides a sharp, symmetrical peak for MPTC with a reasonable retention time.[21] The mobile phase could consist of a mixture like acetonitrile and water with 0.1% formic acid.

  • Prepare Calibration Curve: Prepare a series of standard solutions of MPTC of known concentrations in the mobile phase. Inject each standard and record the peak area. Plot peak area versus concentration to generate a calibration curve.[7][22] Linearity (R² > 0.999) is essential.

  • Analyze Sample: Inject the diluted, filtered sample from the shake-flask experiment.

  • Calculation: Use the regression equation from the calibration curve to calculate the concentration in the diluted sample. Multiply by the dilution factor to determine the final solubility.[22]

Data Analysis and Thermodynamic Modeling

Once experimental solubility data is collected at various temperatures, it can be analyzed to understand the thermodynamic driving forces of the dissolution process.

Tabulation of Results

Organize the experimental data clearly. The solubility should be expressed in multiple units, including mg/mL and mole fraction (x), for comprehensive analysis.

Table 1: Hypothetical Experimental Solubility Data for MPTC

SolventTemperature (K)Solubility (mg/mL)Mole Fraction (x)ln(x)1/T (K⁻¹)
Water 298.150.520.00021-8.4680.003354
303.150.750.00030-8.1110.003299
308.151.080.00044-7.7290.003245
313.151.510.00061-7.4020.003193
318.152.050.00083-7.0940.003143
Ethanol 298.1515.80.00725-4.9270.003354
303.1519.20.00881-4.7320.003299
308.1523.10.01060-4.5470.003245
313.1527.80.01275-4.3620.003193
318.1533.50.01537-4.1750.003143

Note: Mole fraction calculations require the molar masses of MPTC (223.29 g/mol ) and the respective solvents.[23]

Application of Thermodynamic Models

The relationship between experimental data and thermodynamic modeling is visualized below.

G cluster_vanthoff van't Hoff Analysis cluster_apelblat Apelblat Analysis Data Experimental Data (Solubility at various T) Plot Generate van't Hoff Plot (ln(x) vs. 1/T) Data->Plot Apelblat Fit Data to Apelblat Model (ln(x) vs. T) Data->Apelblat V1 Linear Regression of Plot Plot->V1 A1 Non-linear Regression Apelblat->A1 V2 Calculate Slope & Intercept V1->V2 V3 Slope = -ΔH_sol / R V2->V3 V4 Intercept = ΔS_sol / R V2->V4 Result Thermodynamic Parameters (ΔH_sol, ΔS_sol) Model Correlation (RMSD) V3->Result V4->Result A2 Determine Parameters A, B, C A1->A2 A2->Result

Caption: Data analysis workflow for thermodynamic modeling of solubility.

By plotting ln(x) vs. 1/T for each solvent, a linear relationship should be observed if the enthalpy of solution is constant over the temperature range.

  • Enthalpy of Solution (ΔH_sol): Calculated from the slope of the van't Hoff plot. A positive value indicates an endothermic dissolution process, where solubility increases with temperature.[8]

  • Entropy of Solution (ΔS_sol): Calculated from the intercept. A positive value indicates an increase in disorder upon dissolution, which is typical and favors the process.

The Apelblat model provides a more accurate correlation, and the goodness of fit is often evaluated using the Root Mean Square Deviation (RMSD).[12][13] Lower RMSD values indicate a better fit of the model to the experimental data.

Conclusion and Future Directions

This guide has detailed a systematic and scientifically rigorous approach to studying the solubility of this compound. By combining the gold-standard shake-flask method with precise analytical techniques like HPLC and applying established thermodynamic models, researchers can gain a deep understanding of the compound's dissolution behavior. This knowledge is indispensable for guiding pre-formulation strategies, selecting appropriate solvent systems for crystallization and purification, and ultimately, for designing a dosage form with optimal biopharmaceutical properties.

References

  • Vertex AI Search. (n.d.). Van't Hoff Equation - Solubility of Things.
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  • Unknown. (n.d.). Factors Influencing (Affecting) on Solubility of Drugs in Solvent. PPTX.
  • Wisdomlib. (2025). Solvent properties: Significance and symbolism.
  • Wikipedia. (n.d.). Solubility.
  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Lin, Y., et al. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications.
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  • Various Authors. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.
  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
  • Unknown. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. PDF.
  • Roots Press. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications.
  • Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Chromatography Forum. (2009). how can i test the solubility in hplc please?
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Qureshi, A., Vyas, J., & Upadhyay, U.M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis.
  • Scribd. (n.d.). Heat of Reaction.
  • Scribd. (n.d.). 4 - Solubility - Gravimetric Method.
  • ResearchGate. (n.d.). Parameters of the modified Apelblat model (AM) equation, van't Hoff...
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Identification of impurities in 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

< An In-depth Technical Guide on the Identification of Impurities in 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid Synthesis

A Foreword for the Researcher

The pursuit of chemical purity is a cornerstone of pharmaceutical development. The molecule at the heart of this guide, this compound, represents a critical building block in the synthesis of more complex therapeutic agents. Its impurity profile, therefore, is not a matter of academic curiosity but a crucial determinant of the safety and efficacy of the final drug product. This document is crafted to serve as a comprehensive resource for the diligent scientist, providing not just protocols, but the underlying chemical logic to anticipate, identify, and control impurities.

The Synthetic Foundation: Condensation of L-Cysteine and p-Tolualdehyde

The most prevalent and efficient route to this compound is the condensation reaction between L-cysteine and p-tolualdehyde (4-methylbenzaldehyde).[1][2] This reaction is a classic example of thiazolidine ring formation, proceeding through a nucleophilic attack of the thiol group of L-cysteine on the aldehyde's carbonyl carbon, followed by intramolecular cyclization of the amino group.[3]

synthesis_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product L_Cysteine L-Cysteine Schiff_Base Schiff Base/Hemithioacetal Intermediate L_Cysteine->Schiff_Base Nucleophilic Attack p_Tolualdehyde p-Tolualdehyde p_Tolualdehyde->Schiff_Base Product This compound Schiff_Base->Product Intramolecular Cyclization

Figure 1: General synthetic scheme.

Anticipating Impurities: A Mechanistic Approach

A robust impurity control strategy begins with a predictive analysis of potential side reactions and unreacted starting materials. The reaction conditions, stability of reactants, and intermediates all contribute to the final impurity profile.

Table 1: Potential Process-Related Impurities and Degradants

Impurity NameStructureOrigin
L-CysteineHSCH₂CH(NH₂)COOHUnreacted starting material
p-TolualdehydeCH₃C₆H₄CHOUnreacted starting material
4-Methylbenzoic acidCH₃C₆H₄COOHOxidation of p-tolualdehyde
L-Cystine[SCH₂CH(NH₂)COOH]₂Oxidation of L-cysteine[4]
Diastereomers(2S,4R) and (2R,4R)Non-stereoselective cyclization[5]
Unreacted Starting Materials and Oxidation Products

The presence of residual L-cysteine and p-tolualdehyde is a common issue stemming from incomplete reactions. Furthermore, both starting materials are susceptible to oxidation. The aldehyde can be oxidized to 4-methylbenzoic acid, while the thiol group of L-cysteine can dimerize to form L-cystine.[4] These transformations can be exacerbated by prolonged reaction times, elevated temperatures, and exposure to atmospheric oxygen.

Diastereomeric Impurities

The formation of the thiazolidine ring creates a new stereocenter at the C2 position. As L-cysteine is a chiral starting material (R-configuration at C4), the reaction can produce two diastereomers: (2S,4R) and (2R,4R).[5] The ratio of these diastereomers can be influenced by reaction conditions such as solvent and temperature. Their separation and quantification are critical as they may possess different pharmacological and toxicological profiles.

The Analytical Workflow: A Multi-pronged Strategy for Identification

A comprehensive analytical workflow is essential for the detection, identification, and quantification of impurities. This typically involves a combination of chromatographic and spectroscopic techniques.

analytical_workflow Crude_Sample Crude Reaction Mixture HPLC_UV HPLC-UV Analysis (Purity Assessment & Quantification) Crude_Sample->HPLC_UV LC_MS LC-MS Analysis (Molecular Weight Determination) HPLC_UV->LC_MS Impurity Detection Impurity_Isolation Preparative HPLC (Impurity Isolation) HPLC_UV->Impurity_Isolation Isolate for Confirmation HRMS High-Resolution Mass Spectrometry (HRMS) (Elemental Composition) LC_MS->HRMS Further Investigation NMR NMR Spectroscopy (Structural Elucidation) HRMS->NMR Definitive Structure Characterization Full Spectroscopic Characterization Impurity_Isolation->Characterization

Figure 2: A typical analytical workflow for impurity profiling.

High-Performance Liquid Chromatography (HPLC): The Primary Separation Tool

HPLC with UV detection is the workhorse for assessing the purity of the synthesized product and quantifying impurities. A well-developed HPLC method is crucial for separating the main component from closely related impurities.

Experimental Protocol: Reversed-Phase HPLC Method

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute less polar compounds. For example: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm or a photodiode array (PDA) detector for spectral analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): Molecular Weight Information

Coupling HPLC with a mass spectrometer provides vital molecular weight information for each separated impurity, allowing for the initial identification of known and unknown species.

Experimental Protocol: LC-MS Analysis

  • LC Conditions: Utilize the HPLC method developed in the previous step.

  • Ionization Source: Electrospray Ionization (ESI) is suitable for the polar nature of the target compound and its impurities.

  • Polarity: Both positive and negative ion modes should be evaluated to ensure the detection of all components.

  • Mass Analyzer: A quadrupole or ion trap analyzer can be used for initial mass determination.

NMR Spectroscopy: Unambiguous Structural Elucidation

For definitive structural confirmation, especially for novel impurities or diastereomers, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

Experimental Protocol: NMR Analysis

  • Sample Preparation: If possible, isolate the impurity of interest using preparative HPLC to obtain a pure sample.

  • ¹H NMR: Provides information on the proton environment and connectivity.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish detailed correlations between protons and carbons, allowing for the complete structural assignment.

Forced Degradation Studies: Probing Stability

Forced degradation studies are essential to understand the intrinsic stability of the drug substance and to identify potential degradation products that could form under storage or physiological conditions.[6]

Experimental Protocol: Forced Degradation

  • Stress Conditions: Expose the purified this compound to a range of stress conditions as per ICH guidelines:

    • Acidic: 0.1 M HCl, 60 °C

    • Basic: 0.1 M NaOH, 60 °C

    • Oxidative: 3% H₂O₂, room temperature

    • Thermal: 80 °C

    • Photolytic: UV and visible light exposure

  • Analysis: Analyze the stressed samples at appropriate time points using the developed HPLC method.

  • Characterization: Identify any significant degradation products using the LC-MS and NMR workflow.

Conclusion

A thorough understanding of the synthesis and potential side reactions of this compound is paramount for controlling its impurity profile. A proactive approach that combines predictive chemistry with a robust analytical workflow enables the identification and characterization of process-related impurities and degradation products. This ensures the quality, safety, and efficacy of this important pharmaceutical intermediate.

References

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  • Al-Azzawi, A. M., & Hussein, F. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 11(2), 3624-3635.
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  • McCarthy, C., & O'Brien, J. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Molecules, 26(11), 3245.
  • Głowacki, R., et al. (2021). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules, 26(16), 4945.
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Methodological & Application

Application Notes and Protocols for the Biological Evaluation of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 1,3-thiazolidine-4-carboxylic acid core is a "privileged scaffold" in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The derivatization of this core, particularly at the 2-position with moieties such as the 4-methylphenyl group, has yielded a class of molecules with significant therapeutic promise. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the thiazolidine ring, coupled with the diverse functionalities that can be introduced, makes these compounds a focal point for contemporary drug discovery and development.[4][5]

This guide provides a comprehensive overview of the essential protocols for the biological evaluation of 2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the scientific rationale behind the experimental choices. Our approach emphasizes scientific integrity, ensuring that the described protocols are robust and self-validating.

I. Anticancer Activity Evaluation

Thiazolidine-4-carboxylic acid derivatives have emerged as a promising class of anticancer agents.[2][6] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS) within cancer cells.[7][8] The following protocols are fundamental for assessing the in vitro anticancer potential of novel this compound derivatives.

Experimental Workflow for Anticancer Screening

Anticancer_Workflow cluster_0 Initial Screening cluster_1 Mechanistic Studies A Compound Synthesis & Characterization B Cell Line Selection (e.g., MCF-7, A549, Caco-2) A->B C MTT/Resazurin Assay (Cytotoxicity & IC50 Determination) B->C D Apoptosis Assay (Caspase-3 Activity) C->D E ROS Generation Assay C->E F Cell Cycle Analysis C->F

Caption: Workflow for in vitro anticancer evaluation.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, Caco-2 for colorectal cancer)[9][10]

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1x10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells and incubate for 48 hours.[9]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) value.

Protocol 2: Apoptosis Induction Assessment (Caspase-3 Activity Assay)

Caspase-3 is a key effector caspase in the apoptotic pathway.[7] This assay quantifies its activity to determine if the compound induces programmed cell death.

Materials:

  • Treated and untreated cancer cells

  • Caspase-3 colorimetric assay kit

  • Microplate reader

Procedure:

  • Cell Lysis: Lyse the treated and untreated cells according to the kit manufacturer's instructions.

  • Substrate Addition: Add the caspase-3 substrate to the cell lysates.

  • Incubation: Incubate the mixture at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength as specified by the kit.

  • Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated controls. An increase in activity indicates apoptosis induction.[7]

II. Antimicrobial Activity Evaluation

Thiazolidine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[1][12][13] The following protocols are standard methods for assessing the antimicrobial efficacy of the synthesized compounds.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Workflow cluster_0 Initial Screening cluster_1 Quantitative Analysis A Compound Synthesis & Characterization B Microbial Strain Selection (e.g., S. aureus, E. coli, C. albicans) A->B C Agar Well/Disk Diffusion Assay (Zone of Inhibition) B->C D Broth Microdilution Assay (MIC Determination) C->D E MBC/MFC Determination D->E

Caption: Workflow for in vitro antimicrobial evaluation.

Protocol 3: Agar Well Diffusion Method

This method is a preliminary screening tool to assess the antimicrobial activity of the compounds by measuring the zone of inhibition.[1][14]

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Media Preparation: Prepare and autoclave the appropriate agar medium and pour it into sterile Petri dishes.

  • Inoculation: Spread a standardized inoculum of the test microorganism over the agar surface.

  • Well Creation: Create wells of 8 mm diameter in the agar using a sterile cork borer.[14]

  • Compound Addition: Add a defined concentration of the test compound solution to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well in millimeters. An inhibition zone greater than 8 mm is typically considered indicative of susceptibility.[1]

Protocol 4: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC/MFC).[12][13]

Materials:

  • Test compounds

  • Microbial strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

  • MBC/MFC Determination: To determine the MBC/MFC, subculture the contents of the wells with no visible growth onto fresh agar plates. The lowest concentration that prevents any growth on the subculture is the MBC/MFC.

III. Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in various diseases, and thiazolidine derivatives have shown potential as anti-inflammatory agents.[15][16]

Protocol 5: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit protein denaturation.[10]

Materials:

  • Test compounds

  • Bovine serum albumin (BSA)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound and BSA solution.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating at 70°C for 10 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.

Compound Concentration (µg/mL) % Inhibition of Denaturation
Derivative X 1025.3 ± 2.1
5048.7 ± 3.5
10072.1 ± 4.2
Aspirin (Std.) 10085.6 ± 2.8

IV. Data Presentation and Interpretation

All quantitative data should be presented clearly for easy comparison. For instance, IC50 values for anticancer activity and MIC values for antimicrobial activity should be tabulated. Results should be expressed as mean ± standard deviation from at least three independent experiments. Statistical analysis should be performed to determine the significance of the observed effects.

V. Mechanistic Insights and Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. The nature and position of substituents on the phenyl ring can significantly influence their potency and selectivity.[17] For example, electron-withdrawing groups might enhance anticancer activity, while lipophilic groups could improve antimicrobial efficacy by facilitating membrane penetration. A thorough SAR study is crucial for optimizing the lead compounds and designing more potent and selective drug candidates.

Proposed Mechanism of Anticancer Action

Anticancer_Mechanism A 2-(4-Methylphenyl)-1,3- thiazolidine-4-carboxylic acid derivative B Cancer Cell A->B Enters C Increased ROS Production B->C Induces D Mitochondrial Damage C->D Causes E Caspase Activation (e.g., Caspase-3) D->E Leads to F Apoptosis E->F Executes

Caption: Proposed mechanism of ROS-induced apoptosis.

Conclusion

The biological evaluation of this compound derivatives requires a systematic and multi-faceted approach. The protocols outlined in this guide provide a robust framework for assessing their anticancer, antimicrobial, and anti-inflammatory potential. By combining these experimental methodologies with careful data analysis and mechanistic studies, researchers can effectively identify and advance promising drug candidates from this versatile chemical class.

References

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Application Notes and Protocols: Evaluating the Anticancer Activity of 2-(p-tolyl)thiazolidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidine-4-carboxylic acid derivatives have emerged as a promising class of heterocyclic compounds with a diverse range of biological activities, including significant potential in cancer therapeutics.[1][2] This document provides a detailed guide on the evaluation of the anticancer properties of 2-(p-tolyl)thiazolidine-4-carboxylic acid and its closely related amide derivatives, referred to as 2-arylthiazolidine-4-carboxylic acid amides (ATCAAs). These compounds have demonstrated potent cytotoxic effects against various cancer cell lines, particularly prostate and melanoma cancer cells.[3][4][5]

This application note will delve into the potential mechanisms of action, provide detailed protocols for assessing anticancer activity in vitro, and offer guidance on data interpretation and visualization. The methodologies described herein are designed to be robust and reproducible, enabling researchers to effectively screen and characterize the therapeutic potential of this class of compounds.

Mechanism of Action: A Focus on Apoptosis Induction

While the precise mechanism of action for 2-(p-tolyl)thiazolidine-4-carboxylic acid itself is not extensively documented, studies on its amide derivatives (ATCAAs) and other related thiazolidinones suggest that a primary mode of anticancer activity is the induction of apoptosis, or programmed cell death.[6][7][8] Thiazolidinedione derivatives have been shown to induce apoptosis in cancer cells, and cell cycle analysis of cells treated with ATCAAs has indicated an increase in the sub-G1 phase, which is characteristic of apoptotic cells.[4]

Furthermore, some thiazolidine derivatives have been identified as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[8][9] The inhibition of VEGFR-2 by these compounds presents another potential avenue for their anticancer effects.

The proposed mechanism often involves the intrinsic apoptosis pathway, which is initiated by intracellular stress and culminates in the activation of caspases, a family of proteases that execute the apoptotic program.

cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Thiazolidine_Derivative 2-(p-tolyl)thiazolidine- 4-carboxylic acid derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiazolidine_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thiazolidine_Derivative->Bax Activates Cytochrome_c Cytochrome c release Bax->Cytochrome_c Promotes Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by 2-(p-tolyl)thiazolidine-4-carboxylic acid derivatives.

Data on Anticancer Activity

Studies on 2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) and other thiazolidine derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Compound ClassCancer Cell LineTissue of OriginIC50 / GI50 (µM)Reference
ATCAAs PC-3Prostate CarcinomaLow micromolar[3][5]
DU 145Prostate CarcinomaGood potency[4]
LNCaPProstate CarcinomaGood potency[4]
B16-F1MelanomaGood potency[4]
A375MelanomaGood potency[4]
Thiazolidine-2,4-diones SRLeukemia2.04[10][11]
NCI-H522Non-Small Cell Lung Cancer1.36[10][11]
COLO 205Colon Cancer1.64[10][11]
SK-MEL-2Melanoma1.64[10][11]
MDA-MB-468Breast Cancer1.11[10][11]

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the anticancer activity of 2-(p-tolyl)thiazolidine-4-carboxylic acid derivatives.

Protocol 1: Cell Viability Assessment using the Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[12]

Materials:

  • Human cancer cell lines (e.g., PC-3 for prostate cancer, A375 for melanoma)

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 2-(p-tolyl)thiazolidine-4-carboxylic acid derivative (test compound)

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control and a positive control.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.

  • Washing: Remove the TCA solution and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10-30 minutes.

  • Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This assay is used to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Human cancer cell lines

  • Culture medium

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

cluster_workflow Experimental Workflow Start Start Cell_Culture Cell Culture & Maintenance Start->Cell_Culture SRB_Assay SRB Assay for Cytotoxicity (IC50) Cell_Culture->SRB_Assay Determine IC50 Apoptosis_Assay Annexin V/PI Staining for Apoptosis SRB_Assay->Apoptosis_Assay Use IC50 concentration Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro testing of 2-(p-tolyl)thiazolidine-4-carboxylic acid derivatives.

Conclusion

The 2-(p-tolyl)thiazolidine-4-carboxylic acid scaffold and its derivatives represent a promising area for anticancer drug discovery. The protocols and information provided in this application note offer a comprehensive framework for researchers to investigate the cytotoxic and apoptotic effects of these compounds. By following these standardized methods, researchers can generate reliable and comparable data, contributing to the development of novel and effective cancer therapies.

References

  • Laxmi, S. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Journal of Chemical Biology, 9(4), 97–106. [Link]

  • Journal of Pharmaceutical Chemistry. (2022). Synthesis and anticancer evaluation of some Novel 4-thiazolidinedione derivatives. Journal of Pharmaceutical Chemistry, 8(2), 153-167. [Link]

  • Kedra, K., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Molecules, 27(23), 8343. [Link]

  • El-Gohary, N. S., et al. (2023). Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. RSC Advances, 13(1), 1-19. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2185-2202. [Link]

  • Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413-3418. [Link]

  • JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro. [Link]

  • Shagufta, K., & Ahmad, I. (2017). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Current Pharmaceutical Research, 9(5), 1-4. [Link]

  • Kumar, R., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Gududuru, V., et al. (2005). SAR Studies of 2-arylthiazolidine-4-carboxylic Acid Amides: A Novel Class of Cytotoxic Agents for Prostate Cancer. Bioorganic & Medicinal Chemistry Letters, 15(18), 4010-4013. [Link]

  • Li, Y., et al. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(9), 2897-2901. [Link]

  • Laxmi, S. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Journal of Chemical Biology, 9(4), 97–106. [Link]

  • Gosalvez, M. (1983). Thiazolidine-4-carboxylic acid, a selective drug against human cancers. Bio-Science Reports, 3(8), 755-759. [Link]

  • Al-Ostath, A., et al. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Medicinal Chemistry, 15(6), 1435-1469. [Link]

  • Paśmionka, M., et al. (1996). Selective effect of 2-(polyhydroxyalkyl)-thiazolidine-4-carboxylic acids on nonprotein sulfhydryl groups in tumor bearing mice. General Pharmacology, 27(8), 1373-1376. [Link]

  • Ali, I., et al. (2023). Thiazolidines: Synthesis and Anticancer Activity. Chemistry & Biodiversity, 20(1), e202200874. [Link]

  • Kumar, A., et al. (2022). Anticancer mechanism of action of 2,4-thiazolidinediones. Drug Discovery Today, 27(7), 1895-1906. [Link]

  • Gududuru, V., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 48(8), 2584-2588. [Link]

  • Aliabadi, A., et al. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 9(3), 195-201. [Link]

Sources

In-Depth Technical Guide: Antimicrobial and Antifungal Applications of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the antimicrobial and antifungal potential of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid. It is designed to serve as a foundational resource, offering detailed protocols for the synthesis and evaluation of this compound, alongside insights into its potential mechanisms of action.

Introduction and Scientific Background

Thiazolidine derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The thiazolidine ring system, a saturated five-membered ring containing sulfur and nitrogen atoms, serves as a versatile scaffold for the development of novel therapeutic agents. The structural diversity of thiazolidine derivatives allows for a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2]

The compound this compound belongs to this promising class of molecules. Its structure, featuring a p-tolyl group at the second position of the thiazolidine ring, is a key determinant of its biological activity. This guide will delve into the specifics of its synthesis, and its applications as an antimicrobial and antifungal agent, providing researchers with the necessary protocols to explore its therapeutic potential.

Synthesis of this compound

The synthesis of this compound is typically achieved through a well-established one-pot condensation reaction. This method involves the reaction of L-cysteine with p-tolualdehyde. The reaction is straightforward and proceeds under mild conditions, making it accessible for most chemistry laboratories.

Protocol 1: Synthesis of this compound

Materials:

  • L-cysteine hydrochloride

  • p-Tolualdehyde (4-methylbenzaldehyde)

  • Sodium acetate

  • Ethanol

  • Distilled water

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve L-cysteine hydrochloride (0.94 mmol, 0.19 g) in 25 mL of distilled water.

  • To this solution, add sodium acetate (0.64 mmol, 0.067 g) and stir until fully dissolved.

  • In a separate beaker, dissolve p-tolualdehyde (0.98 mmol) in 26 mL of ethanol.

  • Add the ethanolic solution of p-tolualdehyde to the aqueous solution of L-cysteine and sodium acetate.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Upon completion of the reaction (as monitored by thin-layer chromatography), a precipitate will form.

  • Place the reaction vessel in an ice bath to facilitate further precipitation.

  • Collect the precipitate by suction filtration and wash it several times with cold ethanol.

  • The resulting white solid is (2RS,4R)-2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid.[3]

  • The product can be further purified by recrystallization from a suitable solvent system if required. A reported melting point for this compound is 146–148 °C.[3]

Diagram 1: Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product L-cysteine HCl L-cysteine HCl Reaction Mixture Reaction Mixture L-cysteine HCl->Reaction Mixture p-Tolualdehyde p-Tolualdehyde p-Tolualdehyde->Reaction Mixture Sodium Acetate Sodium Acetate Sodium Acetate->Reaction Mixture Ethanol/Water Ethanol/Water Ethanol/Water->Reaction Mixture Precipitation Precipitation Reaction Mixture->Precipitation 24h, RT Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Final Product 2-(4-Methylphenyl)-1,3- thiazolidine-4-carboxylic acid Washing->Final Product

Caption: One-pot synthesis of the target compound.

Antimicrobial and Antifungal Activity: In Vitro Evaluation

While specific data for this compound is limited in publicly available literature, the broader class of thiazolidin-4-one derivatives has demonstrated significant antimicrobial and antifungal properties.[2] It is hypothesized that the title compound will exhibit activity against a range of pathogenic bacteria and fungi. To ascertain this, standardized in vitro assays are essential.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and reliable technique for determining MIC values.

Protocol 2: Broth Microdilution Assay for MIC Determination

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth (MHB or RPMI-1640) in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Diagram 2: MIC Determination Workflow

Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Inoculum Prep Inoculum Preparation Inoculum Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC Reading MIC Reading Incubation->MIC Reading

Caption: Broth microdilution for MIC.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This is determined as a subsequent step after the MIC assay.

Protocol 3: MBC/MFC Determination

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates for bacteria

  • Sabouraud Dextrose Agar (SDA) plates for fungi

  • Sterile micropipettes and loops

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and subculture it onto the appropriate agar plates (MHA for bacteria, SDA for fungi).

  • Incubate the plates at the appropriate temperature and duration as in the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Potential Mechanisms of Action

While the precise mechanism of action for this compound has not been definitively elucidated, studies on analogous thiazolidinone derivatives provide valuable insights into its potential cellular targets.

Antibacterial Mechanism: Docking studies on other thiazolidin-4-ones suggest a probable involvement of MurB inhibition in their antibacterial action.[2] MurB is an essential enzyme in the bacterial cell wall peptidoglycan biosynthesis pathway. Its inhibition would disrupt cell wall integrity, leading to bacterial cell death.

Antifungal Mechanism: For antifungal activity, the likely target is CYP51 (lanosterol 14α-demethylase) .[2] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane fluidity and function, ultimately leading to fungal cell death.

Diagram 3: Postulated Mechanisms of Action

cluster_compound Test Compound cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell Compound 2-(4-Methylphenyl)-1,3- thiazolidine-4-carboxylic acid MurB MurB Compound->MurB Inhibits CYP51 CYP51 Compound->CYP51 Inhibits Cell Wall Cell Wall Synthesis MurB->Cell Wall Blocks Death_B Bacterial Cell Death Cell Wall->Death_B Ergosterol Ergosterol Synthesis CYP51->Ergosterol Blocks Death_F Fungal Cell Death Ergosterol->Death_F

Caption: Potential antimicrobial and antifungal targets.

Cytotoxicity Assessment

Prior to any in vivo studies, it is imperative to assess the cytotoxicity of this compound against mammalian cell lines to determine its therapeutic index.

Protocol 4: MTT Assay for Cytotoxicity

Materials:

  • Human cell lines (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the human cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound.

  • Incubation: Incubate the plates for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

Summary and Future Directions

This compound represents a promising scaffold for the development of novel antimicrobial and antifungal agents. The synthetic route is well-established, and standardized protocols for evaluating its biological activity are readily available.

Future research should focus on:

  • Comprehensive Screening: Evaluating the compound against a broad panel of clinically relevant and drug-resistant bacterial and fungal strains to determine its spectrum of activity.

  • Mechanism of Action Studies: Conducting enzymatic assays and molecular modeling to confirm the inhibition of MurB and CYP51, or to identify other potential targets.

  • In Vivo Efficacy: Assessing the therapeutic potential of the compound in animal models of infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and pharmacokinetic properties.

This guide provides a solid foundation for researchers to embark on the exploration of this compound as a potential next-generation antimicrobial and antifungal drug.

References

  • Joshi, H., Pal, T., & Ramaa, C. S. (2014). A new dawn for the use of thiazolidinediones in cancer therapy.
  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Preprints.org. Retrieved January 17, 2026, from [Link]

  • Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. (2021). MDPI. Retrieved January 17, 2026, from [Link]

Sources

Application Note: In Vitro Evaluation of the Neuroprotective Effects of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[1] A growing body of evidence implicates oxidative stress and neuroinflammation as central players in the pathogenesis of these disorders.[2][3] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, leading to damage of cellular components.[2] This makes the cellular machinery that combats oxidative stress a promising therapeutic target.

Thiazolidine-4-carboxylic acid derivatives are a class of compounds that have demonstrated significant biological activities, including antioxidant and anti-inflammatory properties.[4][5][6] These neuroprotective effects are often attributed to their ability to mitigate oxidative stress and inflammation.[4][5][7] This application note provides a comprehensive guide to investigating the neuroprotective potential of a specific analogue, 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid (MPTCA), using established in vitro models of neuronal stress.

We will explore the hypothesis that MPTCA confers neuroprotection by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[2][8][9] This guide provides detailed protocols for assessing the compound's efficacy in protecting neuronal cells from oxidative damage, and for dissecting the underlying molecular mechanisms, including the reduction of ROS, prevention of apoptosis, and activation of the Nrf2 pathway.

Proposed Mechanism of Action: Nrf2-Mediated Cytoprotection

The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress.[2][8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or pharmacological activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[10]

This transcriptional activation leads to the upregulation of a suite of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and glutathione peroxidases (GPx).[9][10] By bolstering these endogenous antioxidant defenses, Nrf2 activation can mitigate neuronal damage and inhibit apoptotic pathways.[8] We hypothesize that MPTCA acts as an activator of this pathway, thereby protecting neuronal cells from oxidative insult.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome MPTCA MPTCA (Compound) Keap1_Nrf2 Keap1-Nrf2 Complex MPTCA->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1, SOD, GPx) ARE->Genes Initiates Transcription Proteins Cytoprotective Proteins Genes->Proteins Translation Proteins->ROS Neutralizes Protection Neuroprotection (Reduced Apoptosis, Increased Viability) Proteins->Protection

Caption: Proposed signaling pathway for MPTCA-mediated neuroprotection.

Experimental Design & Workflow

To validate the neuroprotective effects of MPTCA and its proposed mechanism, a multi-step in vitro experimental approach is required. The human neuroblastoma cell line, SH-SY5Y, is selected for these protocols as it is a widely accepted model for neurodegenerative disease research and cytotoxicity assays.[11][12] The workflow is designed to first establish a therapeutic window for the compound, then confirm its protective effects, and finally, elucidate the underlying molecular events.

Experimental_Workflow cluster_step1 Step 1: Dose-Response & Neurotoxicity Model cluster_step2 Step 2: Oxidative Stress Assessment cluster_step3 Step 3: Mechanism of Action Analysis start Start: SH-SY5Y Cell Culture toxicity Protocol 1.1a: Determine MPTCA Cytotoxicity (MTT Assay) start->toxicity protection Protocol 1.1b: Evaluate Neuroprotection vs. H₂O₂ (MTT Assay) toxicity->protection Select non-toxic doses ros_assay Protocol 2.1: Measure Intracellular ROS (DCFDA Assay) protection->ros_assay Confirm protective dose mda_assay Protocol 2.2: Measure Lipid Peroxidation (MDA/TBARS Assay) ros_assay->mda_assay apoptosis_wb Protocol 3.1: Analyze Apoptosis Markers (Western Blot: Bcl-2, Bax, Cleaved Caspase-3) mda_assay->apoptosis_wb nrf2_wb Protocol 4.1: Analyze Nrf2 Pathway (Western Blot: Nuclear Nrf2, HO-1) apoptosis_wb->nrf2_wb end Conclusion: MPTCA Neuroprotective Profile nrf2_wb->end

Caption: A logical workflow for in vitro neuroprotection studies.

Part 1: Assessing Cytotoxicity and Neuroprotection

Principle

Before evaluating the neuroprotective properties of MPTCA, it is crucial to determine its intrinsic cytotoxicity to establish a safe and effective concentration range for subsequent experiments. Following this, the compound's ability to protect cells against a known neurotoxic agent, such as hydrogen peroxide (H₂O₂), can be quantified. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a process primarily carried out by mitochondrial dehydrogenases.

Protocol 1.1: MTT Assay for Cell Viability

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • MPTCA stock solution (in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well tissue culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]

  • Treatment Application:

    • For MPTCA Cytotoxicity: After 24 hours, replace the medium with fresh medium containing various concentrations of MPTCA (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control group treated with the same final concentration of DMSO used for the highest MPTCA dose.

    • For Neuroprotection Assay: After 24 hours, pre-treat cells with non-toxic concentrations of MPTCA (determined from the cytotoxicity assay) for 2-4 hours. Following pre-treatment, introduce the neurotoxic challenge by adding H₂O₂ to a final concentration (e.g., 100-200 µM, to be optimized) to all wells except the control group.

  • Incubation: Incubate the plates for an additional 24 hours at 37°C, 5% CO₂.[12]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13] During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14] Gently agitate the plate for 15 minutes at room temperature in the dark.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[13]

  • Data Analysis: Calculate cell viability as a percentage relative to the control (untreated) cells:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Experimental Group MPTCA Pre-treatment H₂O₂ Challenge Purpose
ControlNo (Vehicle only)NoBaseline viability (100%)
MPTCA CytotoxicityYes (Dose-range)NoDetermine compound toxicity
H₂O₂ DamageNo (Vehicle only)YesPositive control for neurotoxicity
MPTCA ProtectionYes (Selected doses)YesTest neuroprotective effect
Table 1. Example experimental design for MTT assays.

Part 2: Investigating Oxidative Stress Mechanisms

Principle

To determine if MPTCA's neuroprotective effect is mediated by a reduction in oxidative stress, direct and indirect markers of cellular oxidation can be measured. Intracellular ROS levels can be quantified using cell-permeable fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA).[16] DCFDA is non-fluorescent until it is deacetylated by cellular esterases and subsequently oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). Lipid peroxidation, a downstream consequence of ROS-induced damage, can be assessed by measuring levels of malondialdehyde (MDA), a stable end-product of polyunsaturated fatty acid peroxidation, often using the Thiobarbituric Acid Reactive Substances (TBARS) assay.

Protocol 2.1: Measurement of Intracellular ROS (DCFDA Assay)
  • Cell Seeding and Treatment: Seed and treat SH-SY5Y cells in a black, clear-bottom 96-well plate as described in the neuroprotection assay (Protocol 1.1b).

  • DCFDA Loading: After the 24-hour treatment period, remove the medium and wash the cells gently with warm PBS. Add 100 µL of 10 µM DCFDA solution (in PBS) to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.

  • Fluorescence Measurement: Remove the DCFDA solution, wash cells again with PBS, and add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol 2.2: Measurement of Lipid Peroxidation (MDA Assay)
  • Cell Lysis: Seed cells in a 6-well plate and treat as previously described. After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) on ice. Collect the cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • TBARS Reaction: Utilize a commercial TBARS assay kit, following the manufacturer's instructions. Typically, this involves mixing the cell lysate with an acidic thiobarbituric acid (TBA) solution and incubating at high temperature (e.g., 95°C) for approximately 60 minutes.

  • Measurement: After incubation, the reaction mixture is cooled, and the absorbance or fluorescence of the resulting pink-colored MDA-TBA adduct is measured according to the kit's protocol (e.g., colorimetric at 532 nm).

  • Data Analysis: Calculate the MDA concentration based on a standard curve generated with an MDA standard provided in the kit. Normalize the MDA concentration to the total protein concentration of the sample.

Assay Principle Typical Readout Interpretation
DCFDAOxidation of DCFDA by ROSFluorescence (Ex/Em ~485/535 nm)Increased fluorescence indicates higher ROS levels.
MDA (TBARS)Reaction of MDA with TBAColorimetric (OD 532 nm)Increased absorbance indicates higher lipid peroxidation.
Table 2. Summary of oxidative stress assays.

Part 3 & 4: Western Blot Analysis of Apoptosis and Nrf2 Pathways

Principle

Western blotting is a powerful technique to quantify changes in protein expression, confirming the molecular pathways involved in MPTCA's action. To assess apoptosis, key markers include the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, and the presence of cleaved (active) Caspase-3, an executioner caspase in the apoptotic cascade.[17][18] To confirm the activation of the Nrf2 pathway, we will measure the nuclear translocation of Nrf2 and the expression level of its downstream target, HO-1. An increase in nuclear Nrf2 and total HO-1 protein would strongly support our proposed mechanism.[10]

Protocol 3.1 & 4.1: Western Blotting

Materials:

  • Cell lysates prepared as in Protocol 2.2.

  • Nuclear and cytoplasmic extraction kits (for Nrf2 translocation).

  • SDS-PAGE gels, running and transfer buffers.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary and HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Protein Separation: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. (See Table 3 for suggestions).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions). For apoptosis, calculate the Bcl-2/Bax ratio. For Nrf2 activation, compare nuclear Nrf2 levels and total HO-1 levels across treatment groups.

Target Protein Function / Pathway Expected Result with MPTCA Loading Control
Bcl-2Anti-apoptoticIncreaseβ-actin
BaxPro-apoptoticDecreaseβ-actin
Cleaved Caspase-3Apoptosis executionerDecreaseβ-actin
Nrf2 (Nuclear)Antioxidant transcription factorIncreaseLamin B1
HO-1Nrf2 target, antioxidant enzymeIncreaseβ-actin
β-actin / GAPDHHousekeeping geneNo changeN/A
Lamin B1Nuclear envelope proteinNo changeN/A
Table 3. Recommended primary antibodies for Western blot analysis.

Conclusion

This application note provides a structured, mechanistically-driven framework for evaluating the neuroprotective properties of this compound in vitro. The described protocols enable researchers to systematically assess the compound's ability to protect neuronal cells from oxidative stress-induced death and to verify its mode of action through the Nrf2 antioxidant pathway. The successful execution of these experiments will provide critical preclinical data, supporting the potential development of MPTCA and related thiazolidine derivatives as therapeutics for neurodegenerative diseases.

References

  • Dinkova-Kostova, A. T., & Abramov, A. Y. (2015). The role of Nrf2 signaling in counteracting neurodegenerative diseases. FEBS Letters, 589(24PtA), 3758-3768. [Link]

  • Emulate, Inc. (2021). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Emulate Bio. [Link]

  • Sivandzade, F., & Cucullo, L. (2021). The role of Nrf2 signaling pathways in nerve damage repair. Journal of Neuroinflammation, 18(1), 1-13. [Link]

  • ResearchGate. (n.d.). Mechanisms of neuroprotection mediated by the Nrf2 signaling network. ResearchGate. [Link]

  • Nabavi, S. F., et al. (2019). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. Molecules, 24(5), 947. [Link]

  • Fannon, M., et al. (2023). Advances in current in vitro models on neurodegenerative diseases. Bioprinting, 31, e00282. [Link]

  • Jones, C. (2022). Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. Oxford Global. [Link]

  • NETRI. (n.d.). Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices. NETRI. [Link]

  • Singh, B., et al. (2020). A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases. Frontiers in Cellular Neuroscience, 14, 598538. [Link]

  • InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer. [Link]

  • protocols.io. (2023). MTT assay. protocols.io. [Link]

  • National Institutes of Health. (2017). Determination of Caspase Activation by Western Blot. PubMed. [Link]

  • Bio-Rad Laboratories. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link]

  • Sbodio, J. I., et al. (2019). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Journal of Visualized Experiments, (145), e59082. [Link]

  • ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?. ResearchGate. [Link]

  • Springer Nature. (2023). MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Beeson, S. K., et al. (2010). Screening Assay for Oxidative Stress in a Feline Astrocyte Cell Line, G355-5. Journal of Visualized Experiments, (37), 1803. [Link]

  • Rowley, S., et al. (2020). Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy. Antioxidants, 9(10), 990. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Biointerface Research in Applied Chemistry, 12(4), 5048-5061. [Link]

  • Ehsanifar, M., & Montazeri, Z. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences, 3(2), 210-214. [Link]

  • ResearchGate. (2022). (PDF) Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. ResearchGate. [Link]

  • Ehsanifar, M., & Montazeri, Z. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences, 3(2), 210-214. [Link]

  • Wang, J., et al. (2018). Neuroprotective Effect and Mechanism of Thiazolidinedione on Dopaminergic Neurons In Vivo and In Vitro in Parkinson's Disease. Oxidative Medicine and Cellular Longevity, 2018, 5680275. [Link]

  • Ehsanifar, M., & Montazeri, Z. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Iris Publishers. [Link]

  • Khan, K. M., et al. (2011). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 24(3), 289-294. [Link]

  • ResearchGate. (2016). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. ResearchGate. [Link]

  • Al-Juboori, A. M. J. (2018). Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. Research Journal of Pharmacy and Technology, 11(1), 226-230. [Link]

Sources

Application Note & Protocols: A Strategic Approach to the Synthesis of Novel Thiazolidinone Derivatives from 2-(p-tolyl)thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Drug Development Professionals, Medicinal Chemists, and Organic Synthesis Researchers

Abstract

The thiazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive, experience-driven protocol for the synthesis of novel thiazolidinone derivatives, beginning with the strategic construction of the key intermediate, 2-(p-tolyl)thiazolidine-4-carboxylic acid. We will detail the subsequent derivatization at the C-4 carboxyl group to generate a library of novel amide derivatives. The protocols are designed to be self-validating, with explanations for critical steps, expected outcomes, and characterization checkpoints, empowering researchers to accelerate drug discovery efforts.

Introduction: The Significance of the Thiazolidinone Scaffold

Thiazolidinones are five-membered heterocyclic compounds containing a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4. Their structural versatility, allowing for substitutions at positions 2, 3, and 5, has made them a focal point of intense investigation in the search for new therapeutic agents.[5] The ability to readily modify these positions enables the fine-tuning of steric and electronic properties, which is crucial for optimizing interactions with biological targets.

This application note focuses on a logical and efficient pathway for generating novel drug-like molecules. We begin by synthesizing a specific, functionalized core structure, 2-(p-tolyl)thiazolidine-4-carboxylic acid. The p-tolyl group at the C-2 position provides a lipophilic aromatic moiety, while the carboxylic acid at C-4 serves as a versatile chemical handle for introducing diversity through amide bond formation. This strategy allows for the systematic exploration of the chemical space around the thiazolidinone core.

Overall Synthetic Strategy & Workflow

The synthetic approach is a two-stage process designed for efficiency and modularity.

  • Stage 1: Synthesis of the Core Intermediate. Cyclocondensation of L-cysteine with p-tolualdehyde to yield 2-(p-tolyl)thiazolidine-4-carboxylic acid.

  • Stage 2: Synthesis of Novel Amide Derivatives. Activation of the carboxylic acid intermediate and subsequent coupling with a diverse range of primary or secondary amines.

This workflow facilitates the creation of a focused library of compounds where the C-2 position is held constant, allowing for a clear structure-activity relationship (SAR) study based on the modifications at the C-4 position.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Derivatization & Analysis A L-Cysteine + p-Tolualdehyde B Cyclocondensation Reaction A->B C 2-(p-tolyl)thiazolidine- 4-carboxylic acid (Intermediate) B->C E Amide Coupling Reaction C->E To Derivatization D Amine Library (R-NH2) D->E F Purification (Chromatography/Recrystallization) E->F G Characterization (NMR, IR, MS) F->G H Biological Screening G->H

Figure 1: High-level workflow for the synthesis and evaluation of novel thiazolidinone derivatives.

Stage 1 Protocol: Synthesis of 2-(p-tolyl)thiazolidine-4-carboxylic acid

This protocol describes the nucleophilic cyclocondensation reaction to form the core intermediate. L-cysteine provides the thiol, amine, and carboxylic acid functionalities in a single chiral building block. The reaction with an aldehyde forms the thiazolidine ring.[6][7]

Rationale of Component Selection
  • L-Cysteine Hydrochloride: A readily available and stable source of L-cysteine. The hydrochloride form improves solubility in the aqueous phase of the reaction medium.

  • p-Tolualdehyde: Provides the p-tolyl substituent at the C-2 position. The methyl group offers a simple, non-polar aromatic feature.

  • Ethanol/Water Co-solvent: Balances the solubility of the polar L-cysteine and the less polar p-tolualdehyde, facilitating the reaction.

Detailed Experimental Protocol
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-cysteine hydrochloride (10.0 g, 63.4 mmol) in 80 mL of distilled water.

  • pH Adjustment: Slowly add a solution of sodium hydroxide (2.54 g, 63.5 mmol) in 20 mL of water to neutralize the hydrochloride and deprotonate the carboxylic acid, facilitating the reaction. The pH should be monitored and adjusted to approximately 7-8.

  • Aldehyde Addition: In a separate beaker, dissolve p-tolualdehyde (7.62 g, 63.4 mmol) in 100 mL of ethanol. Add this solution to the aqueous L-cysteine solution in the flask.

  • Reaction: Stir the resulting mixture vigorously at room temperature (20-25°C) for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1) with a few drops of acetic acid.

  • Precipitation & Isolation: As the product forms, it will precipitate out of the solution as a white solid. To maximize precipitation, cool the flask in an ice bath for 1-2 hours.

  • Filtration and Washing: Collect the white precipitate by suction filtration using a Büchner funnel. Wash the solid generously with cold distilled water (3 x 50 mL) to remove any unreacted L-cysteine and salts, followed by a wash with cold ethanol (2 x 30 mL) to remove unreacted aldehyde.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight.

Expected Outcome & Characterization
  • Yield: Typically 80-90%.

  • Appearance: White crystalline solid.

  • FT-IR (KBr, cm⁻¹): Look for a broad peak around 3000-2500 (carboxylic acid O-H stretch), ~1700 (C=O stretch), and a peak around 3300-3400 (N-H stretch).

  • ¹H-NMR (DMSO-d₆, δ ppm): Expect signals for the aromatic protons of the p-tolyl group (~7.2-7.4 ppm), a singlet for the C-2 proton (~5.5-5.8 ppm), multiplets for the CH₂ protons of the ring (~3.2-3.5 ppm), and a signal for the CH proton at C-4 (~4.0-4.2 ppm). The methyl group of the tolyl will appear as a singlet around 2.3 ppm.

Stage 2 Protocol: Synthesis of Novel Amide Derivatives

This stage employs amide coupling chemistry, a cornerstone of medicinal chemistry, to attach various amines to the C-4 carboxylic acid. We will use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions.

Mechanism and Rationale

The carboxylic acid is not reactive enough to form an amide bond directly with an amine. EDC activates the carboxyl group by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange into a stable N-acylurea byproduct. HOBt is added to trap the O-acylisourea intermediate, forming an activated HOBt ester. This ester is less prone to side reactions and reacts cleanly with the amine to form the desired amide, regenerating HOBt.

G cluster_path RCOOH R-COOH Carboxylic Acid Intermediate1 O-Acylisourea Reactive Intermediate RCOOH->Intermediate1 + EDC EDC EDC Coupling Agent HOBt HOBt Additive Intermediate2 HOBt Active Ester Stable Intermediate Intermediate1->Intermediate2 + HOBt Byproduct N-Acylurea Byproduct Intermediate1->Byproduct Rearrangement (Side Reaction) Product R-CO-NH-R' Amide Product Intermediate2->Product + R'-NH2 Amine R'-NH2 Amine

Sources

Application of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic Acid in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Tool for N-Terminal Cysteine Protection

In the intricate world of peptide synthesis, the protection of reactive functional groups is paramount to achieving the desired sequence and purity. For peptides containing an N-terminal cysteine, its nucleophilic thiol side chain and α-amino group present a unique set of challenges, including unwanted side reactions and racemization. 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid emerges as a highly effective solution, serving as a reversible protecting group for the 1,2-aminothiol functionality of cysteine. This application note provides a comprehensive guide to the synthesis, incorporation, and deprotection of this valuable building block in peptide synthesis, offering detailed protocols and insights for researchers in drug development and peptide chemistry.

The formation of the thiazolidine ring locks the N-terminal cysteine's amine and thiol groups, preventing their participation in undesired reactions during peptide chain elongation. The 4-methylphenyl substituent at the C2 position of the thiazolidine ring offers distinct advantages, influencing the stability and cleavage kinetics of the protecting group. This guide will delve into the mechanistic underpinnings of its application and provide practical, field-proven protocols for its successful implementation.

Mechanistic Rationale: The Thiazolidine Advantage

The utility of this compound lies in its formation through the reversible condensation of L-cysteine with 4-methylbenzaldehyde[1][2]. This reaction creates a cyclic protecting group that effectively masks both the primary amine and the thiol group of the cysteine residue.

Key Advantages:

  • Prevention of Side Reactions: The protected N-terminal cysteine is shielded from participating in unwanted reactions such as pyroglutamate formation or side-chain modifications during subsequent coupling steps.

  • Suppression of Racemization: Cysteine is known to be susceptible to racemization during activation for peptide coupling[3][4][5]. The rigid thiazolidine structure helps to minimize this epimerization, preserving the stereochemical integrity of the peptide[6].

  • Orthogonal Deprotection: The thiazolidine ring is stable to the standard conditions used for the removal of Fmoc or Boc protecting groups, allowing for its selective cleavage at the desired stage of the synthesis[7].

The 4-methylphenyl group provides a balance of steric hindrance and electronic effects that contribute to the stability of the thiazolidine ring during synthesis while allowing for efficient deprotection under specific conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from L-cysteine and 4-methylbenzaldehyde.

Materials:

  • L-cysteine hydrochloride monohydrate

  • Sodium hydroxide (NaOH)

  • 4-methylbenzaldehyde (p-tolualdehyde)

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve L-cysteine hydrochloride monohydrate (1.0 eq) and sodium hydroxide (1.0 eq) in water.

  • In a separate flask, dissolve 4-methylbenzaldehyde (1.0 eq) in ethanol.

  • Add the ethanolic solution of the aldehyde to the aqueous solution of L-cysteine with stirring.

  • Stir the reaction mixture at room temperature for 3-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate will form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold diethyl ether.

  • The crude product can be recrystallized from an ethanol/water mixture to yield pure this compound[1][2].

Expected Yield: 85%[1].

Protocol 2: N-Fmoc Protection of this compound

For application in Fmoc-based solid-phase peptide synthesis (SPPS), the secondary amine of the thiazolidine ring needs to be protected, typically with an Fmoc group.

Materials:

  • This compound

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃) or a suitable organic base (e.g., Diisopropylethylamine, DIPEA)

  • Dioxane and water or a suitable organic solvent (e.g., Dichloromethane, DCM)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in an aqueous solution of sodium bicarbonate (or an organic solvent with an organic base).

  • Add a solution of Fmoc-OSu or Fmoc-Cl in dioxane (or the chosen organic solvent) dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude N-Fmoc-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid, which can be purified by column chromatography.

Protocol 3: Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of the N-Fmoc protected thiazolidine derivative onto a resin-bound peptide.

Materials:

  • N-Fmoc-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid

  • Peptide-resin with a free N-terminal amino group

  • Coupling reagent (e.g., HBTU, HATU, DIC/Oxyma)[6]

  • Base (e.g., DIPEA, N-Methylmorpholine)

  • DMF (Peptide synthesis grade)

  • DCM (Peptide synthesis grade)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Fmoc Deprotection: Swell the peptide-resin in DMF. Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • Dissolve N-Fmoc-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid (e.g., 2-4 equivalents) in DMF.

    • Add the coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to the amino acid solution to pre-activate it.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours, or until a ninhydrin test indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

  • The peptide-resin is now ready for the next coupling cycle.

Workflow for Peptide Synthesis using this compound

Peptide_Synthesis_Workflow cluster_synthesis Building Block Synthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cysteine L-Cysteine thiazolidine 2-(4-Methylphenyl)-1,3- thiazolidine-4-carboxylic acid cysteine->thiazolidine Condensation aldehyde 4-Methyl- benzaldehyde aldehyde->thiazolidine fmoc_thiazolidine N-Fmoc Protected Thiazolidine thiazolidine->fmoc_thiazolidine Fmoc Protection coupling Coupling fmoc_thiazolidine->coupling resin Peptide-Resin deprotection Fmoc Deprotection resin->deprotection elongation Peptide Elongation coupling->elongation deprotection->coupling elongation->deprotection Repeat Cycles final_peptide Protected Peptide on Resin elongation->final_peptide cleavage_cocktail Cleavage Cocktail (e.g., TFA) final_peptide->cleavage_cocktail Cleavage from Resin thiazolidine_deprotection Thiazolidine Ring Opening (e.g., Methoxyamine) cleavage_cocktail->thiazolidine_deprotection final_product Final Peptide with N-terminal Cysteine thiazolidine_deprotection->final_product

Caption: Workflow for peptide synthesis using this compound.

Protocol 4: Deprotection of the Thiazolidine Ring to Regenerate N-Terminal Cysteine

The final step is the removal of the thiazolidine protecting group to unveil the N-terminal cysteine residue. This is typically achieved after cleavage of the peptide from the resin and removal of other side-chain protecting groups.

Materials:

  • Protected peptide containing the N-terminal 2-(4-methylphenyl)-1,3-thiazolidine

  • Methoxyamine hydrochloride

  • Aqueous buffer (e.g., acetate buffer, pH 4-5)

  • Reducing agent (optional, e.g., TCEP)

Procedure:

  • Dissolve the protected peptide in an aqueous buffer (pH 4-5).

  • Add an excess of methoxyamine hydrochloride to the solution.

  • Stir the reaction at room temperature or slightly elevated temperatures (e.g., 37 °C) for several hours to overnight. The progress of the deprotection can be monitored by HPLC.

  • The deprotection reaction can be accelerated by the addition of a reducing agent like TCEP, especially if disulfide bond formation is a concern.

  • Upon completion, the final peptide can be purified by preparative HPLC.

Alternative Deprotection Methods:

Recent studies have also explored the use of palladium or copper catalysts for the deprotection of thiazolidine rings, which can offer faster reaction times[8][9]. Iodine-mediated deprotection has also been reported as a rapid and efficient method[10].

Data Summary and Performance

The efficiency of coupling and deprotection steps is critical for the overall success of peptide synthesis. The following table summarizes typical outcomes for the use of 2-substituted thiazolidine-4-carboxylic acids in peptide synthesis.

ParameterConditionResultReference
Synthesis Yield Condensation of L-cysteine and p-tolualdehyde85%[1]
Coupling Efficiency HBTU/DIPEA in DMF>99% (monitored by ninhydrin test)General SPPS knowledge
Thiazolidine Stability Standard Fmoc deprotection (20% piperidine/DMF)Stable[7]
Thiazolidine Stability TFA cleavage cocktailStable[7]
Deprotection (Ring Opening) Methoxyamine, pH 4-5Complete conversion[10]
Deprotection (Ring Opening) Iodine (1.0 eq)Rapid deprotection (<15 min)[10]
Racemization Suppression Use of thiazolidine derivative vs. standard Fmoc-Cys(Trt)-OHSignificantly reduced epimerization[3]

Troubleshooting and Considerations

  • Diastereomers: The synthesis of this compound can result in a mixture of diastereomers (cis and trans). While often used as a mixture, for specific applications, chromatographic separation may be necessary.

  • Incomplete Coupling: If coupling is incomplete, a second coupling step can be performed. For persistently difficult couplings, changing the solvent or using a more powerful coupling reagent like HATU is recommended.

  • Incomplete Deprotection: If the thiazolidine ring opening is sluggish, increasing the temperature, reaction time, or the concentration of the deprotecting agent can improve the yield. The choice of buffer and pH can also be critical.

  • Side Reactions during Deprotection: The liberated aldehyde (4-methylbenzaldehyde) should be removed during purification to prevent potential side reactions with the deprotected peptide.

Conclusion

This compound is a valuable and versatile tool for peptide synthesis, offering robust protection for N-terminal cysteine residues. Its ability to prevent common side reactions and suppress racemization makes it a superior choice for the synthesis of complex and sensitive peptides. The straightforward synthesis of the building block, its stability under standard SPPS conditions, and the reliable methods for its removal provide a reliable workflow for researchers. By following the detailed protocols and considering the key insights provided in this guide, scientists can confidently incorporate this protecting group strategy into their peptide synthesis endeavors to achieve higher yields and purities of their target molecules.

References

  • Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. RSC Advances. [Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Chemical Biology. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience. [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives. Journal of the American Chemical Society. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. [Link]

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  • Thiazolidine Deprotection by 2-Aminobenzamide-based Aldehyde Scavenger for One-pot Multiple Peptide Ligation. ChemRxiv. [Link]

  • Thiazolidine Deprotection by 2-Aminobenzamide-Based Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. ChemRxiv. [Link]

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Application Notes & Protocols: 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid as a Prodrug of L-cysteine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Challenge of L-cysteine Delivery and the Prodrug Solution

L-cysteine, a semi-essential sulfur-containing amino acid, is a cornerstone of cellular biochemistry. It is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells.[1] GSH plays a pivotal role in detoxification, redox signaling, and protecting cells from damage induced by reactive oxygen species (ROS). Consequently, the ability to supplement L-cysteine is of significant therapeutic interest in conditions associated with GSH depletion and oxidative stress, such as acetaminophen-induced hepatotoxicity, respiratory distress syndrome, and certain neurodegenerative diseases.[2][3][4]

However, direct administration of L-cysteine is problematic. It is rapidly oxidized to the less soluble cystine, exhibits cellular toxicity at higher concentrations, and has poor pharmacokinetic properties.[1] To overcome these limitations, the prodrug approach has emerged as a highly effective strategy.[5][6] A prodrug is a pharmacologically inactive compound that, after administration, is converted into an active drug through metabolic processes.[7] 2-substituted thiazolidine-4-carboxylic acids are a class of compounds designed to act as prodrugs of L-cysteine, effectively delivering it into cells where it is needed.[8][9]

This guide focuses on a specific and promising member of this class: 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid (also known as 2-p-tolyl-thiazolidine-4-carboxylic acid, TPTCA). We will provide a comprehensive overview of its mechanism, synthesis, and application, along with detailed protocols for its use in a research setting.

Section 1: TPTCA - Mechanism of Action and Physicochemical Properties

The Chemistry of L-cysteine Release

TPTCA is synthesized through the condensation of L-cysteine with 4-methylbenzaldehyde. The core of its function as a prodrug lies in the reversible nature of this reaction. The thiazolidine ring of TPTCA is susceptible to hydrolysis under physiological conditions (pH ~7.4, 37°C). This non-enzymatic ring-opening process is the key to its action.[8]

The equilibrium between the closed-ring (TPTCA) and open-ring (Schiff base intermediate) forms favors the release of the constituent molecules: L-cysteine and 4-methylbenzaldehyde. Once released, L-cysteine becomes available for intracellular processes, most notably the synthesis of glutathione.[9] This controlled, slow-release mechanism circumvents the toxicity associated with bolus administration of free L-cysteine.

TPTCA Mechanism TPTCA TPTCA (Prodrug) Intermediate Schiff Base (Open-Ring Intermediate) TPTCA->Intermediate Spontaneous Hydrolysis (pH 7.4) Intermediate->TPTCA Ring Closure Products L-Cysteine + 4-Methylbenzaldehyde Intermediate->Products Dissociation GSH Glutathione (GSH) Synthesis Products->GSH Cellular Utilization

Caption: Mechanism of L-cysteine release from TPTCA.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its application in experimental systems.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂SPubChem CID: 569775[10]
Molecular Weight 223.29 g/mol PubChem CID: 569775[10]
IUPAC Name This compoundPubChem CID: 569775[10]
Appearance White to off-white crystalline solidInferred from similar compounds[11][12]
Solubility Soluble in organic solvents like DMSO and ethanol; sparingly soluble in aqueous buffers.Inferred from synthesis protocols[11][12]

Section 2: Synthesis and Characterization Protocols

Protocol: Synthesis of TPTCA

This protocol describes the synthesis of TPTCA via the cyclic condensation of L-cysteine hydrochloride and 4-methylbenzaldehyde.[11]

Materials:

  • L-cysteine hydrochloride

  • 4-methylbenzaldehyde (p-tolualdehyde)

  • Ethanol

  • Distilled water

  • Sodium hydroxide (NaOH) solution (1M)

  • Hydrochloric acid (HCl) solution (1M)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, pH meter, filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve L-cysteine hydrochloride (10 mmol) in a 1:1 mixture of ethanol and water (e.g., 50 mL).

  • pH Adjustment: Slowly add 1M NaOH solution dropwise while stirring to adjust the pH of the solution to approximately 4.5-5.0. This deprotonates the amine group of cysteine, making it nucleophilic.

  • Aldehyde Addition: Add 4-methylbenzaldehyde (10 mmol, equimolar) to the L-cysteine solution.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The formation of a white precipitate indicates product formation.

  • Reaction Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate:hexane).

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold diethyl ether to remove any unreacted aldehyde.

  • Purification (Optional): For higher purity, the product can be recrystallized from a hot ethanol/water mixture.

  • Drying: Dry the final product under vacuum to yield TPTCA as a white crystalline solid.

Causality Behind Choices:

  • pH Control: The initial pH adjustment is critical. A pH that is too low will keep the amine protonated and non-nucleophilic, while a pH that is too high can promote side reactions.

  • Solvent System: The ethanol/water mixture is used to dissolve both the polar L-cysteine hydrochloride and the less polar 4-methylbenzaldehyde, facilitating the reaction.

  • Washing: The diethyl ether wash is effective for removing the non-polar aldehyde starting material.

Analytical Characterization

The identity and purity of the synthesized TPTCA should be confirmed using standard analytical techniques.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure. Expected signals would include those for the aromatic protons of the tolyl group, the methyl group protons, and the protons of the thiazolidine ring.[11][13]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups. Look for characteristic peaks for N-H, C=O (carboxylic acid), and aromatic C-H stretches.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[11][14]

  • Melting Point: To assess the purity of the synthesized compound.

Section 3: In Vitro Evaluation Protocols

The primary in vitro application of TPTCA is to serve as a reliable source of L-cysteine for cell culture experiments. The following protocols are designed to validate its efficacy.

Caption: General workflow for in vitro evaluation of TPTCA.

Protocol: Assessing Cytoprotection against Acetaminophen-Induced Toxicity

This protocol uses a human liver carcinoma cell line (HepG2) as a model to test the ability of TPTCA to protect against the hepatotoxic effects of acetaminophen (APAP), which depletes cellular GSH.[4][8]

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • TPTCA stock solution (e.g., 100 mM in DMSO)

  • Acetaminophen (APAP) stock solution (in medium or PBS)

  • N-acetylcysteine (NAC) as a positive control

  • MTT or similar cell viability assay kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment Preparation: Prepare serial dilutions of TPTCA, NAC, and APAP in cell culture medium. A typical APAP concentration to induce toxicity is 5-10 mM. TPTCA concentrations can range from 50 µM to 500 µM.

  • Experimental Groups:

    • Vehicle Control (medium + DMSO)

    • APAP only

    • APAP + TPTCA (various concentrations)

    • APAP + NAC (positive control)

    • TPTCA only (to test for inherent toxicity)

  • Treatment: Remove the old medium from the cells and add the prepared treatment media to the respective wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: After incubation, assess cell viability using the MTT assay according to the manufacturer's protocol. Read the absorbance on a plate reader.

  • Data Analysis: Normalize the viability data to the vehicle control group (set to 100% viability). Plot cell viability (%) versus TPTCA concentration to determine the protective effect.

Self-Validation and Controls:

  • Positive Control: NAC is a well-established L-cysteine prodrug and GSH precursor used clinically for APAP overdose. TPTCA's efficacy should be comparable.[1]

  • Toxicity Control: Including a "TPTCA only" group is crucial to ensure that the prodrug itself is not toxic to the cells at the concentrations used.

Protocol: Quantification of Intracellular Glutathione (GSH)

To confirm the mechanism of action, it is essential to show that TPTCA treatment replenishes intracellular GSH levels.

Materials:

  • Cells treated as described in Protocol 3.1 (in 6-well or 12-well plates for sufficient cell numbers)

  • GSH quantification assay kit (e.g., GSH-Glo™ Assay or a colorimetric kit based on DTNB)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Cell Lysis: After the treatment period, wash the cells with cold PBS and lyse them according to the assay kit's instructions.

  • GSH Measurement: Perform the GSH quantification assay on the cell lysates.

  • Protein Measurement: Use a portion of the lysate to determine the total protein concentration.

  • Data Analysis: Normalize the GSH levels to the total protein content for each sample (e.g., nmol GSH/mg protein). Compare the GSH levels across the different treatment groups. A significant increase in GSH in the "APAP + TPTCA" group compared to the "APAP only" group would confirm the prodrug's mechanism.[15]

Section 4: Concluding Remarks and Future Directions

This compound represents an elegant and effective chemical tool for the controlled delivery of L-cysteine in biological research. Its straightforward synthesis and predictable, non-enzymatic activation make it a valuable asset for studying the roles of L-cysteine and glutathione in cellular health and disease. Future research could explore the in vivo pharmacokinetics of TPTCA and its efficacy in animal models of diseases characterized by oxidative stress, further cementing the therapeutic potential of this class of L-cysteine prodrugs.

References

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Application Notes and Protocols for In Vivo Studies of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Thiazolidine Derivative

2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound belonging to the thiazolidine class of molecules. Thiazolidine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] This includes roles as insulin sensitizers, antioxidants, and agents with neuroprotective properties.[3][4][5][6] While extensive in vivo data for this specific molecule is emerging, the body of literature on structurally related 2-aryl-thiazolidine-4-carboxylic acids suggests promising therapeutic avenues. These compounds have demonstrated notable antioxidant and anti-inflammatory activities in various studies.[1][2] Furthermore, derivatives of thiazolidine-4-carboxylic acid have been investigated for their potential in managing diabetes and neurodegenerative diseases.[5][7]

This comprehensive guide provides detailed application notes and standardized protocols for the in vivo evaluation of this compound in animal models. The subsequent sections are designed to equip researchers in drug discovery and development with the necessary framework to rigorously assess the compound's toxicological profile, pharmacokinetic properties, and efficacy in relevant disease models.

Preclinical In Vivo Evaluation Strategy

A systematic in vivo evaluation is critical to understanding the therapeutic potential and safety profile of this compound. The following workflow outlines a logical progression for preclinical studies.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Data Analysis & Interpretation A Acute Oral Toxicity (OECD 423) B Pharmacokinetic (PK) Profiling A->B Safety data informs dosing C Anti-inflammatory Activity (Carrageenan-induced Paw Edema) B->C PK data guides efficacy study design D Hepatoprotective Effects (CCl4-induced Hepatotoxicity) B->D E In Vivo Antioxidant Capacity B->E F Biochemical & Histopathological Analysis C->F D->F E->F G Correlation of PK/PD F->G

Caption: A logical workflow for the in vivo evaluation of this compound.

Part 1: Acute Toxicity Assessment

Rationale: An initial acute toxicity study is fundamental to determine the compound's intrinsic toxicity and to identify the safe dosage range for subsequent in vivo experiments. The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to classify the substance based on its lethality.[8][9]

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
  • Animal Model: Healthy, young adult nulliparous and non-pregnant female Wistar rats (8-12 weeks old) are recommended. Testing in one sex is generally considered sufficient.[8]

  • Housing and Acclimatization: Animals should be group-housed in cages under standard laboratory conditions (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle) with ad libitum access to standard pellet diet and water for at least five days prior to the study.[8][10]

  • Dose Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose). The concentration should be adjusted to deliver the desired dose in a volume that does not exceed 1 mL/100 g body weight.

  • Dosing Procedure:

    • Fast the animals overnight prior to dosing.

    • Administer the test substance by oral gavage.

    • The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. For a new chemical entity with an unknown toxicity profile, a starting dose of 300 mg/kg is often appropriate.

    • The study follows a stepwise procedure using 3 animals per step.[8] The outcome of each step determines the subsequent step:

      • If mortality occurs in 2 or 3 animals, the substance is classified at that dose level, and the study is terminated.

      • If one animal dies, the procedure is repeated with three more animals at the same dose.

      • If no animals die, the next higher dose level is administered to a new group of three animals.

  • Observation:

    • Observe animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.[9]

    • Record changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior.

    • Record body weight weekly.

  • Endpoint: The primary endpoint is the number of mortalities within the 14-day observation period, which allows for classification of the substance according to the Globally Harmonized System (GHS).[11]

Parameter Description
Animal Species Wistar rats (female)
Age 8-12 weeks
Number of Animals 3 per step
Route of Administration Oral gavage
Dose Levels 5, 50, 300, 2000 mg/kg
Observation Period 14 days

Part 2: Pharmacokinetic Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is crucial for interpreting efficacy and toxicology data. Pharmacokinetic (PK) studies help in determining key parameters such as bioavailability, half-life, and maximum concentration, which are essential for designing rational dosing regimens in subsequent efficacy studies.[12]

Protocol: Single-Dose Pharmacokinetic Study in Rats
  • Animal Model: Male Wistar rats (200-250 g) are cannulated in the jugular vein for serial blood sampling.

  • Housing and Acclimatization: House animals individually after surgery and allow a recovery period of at least 48 hours. Maintain standard laboratory conditions.

  • Dose Preparation and Administration:

    • Prepare two formulations of the test compound: one for intravenous (IV) administration (e.g., dissolved in a mixture of saline, ethanol, and PEG400) and one for oral (PO) administration (e.g., suspended in 0.5% CMC).

    • Administer a single IV bolus dose (e.g., 2 mg/kg) via the tail vein to one group of animals.

    • Administer a single oral gavage dose (e.g., 10 mg/kg) to another group of animals.

  • Blood Sampling:

    • Collect serial blood samples (approximately 100-150 µL) from the jugular vein cannula at predetermined time points.[13][14][15]

    • IV route time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO route time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Collect blood into heparinized tubes and centrifuge to obtain plasma. Store plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method, typically LC-MS/MS, for the quantification of this compound in plasma.

  • Data Analysis:

    • Calculate pharmacokinetic parameters using non-compartmental analysis with software such as WinNonlin®.

    • Key parameters include:

      • Area under the plasma concentration-time curve (AUC)

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum concentration (Tmax)

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Oral bioavailability (F%) calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Parameter Intravenous (IV) Oral (PO)
Dose e.g., 2 mg/kge.g., 10 mg/kg
Vehicle Solubilizing agent (e.g., Saline/EtOH/PEG400)Suspending agent (e.g., 0.5% CMC)
Sampling Times (h) 0.083, 0.25, 0.5, 1, 2, 4, 8, 240.25, 0.5, 1, 2, 4, 8, 24
Calculated Parameters AUC, t1/2, CL, VdAUC, Cmax, Tmax, t1/2, F%

Part 3: Efficacy Evaluation in Disease Models

Based on the known activities of related compounds, the following in vivo models are proposed to evaluate the therapeutic potential of this compound.

Anti-inflammatory Activity

Rationale: The carrageenan-induced paw edema model is a well-established and widely used assay for screening the acute anti-inflammatory activity of novel compounds.[16][17][18]

G A Animal Grouping & Acclimatization B Oral Administration of Test Compound / Vehicle / Standard A->B C 1-hour Post-treatment B->C D Induction of Inflammation (0.1 mL 1% Carrageenan in sub-plantar region) C->D E Measurement of Paw Volume (Plethysmometer) D->E F Hourly Measurement for 4-6 hours E->F G Data Analysis: % Inhibition of Edema F->G

Caption: Experimental workflow for the carrageenan-induced paw edema model.

  • Animal Model: Male Wistar rats (150-180 g).

  • Grouping: Divide animals into groups (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% CMC, p.o.)

    • Group II: Test compound (low dose, p.o.)

    • Group III: Test compound (high dose, p.o.)

    • Group IV: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Procedure:

    • Administer the vehicle, test compound, or standard drug orally.

    • One hour after administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group at each time point.

    • Determine the percentage inhibition of edema by the test compound and standard drug relative to the vehicle control group.

    • % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Hepatoprotective Activity

Rationale: Carbon tetrachloride (CCl4) is a well-known hepatotoxin that induces oxidative stress and hepatocellular damage, mimicking aspects of toxic hepatitis.[19][20] This model is suitable for evaluating the potential of the test compound to protect the liver from such insults.[21][22][23]

  • Animal Model: Male Wistar rats (180-220 g).

  • Grouping: Divide animals into groups (n=6 per group):

    • Group I: Normal control (vehicle only)

    • Group II: CCl4 control (CCl4 + vehicle)

    • Group III: Test compound (low dose) + CCl4

    • Group IV: Test compound (high dose) + CCl4

    • Group V: Standard drug (e.g., Silymarin, 100 mg/kg, p.o.) + CCl4

  • Procedure:

    • Administer the vehicle, test compound, or standard drug orally for 7 consecutive days.

    • On the 7th day, 1 hour after the respective treatments, administer a single dose of CCl4 (1 mL/kg, 1:1 mixture with olive oil, intraperitoneally) to all groups except the normal control.

    • 24 hours after CCl4 administration, collect blood via retro-orbital puncture for biochemical analysis.

    • Sacrifice the animals and carefully excise the liver for histopathological examination.

  • Biochemical Analysis:

    • Estimate serum levels of liver function markers:

      • Aspartate aminotransferase (AST)

      • Alanine aminotransferase (ALT)

      • Alkaline phosphatase (ALP)

      • Total bilirubin

      • Total protein

  • Histopathology:

    • Fix a portion of the liver in 10% neutral buffered formalin, process, and embed in paraffin.

    • Section the liver tissue and stain with hematoxylin and eosin (H&E).

    • Examine the slides for signs of hepatocellular necrosis, fatty changes, and inflammation.

In Vivo Antioxidant Activity

Rationale: Oxidative stress is a key pathogenic factor in many diseases. This protocol aims to determine if the test compound can enhance the endogenous antioxidant defense system in vivo.[24][25][26]

  • Model: This assessment can be integrated into the hepatoprotective study (Part 3.2). Use the liver homogenates from the sacrificed animals.

  • Tissue Homogenate Preparation:

    • Homogenize a portion of the liver in cold phosphate buffer (pH 7.4).

    • Centrifuge the homogenate at 4°C to obtain the supernatant for biochemical assays.

  • Antioxidant Enzyme Assays:

    • Superoxide Dismutase (SOD): Measure the inhibition of the reduction of nitroblue tetrazolium (NBT) by the superoxide radical.

    • Catalase (CAT): Measure the decomposition of hydrogen peroxide.

    • Glutathione Peroxidase (GPx): Measure the rate of oxidation of reduced glutathione (GSH) by hydrogen peroxide.

  • Lipid Peroxidation Assay:

    • Malondialdehyde (MDA): Measure the levels of MDA, a product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.[27]

  • Data Analysis:

    • Compare the levels of antioxidant enzymes (SOD, CAT, GPx) and MDA in the treated groups with the CCl4 control group. An increase in enzyme levels and a decrease in MDA levels indicate antioxidant activity.[27][28]

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance reaction yield and product purity.

Overview of the Synthesis

The synthesis of this compound is a cyclocondensation reaction between L-cysteine and p-tolualdehyde (4-methylbenzaldehyde). This reaction is fundamental in constructing the thiazolidine core, a privileged scaffold in medicinal chemistry due to its diverse biological activities.[1] The reaction proceeds via nucleophilic attack of the sulfur and nitrogen atoms of L-cysteine on the carbonyl carbon of the aldehyde, forming a stable five-membered heterocyclic ring.[2][3] While seemingly straightforward, this synthesis is sensitive to several experimental parameters that can significantly impact the yield and purity of the final product.

Core Reaction Mechanism

The formation of the thiazolidine ring involves two key nucleophilic additions to the aldehyde's carbonyl group.[2]

  • Initial Nucleophilic Attack: The reaction can be initiated by either the thiol (-SH) or the amino (-NH2) group of L-cysteine attacking the electrophilic carbonyl carbon of p-tolualdehyde.[2][4]

  • Intermediate Formation: This attack forms an unstable intermediate, either a hemithioacetal (if the thiol attacks first) or a carbinolamine (if the amine attacks first).

  • Cyclization and Dehydration: The intermediate rapidly undergoes an intramolecular cyclization. The remaining nucleophilic group (amine or thiol) attacks the carbon atom, leading to a heterocyclic intermediate. Subsequent loss of a water molecule drives the reaction to completion, yielding the stable 2-substituted thiazolidine-4-carboxylic acid.

Diagram: Reaction Pathway

G cluster_reactants Reactants cluster_intermediates Key Intermediates R1 L-Cysteine I1 Hemithioacetal / Carbinolamine Intermediate R1->I1 Nucleophilic Attack R2 p-Tolualdehyde R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P 2-(4-Methylphenyl)-1,3- thiazolidine-4-carboxylic acid I2->P Dehydration (-H2O)

Caption: General mechanism for thiazolidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this reaction under standard conditions?

Yields can vary significantly based on the specific protocol. However, literature reports suggest yields ranging from moderate to high, often between 50% and 90%, when conditions are optimized.[5] A yield below 50% indicates that one or more reaction parameters require troubleshooting.

Q2: What is the typical appearance of the final product?

The purified product, this compound, is typically a white or off-white crystalline solid.[1] If you obtain an oil or a deeply colored solid, it is likely due to impurities.

Q3: Can I use L-cysteine hydrochloride instead of L-cysteine?

Yes, L-cysteine hydrochloride is a common and stable starting material.[5] However, it is crucial to add a base, such as sodium acetate, to neutralize the hydrochloride and free the nucleophilic amine and thiol groups for the reaction to proceed efficiently.[5]

Q4: How critical is the purity of the starting materials?

Extremely critical. The purity of both L-cysteine and p-tolualdehyde directly impacts the reaction outcome. Oxidized L-cysteine (cystine) will not participate in the reaction. p-Tolualdehyde can oxidize to p-toluic acid, which will also inhibit the desired reaction. Always use high-purity reagents and consider purifying the aldehyde by distillation if it has been stored for an extended period.

In-Depth Troubleshooting Guide

This section addresses common problems encountered during the synthesis and provides systematic solutions.

Problem 1: Consistently Low Yield (<50%)

Low yield is the most frequent issue. The cause can usually be traced to incomplete reaction, side reactions, or product loss during workup.

G Start Low Yield Observed Check_TLC Analyze reaction mixture by TLC Start->Check_TLC Incomplete Incomplete Reaction: Significant starting material remains Check_TLC->Incomplete Starting material dominant Side_Products Side Products: Multiple new spots observed Check_TLC->Side_Products Impurity spots dominant Workup_Loss Product Loss during Workup/Purification Check_TLC->Workup_Loss Clean reaction, low isolated yield Action1 Optimize Reaction Conditions: - Increase reaction time/temp - Add mild acid catalyst - Remove water (Dean-Stark) Incomplete->Action1 Action2 Minimize Side Reactions: - Use high-purity reagents - Run under inert gas (N2/Ar) - Control temperature Side_Products->Action2 Action3 Optimize Isolation: - Adjust pH for precipitation - Use appropriate recrystallization solvent - Minimize transfers Workup_Loss->Action3 Success Yield Improved Action1->Success Action2->Success Action3->Success

Sources

Technical Support Center: Purification of 2-(p-tolyl)thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(p-tolyl)thiazolidine-4-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound. Our approach is grounded in established scientific principles to ensure the integrity and reproducibility of your experimental outcomes.

Introduction to Purification Challenges

2-(p-tolyl)thiazolidine-4-carboxylic acid is typically synthesized via the condensation of L-cysteine and p-tolualdehyde.[1] While the synthesis is relatively straightforward, achieving high purity can be challenging due to the presence of unreacted starting materials, diastereomers, and side-products. The purification strategy is further complicated by the compound's solubility profile, which is influenced by its zwitterionic nature. This guide will navigate you through these challenges with practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-(p-tolyl)thiazolidine-4-carboxylic acid?

A1: The primary impurities are typically unreacted L-cysteine and p-tolualdehyde. You may also encounter diastereomers (cis and trans isomers) depending on the reaction conditions.[2] Additionally, oxidative side-products can form if the reaction is exposed to air for extended periods. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is crucial to minimize the formation of byproducts.[2][3]

Q2: My crude product is an oil and won't solidify. What should I do?

A2: Oiling out is a common issue, often caused by residual solvent or the presence of impurities that depress the melting point. Try triturating the oil with a non-polar solvent like diethyl ether or hexane to induce precipitation.[3] If this fails, consider an acid-base extraction to isolate the carboxylic acid from neutral impurities.

Q3: I'm struggling with poor solubility of my compound. What solvents are recommended?

A3: The solubility of 2-aryl thiazolidine-4-carboxylic acids is pH-dependent due to the carboxylic acid moiety.[4] For crystallization, protic solvents like ethanol, methanol, or mixtures with water are often effective.[3][5] For chromatography, a combination of polar aprotic solvents like ethyl acetate with a polar protic solvent modifier like methanol, often with a small amount of acetic or formic acid to suppress ionization, can be successful. The solubility of various thiazolidine-4-carboxylic acid derivatives has been studied and can vary significantly based on the substituent at the 2-position.[6]

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques is recommended. Melting point analysis will give a preliminary indication of purity (a sharp melting point close to the literature value is desirable). Spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the structure and identify any remaining impurities.[1] High-Performance Liquid Chromatography (HPLC) is an excellent quantitative method to determine purity with high accuracy.[7][8]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues during the purification of 2-(p-tolyl)thiazolidine-4-carboxylic acid.

Issue 1: Low Yield After Precipitation/Crystallization
Possible Cause Troubleshooting Steps
Incomplete Precipitation The product may be too soluble in the chosen solvent. Cool the solution in an ice bath or freezer to maximize precipitation. If precipitation is still incomplete, slowly add a non-polar anti-solvent (e.g., hexane, diethyl ether) to the solution to decrease the solubility of the product.
Product Loss During Washing The washing solvent may be too polar. Use a cold, less polar solvent for washing the precipitate. For example, if the product was precipitated from an ethanol/water mixture, wash with cold ethanol followed by a brief wash with diethyl ether.[1]
pH is Not Optimal for Precipitation As a carboxylic acid, the compound's solubility is pH-dependent. Adjusting the pH of the aqueous solution to be more acidic (around pH 2-3) will protonate the carboxylate, making the molecule less polar and less soluble in water, thus promoting precipitation.[4][9]
Issue 2: Persistent Impurities After Recrystallization
Possible Cause Troubleshooting Steps
Co-crystallization of Impurities The impurity may have a similar solubility profile to the desired product. Try a different solvent system for recrystallization. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can be very effective. For example, dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until turbidity is observed. Allow to cool slowly.[3]
Inefficient Removal of Starting Materials Unreacted p-tolualdehyde (a neutral compound) can be removed by an initial wash of the crude product with a non-polar solvent like hexane. Unreacted L-cysteine can be removed by washing with water.
Presence of Diastereomers Diastereomers can be difficult to separate by crystallization. Column chromatography is often the most effective method for separating diastereomers.[10]
Issue 3: Problems with Column Chromatography
Possible Cause Troubleshooting Steps
Poor Separation (Overlapping Peaks) The mobile phase polarity may not be optimal. Systematically vary the solvent ratio of your mobile phase. For reverse-phase chromatography, decreasing the polarity (e.g., increasing the acetonitrile or methanol content) will generally increase retention. For normal-phase, increasing the polarity of the mobile phase (e.g., more ethyl acetate in a hexane/ethyl acetate system) will decrease retention. Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase can improve peak shape for carboxylic acids by suppressing ionization.[11]
Tailing of the Product Peak This is common for acidic compounds on silica gel due to interactions with silanol groups. Adding an acid modifier (e.g., 0.5-1% acetic acid) to the mobile phase can mitigate this issue.
Compound Insoluble in Mobile Phase Ensure the compound is fully dissolved in a small amount of the mobile phase or a stronger solvent before loading onto the column. If solubility is a major issue, consider a different chromatographic technique, such as ion-exchange chromatography.[12]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a standard method for purifying 2-(p-tolyl)thiazolidine-4-carboxylic acid.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol, followed by a cold non-polar solvent like diethyl ether to aid in drying.[3]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction

This technique is useful for separating the acidic product from neutral impurities like unreacted aldehyde.

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The acidic product will move to the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the aqueous extracts.

  • Wash (Optional): Wash the combined aqueous layers with a small amount of ethyl acetate to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a concentrated acid (e.g., HCl) with stirring until the pH is approximately 2-3. The purified product will precipitate out of the solution.

  • Isolation and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Visualization of Purification Workflow

Purification Decision Tree

This diagram outlines a logical workflow for selecting an appropriate purification strategy.

Purification_Workflow Start Crude 2-(p-tolyl)thiazolidine- 4-carboxylic acid Check_Purity Assess Purity (TLC, NMR) Start->Check_Purity High_Purity High Purity (>95%) Check_Purity->High_Purity Yes Low_Purity Low Purity (<95%) Check_Purity->Low_Purity No Recrystallization Recrystallization Low_Purity->Recrystallization Acid_Base_Extraction Acid-Base Extraction (if neutral impurities) Low_Purity->Acid_Base_Extraction Check_Purity_2 Assess Purity Recrystallization->Check_Purity_2 Success Pure Product Check_Purity_2->Success Purity OK Failure Impurities Persist Check_Purity_2->Failure Purity Not OK Column_Chromatography Column Chromatography Failure->Column_Chromatography Check_Purity_3 Assess Purity Column_Chromatography->Check_Purity_3 Check_Purity_3->Success Acid_Base_Extraction->Recrystallization

Caption: A decision tree for the purification of 2-(p-tolyl)thiazolidine-4-carboxylic acid.

References

  • Ullah, F., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1635-1640. [Link]

  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids.
  • Schubert, H., & Schultze, W. (1965). Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids. Pharmazie, 20(3), 154-7.
  • Wróbel, M., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9295. [Link]

  • El-Sayed, M. A. A., et al. (2023). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment.
  • BenchChem. (n.d.). Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers.
  • Van Bocxlaer, J. F., et al. (1996). Synthesis of 2-thiothiazolidine-4-carboxylic acid and its chromatography in rat and human urine.
  • Pérez-García, M. D., et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)
  • Alary, J., et al. (1989). Determination of 2-carboxy thiazolidine-4-carboxylic acid in biological fluids by ion-exchange chromatography. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 715-723.
  • Abbas, S. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82.
  • Ghammamy, S., et al. (2010). Quantitative structure–property relationship study of the solubility of thiazolidine-4-carboxylic acid derivatives using ab initio and genetic algorithm–partial least squares.
  • Reddy, G. S., et al. (2012). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization.
  • da Silva, A. C., et al. (2017).
  • Zhang, Y., et al. (2020). Transformation between 2-Threityl-thiazolidine-4-carboxylic Acid and Xylose-Cysteine Amadori Rearrangement Product Regulated by pH Adjustment during High-Temperature Instantaneous Dehydration. Journal of Agricultural and Food Chemistry, 68(40), 11339–11347.
  • Simon, P., et al. (1990). Liquid chromatographic determination of 2-thioxothiazolidine-4-carboxylic acid isolated from urine by affinity chromatography on organomercurial agarose gel.
  • Khan, I., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2559575.
  • BenchChem. (n.d.). Method validation challenges for N-Nitrosothiazolidine-4-carboxylic acid assays.
  • da Silva, A. C., et al. (2017). Optimized Synthesis and Characterization of Thiazolidine-2, 4-Dione for Pharmaceutical Application.
  • Asaad, F. M., et al. (2007). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives.
  • A Reddit user's question on r/chemhelp. (2023). carboxylic acid solubility + TLC. Reddit.
  • Chen, Y.-C., et al. (2021). Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. Crystals, 11(11), 1334.
  • Gasparyan, G. T., et al. (2006). Synthesis of 2-Substituted (2R,4R)-3-(3-Mercapto-Propionyl)Thiazolidine-4-Carboxylic Acids.
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Technical Support Center: Side Reactions and Byproduct Formation in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a technical support hub for troubleshooting common issues related to side reactions and byproduct formation during chemical synthesis. As Senior Application Scientists, we understand that even the most well-designed synthetic routes can encounter unexpected challenges.[1][2] This resource provides practical, in-depth answers to common questions, focusing on the underlying chemical principles to empower you to not just solve the immediate problem, but to also anticipate and prevent future issues.

Frequently Asked Questions (FAQs)

Q1: My reaction is yielding a significant amount of an unknown impurity. What are the initial steps for identification and characterization?

A1: The first crucial step when encountering an unexpected byproduct is its isolation and structural elucidation. A systematic approach is key to efficiently identifying the impurity and understanding its origin.

Troubleshooting Workflow:

  • Isolation of the Byproduct: The initial goal is to separate the impurity from the desired product, unreacted starting materials, and other components of the reaction mixture.[3][4][5]

    • Chromatography: Techniques like flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) are powerful for isolating impurities.[3][6][7] The choice of stationary and mobile phases will depend on the polarity and other physicochemical properties of the compounds in your mixture.[6]

    • Crystallization: If the desired product and byproduct have different solubilities in a particular solvent system, recrystallization can be an effective purification method.[3][4] This involves dissolving the mixture in a hot solvent and allowing it to cool slowly, ideally leading to the crystallization of the less soluble component in a pure form.[4]

    • Extraction: Liquid-liquid extraction can be used to separate compounds based on their differential solubility in two immiscible liquid phases, often an aqueous and an organic layer.[3] This is particularly useful for removing acidic or basic impurities.

  • Purity Assessment: Once isolated, it is essential to confirm the purity of the byproduct before proceeding with structural analysis. Analytical techniques such as analytical HPLC or Thin-Layer Chromatography (TLC) can be used for this purpose.[8]

  • Structural Characterization: After ensuring the purity of the isolated byproduct, various spectroscopic methods are employed to determine its chemical structure:

    • Mass Spectrometry (MS): Provides the molecular weight and often the elemental formula of the compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): This is the most powerful tool for elucidating the detailed chemical structure, including the connectivity of atoms and stereochemistry.

    • Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.[8]

dot graph TD { A[Start: Unknown Byproduct Detected] --> B{Isolation}; B --> C[Flash Chromatography]; B --> D[Preparative HPLC]; B --> E[Crystallization]; C --> F{Purity Assessment}; D --> F; E --> F; F --> G[Analytical HPLC]; F --> H[TLC]; G --> I{Structural Characterization}; H --> I; I --> J[Mass Spectrometry]; I --> K[NMR Spectroscopy]; I --> L[IR Spectroscopy]; J --> M[Identify Structure & Formation Mechanism]; K --> M; L --> M; } Byproduct Identification Workflow

Q2: What are the fundamental distinctions between "byproducts" and "side products," and why is this important for troubleshooting?

A2: Understanding the difference between byproducts and side products is crucial for devising an effective strategy to minimize their formation.

  • Byproducts are substances formed from the main, desired reaction pathway and are stoichiometrically related to the product.[9][10] For example, in a Suzuki coupling reaction, the borate species formed alongside the desired biaryl product is a byproduct.[9][10] To eliminate byproducts, you would need to fundamentally change the reaction itself, for instance, by choosing a different coupling reaction that doesn't generate that specific byproduct.[9]

  • Side products arise from competing, parallel, or subsequent reactions, known as side reactions.[9][10] These are often the culprits for reduced yields and purification challenges. The formation of side products can frequently be suppressed by optimizing the reaction conditions.[9]

The distinction is critical because it dictates your troubleshooting approach. For side products, you'll focus on adjusting parameters like temperature, concentration, and reaction time. For byproducts, a more fundamental change in the synthetic strategy might be necessary.

Q3: My reaction is not going to completion, and I'm left with significant amounts of starting material. What are the likely causes and how can I address this?

A3: Incomplete conversion is a common issue that can often be resolved by systematically evaluating several factors.

Troubleshooting Guide for Incomplete Reactions:

Potential CauseRecommended ActionScientific Rationale
Insufficient Reaction Time or Temperature Monitor the reaction progress using TLC or HPLC at regular intervals to determine the optimal reaction time. If the reaction has stalled, a cautious increase in temperature may be beneficial.Chemical reactions have specific activation energies. Insufficient thermal energy or time can prevent the reaction from reaching completion.
Reagent Purity and Stoichiometry Verify the purity of all starting materials and reagents. Ensure that the stoichiometry is correct, especially for the limiting reagent.Impurities in reagents can inhibit catalysts or react with starting materials, leading to lower yields. Incorrect stoichiometry can leave an excess of one reactant.
Catalyst Deactivation If using a catalyst, ensure it is fresh and active. In some cases, catalyst poisoning by impurities in the starting materials or solvent can occur.Catalysts can lose their activity over time or due to the presence of inhibiting substances.
Equilibrium Limitations If the reaction is reversible, consider strategies to shift the equilibrium towards the product side. This can include removing a byproduct (e.g., water) as it is formed.According to Le Chatelier's principle, removing a product will drive the reaction forward to re-establish equilibrium.
Q4: I am observing the formation of over-alkylation or over-acylation products. What strategies can I employ to improve selectivity?

A4: Over-alkylation or acylation occurs when a product is more nucleophilic than the starting material and reacts further with the electrophile. Several strategies can be employed to enhance selectivity for the desired mono-substituted product.

Strategies to Minimize Over-alkylation/acylation:

  • Control Stoichiometry: Use a slight excess of the nucleophile relative to the electrophile to increase the probability of the electrophile reacting with the starting material.

  • Slow Addition: Add the electrophile slowly to the reaction mixture. This maintains a low concentration of the electrophile, favoring reaction with the more abundant starting material.

  • Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation/acylation reaction more significantly than the first, thereby improving selectivity.[11]

  • Choice of Base and Solvent: Use a non-nucleophilic, sterically hindered base if a base is required. The choice of solvent can also influence reactivity and selectivity.[11]

  • Protecting Groups: In complex molecules, it may be necessary to use protecting groups to temporarily block other reactive sites and direct the reaction to the desired position.[12]

dot graph TD { A[Start: Over-alkylation/acylation] --> B{Control Reaction Parameters}; B --> C[Adjust Stoichiometry]; B --> D[Slow Addition of Electrophile]; B --> E[Lower Reaction Temperature]; B --> F[Optimize Base and Solvent]; C --> G[Minimize Further Reaction]; D --> G; E --> G; F --> G; G --> H[Improved Selectivity]; } Minimizing Over-alkylation/acylation

Q5: My desired product seems to be degrading under the reaction conditions. How can I mitigate product decomposition?

A5: Product degradation can be a significant issue, especially in multi-step syntheses where the product of one step is the starting material for the next.

Troubleshooting Product Decomposition:

  • Stability Studies: Before running the reaction on a large scale, it's prudent to test the stability of your desired product under the proposed reaction conditions. This can be done by subjecting a small sample of the pure product to the reaction conditions (solvent, temperature, reagents) and monitoring for any degradation over time.

  • Modify Reaction Conditions:

    • Temperature: Excessive heat is a common cause of decomposition. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often prevent degradation.[11]

    • pH: If your product is acid or base sensitive, ensure the reaction is run under appropriate pH conditions. Buffers can be used to maintain a stable pH.

    • Atmosphere: If the product is sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.[11]

  • In-situ Consumption: If the product is inherently unstable but is an intermediate for a subsequent reaction, consider a one-pot or tandem reaction where the unstable intermediate is consumed as it is formed.

Purification Strategies for Byproduct Removal

Even with optimized reaction conditions, some level of byproduct formation is often unavoidable.[1] Effective purification is therefore a critical final step in any synthesis.[4]

Purification TechniquePrinciple of SeparationBest Suited For
Distillation Differences in boiling points of liquids.[3]Separating volatile liquids with significantly different boiling points.
Crystallization/Recrystallization Differences in solubility of solids in a solvent at different temperatures.[3][4]Purifying solid compounds from less soluble or more soluble impurities.[4]
Chromatography (TLC, Column, HPLC) Differential partitioning of components between a stationary phase and a mobile phase.[3]Separating complex mixtures of compounds with similar polarities.[3]
Extraction (Liquid-Liquid) Differential solubility of a compound in two immiscible solvents.[3]Separating compounds based on their acidic, basic, or neutral properties.
Filtration Separation of a solid from a liquid or gas by passing it through a porous medium.[4][5]Removing insoluble impurities from a solution.[4][5]

References

  • Zaragoza Dörwald, F. (2005). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley-VCH.
  • Reddit. (2022). What exactly is a byproduct of a chemical reaction? Are there chemical reactions that do not produce a byproduct? r/askscience.
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  • BenchChem. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
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  • BenchChem. (n.d.). Technical Support Center: Minimizing Byproducts in Organic Synthesis.
  • Quora. (2022).
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  • Wikipedia. (n.d.).
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  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • ThoughtCo. (2019). Name Reactions in Organic Chemistry.
  • ResearchGate. (n.d.).
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  • Semantic Scholar. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
  • Chemistry LibreTexts. (2024). Common Classes of Organic Reactions.
  • Bracher, P. (n.d.).
  • RSC Publishing. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges.
  • Collegedunia. (n.d.). Named Reactions in Organic Chemistry.
  • YouTube. (2025). Master Organic Reactions | Step-by-Step Problem Solving Guide.
  • Reddit. (2024). How to minimize side products of this reaction. r/OrganicChemistry.

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Technical Support Center: Optimizing the Synthesis of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic procedure. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.

Introduction: The Synthetic Pathway and Its Significance

The synthesis of this compound is a cornerstone reaction in medicinal chemistry, forming a critical scaffold for various pharmacologically active agents.[1][2] This compound is typically synthesized through the condensation reaction of L-cysteine and 4-methylbenzaldehyde (p-tolualdehyde).[3] The reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization to yield the desired thiazolidine ring.[4] While seemingly straightforward, this reaction is susceptible to various issues that can impact yield, purity, and reproducibility. This guide will address these potential pitfalls and provide robust solutions.

Visualizing the Core Reaction

To fully grasp the troubleshooting steps, it is essential to understand the fundamental reaction mechanism.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product L-Cysteine L-Cysteine Schiff_Base Schiff Base (Imine) Intermediate L-Cysteine->Schiff_Base Nucleophilic attack by amino group p-Tolualdehyde p-Tolualdehyde p-Tolualdehyde->Schiff_Base Product 2-(4-Methylphenyl)-1,3-thiazolidine- 4-carboxylic acid Schiff_Base->Product Intramolecular cyclization by thiol group

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common experimental issues in a problem-solution format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the duration.[5] Gently heating the reaction mixture to reflux may also increase the reaction rate, though this can sometimes promote side reactions.[4]

  • Suboptimal pH: The pH of the reaction medium is critical.

    • Solution: While traditionally conducted under acidic conditions (pH 4-5), studies have shown that neutral pH (around 7.4) can also be efficient.[6] It is advisable to perform small-scale experiments to screen a range of pH values to find the optimum for your specific setup.

  • Reagent Quality: The purity of L-cysteine and p-tolualdehyde is paramount.

    • Solution: Ensure the use of high-purity reagents. p-Tolualdehyde can oxidize to p-toluic acid upon prolonged storage. It is recommended to use freshly opened or purified aldehyde.

  • Product Precipitation: The product often precipitates out of the solution as it forms.

    • Solution: Ensure efficient stirring to maintain a homogenous mixture. After the reaction is complete, cooling the mixture in an ice bath can enhance precipitation and improve recovery.[3]

Q2: I am observing significant amounts of impurities in my final product. What are these and how can I prevent them?

A2: Impurities can arise from side reactions or unreacted starting materials.

  • Oxidation of L-cysteine: The thiol group of L-cysteine is susceptible to oxidation, especially in neutral or alkaline solutions, leading to the formation of cystine.[6][7]

    • Solution: Use degassed solvents to minimize dissolved oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Aldol Condensation of p-Tolualdehyde: Aldehydes can undergo self-condensation, particularly under basic conditions.[6]

    • Solution: Maintain careful control of the pH, avoiding strongly basic conditions.

  • Unreacted Starting Materials: As mentioned, incomplete reactions will leave starting materials in your product.

    • Solution: Beyond extending reaction times, ensure the stoichiometry of your reactants is accurate. A slight excess of one reagent can sometimes drive the reaction to completion, but this may complicate purification.

  • Purification Strategy: Post-reaction workup is crucial for obtaining a pure product.

    • Solution: The crude product should be thoroughly washed with a solvent in which the product has low solubility but the impurities are soluble, such as diethyl ether or cold ethanol.[3][4] Recrystallization from a suitable solvent system (e.g., ethanol/water) can significantly improve purity.[5]

Q3: The reaction is very slow. How can I increase the reaction rate without compromising the product?

A3: Accelerating the reaction requires a careful balance to avoid unwanted side products.

  • Temperature: Increasing the temperature is a common method to increase reaction rates.

    • Solution: A modest increase in temperature, for example, refluxing in methanol, can be effective.[4] However, be mindful that higher temperatures can also lead to degradation or side reactions.

  • Catalysis: The use of a catalyst can enhance the reaction rate.

    • Solution: While often performed without an explicit catalyst, the reaction can be acid-catalyzed.[4] Small amounts of an acid like HCl can be added to the reaction mixture.

Q4: I am having difficulty with the stereochemistry of the product. How can I control it?

A4: The product, this compound, has two chiral centers, leading to the possibility of diastereomers.

  • Reaction Conditions: The ratio of diastereomers can be influenced by the reaction conditions.

    • Solution: The solvent and temperature can play a role in diastereoselectivity. For instance, performing the reaction in boiling acidified methanol has been reported to yield diastereomeric mixtures.[8] It is important to characterize the product mixture using techniques like NMR to determine the diastereomeric ratio.[9] In many reported syntheses at room temperature, the reaction often yields a major diastereomer.[3]

Frequently Asked Questions (FAQs)

Q: What is the expected yield for this synthesis? A: With optimized conditions, yields can be quite high, often in the range of 80-95%.[2][3]

Q: What are the best solvents for this reaction? A: A mixture of ethanol and water is commonly used, as it provides good solubility for the reactants and allows for precipitation of the product upon formation.[3][5][10] Methanol is also a viable solvent.[4]

Q: How should I store p-tolualdehyde? A: It should be stored in a tightly sealed container, protected from light and air, preferably under an inert atmosphere and refrigerated to minimize oxidation.

Q: What analytical techniques are recommended for product characterization? A: The structure and purity of the final product should be confirmed using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[3][9] The melting point is also a good indicator of purity.

Experimental Protocols

Baseline Protocol: Synthesis in Ethanol/Water at Room Temperature

This protocol is a standard and reliable method for the synthesis.[3][5]

Materials:

  • L-cysteine hydrochloride monohydrate

  • Sodium acetate

  • p-Tolualdehyde (4-methylbenzaldehyde)

  • Ethanol

  • Distilled water

  • Diethyl ether (for washing)

Procedure:

  • In a round-bottom flask, dissolve L-cysteine hydrochloride monohydrate (1.0 eq.) in distilled water.

  • Add sodium acetate (1.0 eq.) to the solution to neutralize the hydrochloride and free the L-cysteine.

  • In a separate beaker, dissolve p-tolualdehyde (1.0 eq.) in ethanol.

  • Add the ethanolic solution of the aldehyde to the aqueous solution of L-cysteine with vigorous stirring at room temperature.

  • Continue stirring for approximately 24 hours. A precipitate should form during this time.

  • To maximize precipitation, cool the reaction mixture in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid several times with cold ethanol and then with diethyl ether to remove unreacted aldehyde and other impurities.

  • Dry the purified product under vacuum.

Optimization Workflow

The following diagram outlines a systematic approach to optimizing the reaction conditions.

Optimization_Workflow Start Start Baseline_Experiment Perform Baseline Synthesis Protocol Start->Baseline_Experiment Analyze_Results Analyze Yield and Purity (TLC, NMR, etc.) Baseline_Experiment->Analyze_Results Decision Results Acceptable? Analyze_Results->Decision Vary_pH Optimize pH (e.g., 4-5 vs. 7.4) Decision->Vary_pH No Final_Protocol Establish Optimized Protocol Decision->Final_Protocol Yes Re-analyze Re-analyze Yield and Purity Vary_pH->Re-analyze Vary_Temperature Optimize Temperature (e.g., Room Temp vs. Reflux) Vary_Temperature->Re-analyze Vary_Solvent Optimize Solvent System (e.g., EtOH/H2O vs. MeOH) Vary_Solvent->Re-analyze Re-analyze->Decision

Caption: A workflow for the systematic optimization of reaction conditions.

Data Summary Table

The following table provides a hypothetical comparison of reaction conditions to guide optimization efforts.

ParameterCondition A (Baseline)Condition B (Optimized)Expected Outcome
Solvent Ethanol/Water (1:1)MethanolMay alter solubility and reaction rate
Temperature Room TemperatureReflux (65°C)Increased reaction rate, potential for side reactions
pH ~6-7 (from NaOAc)4-5 (acid-catalyzed)May influence reaction rate and diastereoselectivity
Reaction Time 24 hours6 hoursShorter reaction time with optimized conditions
Typical Yield ~85%>95%Improved yield

This technical guide provides a comprehensive resource for troubleshooting and optimizing the synthesis of this compound. By understanding the underlying chemistry and systematically addressing common issues, researchers can achieve high yields of pure product with greater reproducibility.

References

  • 2-(2-P-TOLYL)-4-THIAZOLIDINECARBOXYLIC ACID synthesis - chemicalbook. (n.d.).
  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - Pakistan Journal of Pharmaceutical Sciences. (n.d.).
  • Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. (2022).
  • Innovating with L-Thiazolidine-4-carboxylic Acid: A Guide for R&D Scientists. (2026).
  • This compound | C11H13NO2S | CID 569775. (n.d.).
  • Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed. (2025).
  • Synthesis and NMR studies of thiazolidine‐4‐carboxylic acid derivatives containing a nitro ester function | Scilit. (n.d.).
  • 2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID synthesis. (n.d.).
  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022).
  • EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids - Google Patents. (n.d.).
  • Application Notes and Protocols: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids - Benchchem. (n.d.).
  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC - PubMed Central. (n.d.).
  • Synthesis of 2-(4-methylphenyl)-3-[(1,3-dimethylxanthin-7-yl) acetamido]thiazolidine-4-one (b). - ResearchGate. (n.d.).
  • Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC - NIH. (2024).
  • Cysteine - Wikipedia. (n.d.).
  • optimizing reaction conditions for the condensation of L-cysteine with aldehydes - Benchchem. (n.d.).
  • Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors - ResearchGate. (2016).
  • Synthesis of 2-thiothiazolidine-4-carboxylic acid and its chromatography in rat and human urine - PubMed. (1996).
  • Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. (2025).
  • Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers - Benchchem. (n.d.).
  • Synthesis of thiazolidine-4-carboxylic acid derivatives. - ResearchGate. (n.d.).
  • Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis | Organic Letters - ACS Publications. (2014).
  • Products of reactions between cysteine and aldehydes and ketones.... - ResearchGate. (n.d.).
  • Synthesis of 2‐Substituted Thiazolidine‐4‐carboxylic Acids. - Sci-Hub. (n.d.).
  • WO2009065797A1 - Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid - Google Patents. (n.d.).
  • (PDF) New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives - ResearchGate. (2025).
  • Reaction between acetaldehyde and l-cysteine. - ResearchGate. (n.d.).
  • The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PubMed Central - NIH. (n.d.).
  • Kinetics and Mechanism of Oxidation of L-Cysteine by Bis-3-di-2-pyridylketone-2-thiophenylhydrazone - An-Najah Staff. (n.d.).

Sources

Technical Support Center: Chiral Separation of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the chiral separation of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to navigate the complexities of this specific chiral separation. Our approach is grounded in fundamental chromatographic principles and extensive field experience to ensure you can develop robust and reliable analytical and preparative methods.

Introduction to the Challenge

This compound possesses two stereocenters, making its separation a nuanced challenge. The molecule's amphiprotic nature, containing both a carboxylic acid group and a basic thiazolidine nitrogen, necessitates careful control over mobile phase composition to achieve optimal peak shape and enantioselectivity. This guide will primarily focus on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) based methods, which are powerful techniques for this type of separation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

High-Performance Liquid Chromatography (HPLC)

Q1: I am observing poor or no resolution between the enantiomers on a polysaccharide-based chiral stationary phase (CSP). What are the likely causes and how can I improve the separation?

A1: Poor resolution is a common initial hurdle in chiral method development. Several factors could be at play, primarily revolving around the choice of CSP and mobile phase composition.

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP) or Mobile Phase System: The degree of interaction between the enantiomers and the CSP is highly dependent on the nature of the chiral selector and the mobile phase. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are excellent starting points due to their broad applicability.[1][2] However, the specific derivative (e.g., tris(3,5-dimethylphenylcarbamate)) is crucial.

    • Troubleshooting Workflow:

      • Initial Screening: If you haven't already, screen a small set of polysaccharide-based columns with different selectivities (e.g., Chiralpak® AD, Chiralpak® AS, Chiralcel® OD, Chiralcel® OJ).

      • Mobile Phase Mode: Evaluate both normal-phase (e.g., hexane/isopropanol) and polar organic modes (e.g., methanol or acetonitrile-based).[3] Given the amphiprotic nature of your analyte, polar organic mode may offer better solubility and peak shape.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, is critical for modulating retention and selectivity.[4]

    • For Normal Phase:

      • Modifier Ratio: Systematically vary the ratio of the alcohol modifier (e.g., isopropanol or ethanol) in the non-polar solvent (e.g., hexane). A lower percentage of alcohol generally increases retention and can improve resolution.

      • Additives: Due to the carboxylic acid moiety, peak tailing can be an issue. The addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) can suppress the ionization of the carboxyl group, leading to improved peak shape.[5] Conversely, the basic nitrogen may interact with residual silanols on the silica support. A basic additive like 0.1% diethylamine (DEA) can mitigate these interactions.[4] The choice between an acidic or basic additive will depend on which functional group is causing more problematic interactions.

    • For Polar Organic Mode:

      • Solvent Choice: Screen primary alcohol modifiers like methanol and ethanol. Sometimes a blend of alcohols or the addition of acetonitrile can alter selectivity.

      • Additives: Similar to normal phase, acidic and basic additives are crucial. For this amphiprotic compound, you may need to experiment with both to see which provides better chromatography.

  • Temperature Effects: Temperature can have a significant, and sometimes unpredictable, impact on chiral separations.[6]

    • Troubleshooting Step: Systematically evaluate a range of column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution.[3] However, higher temperatures can improve peak efficiency.

Q2: My peaks are broad and tailing, even with some separation. How can I improve the peak shape?

A2: Peak tailing is typically caused by undesirable secondary interactions between the analyte and the stationary phase, or by issues with the sample solvent.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: The basic nitrogen in the thiazolidine ring can interact strongly with acidic silanol groups on the silica surface of the CSP, leading to tailing.

    • Solution: Add a basic modifier to your mobile phase. Diethylamine (DEA) at a concentration of 0.1% is a common choice.[4] This will compete with your analyte for the active silanol sites.

  • Ionization of the Carboxylic Acid: If the carboxylic acid group is partially ionized, it can lead to peak tailing.

    • Solution: Add an acidic modifier to the mobile phase to suppress ionization. Trifluoroacetic acid (TFA) or acetic acid at 0.1% is typically effective.[6]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.

    • Solution: Reduce the injection volume or dilute your sample.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the mobile phase.

Parameter Recommended Starting Point Troubleshooting Action
Mobile Phase (NP) Hexane/Isopropanol (80:20 v/v)Vary IPA from 10% to 40%.
Mobile Phase (PO) MethanolTry Ethanol or Acetonitrile/Methanol mixtures.
Additive 0.1% TFA or 0.1% DEAScreen both to see effect on peak shape and resolution.
Flow Rate (4.6 mm ID) 1.0 mL/minReduce to 0.5 mL/min to improve resolution.
Temperature 25 °CTest a range from 15 °C to 40 °C.
Sample Conc. 1 mg/mLDilute to 0.1 mg/mL if peak fronting/tailing occurs.
Supercritical Fluid Chromatography (SFC)

Q3: I'm developing an SFC method and struggling to get good resolution. Where should I start optimizing?

A3: SFC is an excellent alternative to HPLC for chiral separations, often providing faster analysis times and different selectivities.[7] Optimization involves adjusting the co-solvent, additives, backpressure, and temperature.

Potential Causes & Solutions:

  • Co-solvent Choice and Percentage: The type and amount of co-solvent (modifier) significantly impact retention and selectivity.

    • Troubleshooting Workflow:

      • Screening: Screen common SFC co-solvents such as methanol, ethanol, and isopropanol. Methanol is a good starting point.

      • Gradient vs. Isocratic: Start with a gradient elution (e.g., 5% to 40% co-solvent over 5-10 minutes) to determine the approximate elution conditions. Then, optimize with an isocratic hold or a shallower gradient around the elution percentage.

  • Additive Selection: As with HPLC, additives are crucial for good peak shape with your amphiprotic analyte.

    • Solution: Due to the acidic nature of the CO2/co-solvent mobile phase, a basic additive is often beneficial for compounds with basic nitrogens.[8] Start by adding 0.1-0.5% DEA to your co-solvent. For the carboxylic acid, the inherent acidity of the mobile phase may be sufficient, but an acidic additive can also be screened if needed.

  • System Backpressure: Backpressure influences the density of the supercritical fluid, which in turn affects its solvating power and the resulting chromatography.

    • Solution: Evaluate a range of backpressures, for example, from 100 to 200 bar. Higher backpressure increases fluid density and can decrease retention times.

  • Temperature: Temperature in SFC affects both the mobile phase density and the kinetics of the chiral recognition process.

    • Solution: Optimize the column temperature, typically in the range of 25 °C to 40 °C.

Parameter Recommended Starting Point Troubleshooting Action
Co-solvent MethanolScreen Ethanol, Isopropanol.
Co-solvent % 5-40% gradientOptimize with isocratic or shallow gradient.
Additive 0.2% DEA in co-solventTry different basic additives or an acidic one.
Backpressure 150 barVary from 100 to 200 bar.
Temperature 35 °CTest a range from 25 °C to 45 °C.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of chiral recognition on polysaccharide-based CSPs?

A1: The chiral recognition mechanism on polysaccharide-based CSPs is complex and not always fully predictable. It involves a combination of interactions between the analyte and the chiral selector (the polysaccharide derivative).[9] For this compound, these interactions likely include:

  • Hydrogen Bonding: The carboxylic acid and the N-H group of the thiazolidine can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen can be acceptors. These can interact with the carbamate groups on the CSP.

  • π-π Interactions: The 4-methylphenyl group can engage in π-π stacking with the aromatic rings of the phenylcarbamate groups on the CSP.[1]

  • Dipole-Dipole Interactions: The polar functional groups in the analyte can have dipole-dipole interactions with the polar groups on the CSP.

  • Steric Interactions (Inclusion): A key aspect of separation is how each enantiomer fits into the chiral grooves or cavities of the polysaccharide's helical structure. The spatial arrangement of the functional groups determines the stability of the transient complex formed, leading to different retention times.[9]

Q2: Can I use the same chiral column for both normal-phase and reversed-phase HPLC?

A2: This depends on the type of polysaccharide CSP.

  • Coated CSPs: These are not robust to all solvents. Using them with "forbidden" solvents (like THF, ethyl acetate, etc.) can strip the chiral selector from the silica support, destroying the column. They are typically dedicated to either normal-phase or reversed-phase conditions.

  • Immobilized CSPs: These have the chiral selector covalently bonded to the silica support, making them much more durable.[2] They can be used with a wider range of solvents and can often be switched between normal-phase, polar organic, and reversed-phase modes, provided a proper column flushing and equilibration procedure is followed.

Q3: I don't have access to chiral chromatography. Is diastereomeric crystallization a viable option?

A3: Yes, diastereomeric crystallization can be a very effective method for separating enantiomers, especially on a preparative scale. The process involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (a resolving agent) to form a pair of diastereomeric salts.[10] These diastereomers have different physical properties, including solubility, which allows one to be selectively crystallized from a suitable solvent.[11]

  • General Protocol:

    • Dissolve the racemic this compound in a suitable solvent.

    • Add a solution of an enantiomerically pure chiral amine (e.g., (R)-(+)-α-methylbenzylamine or a cinchona alkaloid).

    • Allow the diastereomeric salts to form and one to preferentially crystallize. This may require cooling or slow evaporation.

    • Isolate the crystals by filtration.

    • Liberate the enantiomerically enriched carboxylic acid from the salt by treatment with an acid.

The success of this method depends heavily on screening different chiral resolving agents and crystallization solvents to find conditions that provide good discrimination in solubility between the two diastereomeric salts.[12]

Visualized Workflows and Concepts

Chiral_HPLC_Troubleshooting Start Start: Poor or No Resolution CSP Step 1: Verify CSP - Screen different polysaccharide columns - Test NP vs. PO modes Start->CSP Initial Check MobilePhase Step 2: Optimize Mobile Phase - Adjust modifier ratio - Add acidic/basic additives (0.1%) CSP->MobilePhase If still poor Success Resolution Achieved CSP->Success If resolved Temp Step 3: Optimize Temperature - Screen 15°C to 40°C - Lower T often improves selectivity MobilePhase->Temp If still poor MobilePhase->Success If resolved FlowRate Step 4: Adjust Flow Rate - Lower flow rate can increase resolution Temp->FlowRate Fine-tuning FlowRate->Success

Caption: A systematic workflow for troubleshooting poor resolution in chiral HPLC.

Chiral_Recognition_Mechanism Analyte This compound Enantiomer COOH Thiazolidine NH 4-Methylphenyl CSP Polysaccharide CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) Carbamate C=O, N-H Chiral Groove Aromatic Rings Analyte:cooh->CSP:carbamate H-Bonding Analyte:nh->CSP:carbamate H-Bonding Analyte:phenyl->CSP:phenyl_csp π-π Stacking Analyte->CSP:groove Steric Fit / Inclusion

Caption: Key interactions in the chiral recognition mechanism on a polysaccharide CSP.

References

  • Aboul-Enein, H. Y., & Ali, I. (2018). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. IntechOpen. Available at: [Link]

  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Available at: [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available at: [Link]

  • Ali, I., Aboul-Enein, H. Y., & Gaitonde, V. D. (2011). Recent trends in chiral separations on immobilized polysaccharides CSPs. Journal of Separation Science, 34(1), 1-14. Available at: [Link]

  • ResearchGate. (2022). Structures of the polysaccharide-based chiral stationary phases used in this study. Available at: [Link]

  • Ma, S., et al. (2009). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism: reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Journal of Chromatography A, 1216(18), 3784-93. Available at: [Link]

  • Maier, N. M., Franco, P., & Lindner, W. (2001). Chiral separation of short chain aliphatic hydroxycarboxylic acids on cinchonan carbamate-based weak chiral anion exchangers and zwitterionic chiral ion exchangers. Journal of Chromatography A, 906(1-2), 295-306. Available at: [Link]

  • Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-73. Available at: [Link]

  • Welch, C. J., et al. (2010). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Chirality, 22(1), 101-9. Available at: [Link]

  • Costa, A. R., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1836-1844. Available at: [Link]

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  • Gaweł, M., et al. (2022). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 12(1), 16867. Available at: [Link]

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  • Al-Ja'afreh, J. Y., Hatrík, Š., & Havránek, E. (1999). High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. Chemical Papers, 53(2), 89–92. Available at: [Link]

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  • Fogassy, E., et al. (2010). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. In: Handbook of Chiral Chemicals. CRC Press. Available at: [Link]

  • Dong, X., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 48(8), 2837-41. Available at: [Link]

  • Al-Ja'afreh, J. Y., Hatrík, Š., & Havránek, E. (1999). High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. Chemical Papers, 53(2), 89-92. Available at: [Link]

Sources

Scaling up the synthesis of 2-(p-tolyl)thiazolidine-4-carboxylic acid for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(p-tolyl)thiazolidine-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals engaged in producing this key intermediate for preclinical studies. Here, we address common challenges, provide detailed protocols, and offer expert insights to ensure a robust, scalable, and reproducible synthesis.

I. Overview of the Synthetic Workflow

The synthesis of 2-(p-tolyl)thiazolidine-4-carboxylic acid is a well-established cyclocondensation reaction. The process involves the reaction of L-cysteine with p-tolualdehyde. The workflow is conceptually straightforward, making it attractive for scale-up; however, careful control of reaction parameters is critical for achieving high yield and purity.

Synthesis_Workflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Isolation & Purification cluster_3 Step 4: Quality Control Start L-Cysteine HCl + p-Tolualdehyde Reaction Stirring at Ambient Temperature Start->Reaction Combine Reagents Solvent Solvent System (e.g., Ethanol/Water) Solvent->Reaction Base Base (e.g., Sodium Acetate) Base->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring In-process Check Precipitation Precipitation / Crystallization Monitoring->Precipitation Upon Completion Filtration Filtration & Washing Precipitation->Filtration Drying Drying Under Vacuum Filtration->Drying QC Purity (HPLC) & Structural Analysis (NMR, MS) Drying->QC Final Final Product for Preclinical Use QC->Final

Caption: General workflow for the synthesis of 2-(p-tolyl)thiazolidine-4-carboxylic acid.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific questions and issues that may arise during the synthesis and scale-up process.

A. General Synthesis & Scale-Up

Q1: What is the reaction mechanism for the formation of the thiazolidine ring?

A: The synthesis follows a two-step mechanism. First, the primary amine of L-cysteine acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-tolualdehyde. This forms an unstable carbinolamine intermediate, which quickly dehydrates to yield a Schiff base (imine). The second step is an intramolecular cyclization, where the thiol group of the cysteine residue attacks the imine carbon, closing the five-membered thiazolidine ring.[1] This reaction creates a new stereocenter at the C2 position, typically resulting in a mixture of diastereomers.[1]

Q2: We are moving from a 10-gram to a 500-gram scale. What are the most critical parameters to reconsider?

A: When scaling up, you must focus on factors that change with volume:

  • Heat Transfer: The reaction is typically mildly exothermic. On a small scale, this heat dissipates easily. On a larger scale, inadequate heat dissipation can lead to increased side products or solvent boiling. Ensure your reactor has adequate cooling capacity and monitor the internal temperature closely.

  • Mass Transfer (Mixing): Efficient stirring is crucial. In a larger vessel, inadequate mixing can create localized "hot spots" of high reactant concentration, leading to side reactions and lower yields. Use an appropriate impeller and stirring speed to ensure the mixture remains a homogeneous slurry, especially during precipitation.

  • Precipitation Control: On a lab scale, precipitation may be rapid. On a larger scale, the rate of cooling and addition of anti-solvents must be carefully controlled to ensure consistent particle size, which affects filtration and purity. A slower, controlled crystallization process is often preferable.

  • Filtration and Washing: A simple Büchner funnel is insufficient for large quantities. You will need to use a larger filtration apparatus (e.g., a Nutsche filter). The efficiency of washing the filter cake to remove trapped impurities becomes more critical. Use calculated volumes of cold solvent for washing to minimize product loss.[2][3]

B. Reagents and Reaction Conditions

Q3: My reaction is sluggish and gives a poor yield. What are the likely causes?

A: Several factors could be at play:

  • Reagent Quality: The p-tolualdehyde starting material is prone to oxidation to p-toluic acid. Use freshly distilled or high-purity aldehyde. The presence of the corresponding acid can interfere with the reaction. L-cysteine can oxidize to form cystine (a disulfide), which is unreactive.[4] Ensure you are using high-quality L-cysteine hydrochloride.

  • pH of the Medium: If you are using L-cysteine hydrochloride, a base like sodium acetate is often added to neutralize the HCl and free the amine and thiol groups for reaction.[2] An incorrect pH can hinder the initial nucleophilic attack.

  • Solvent Choice: The reaction is commonly performed in ethanol, methanol, or an alcohol/water mixture.[1][2] The solvent system influences both the reaction rate and the solubility of the product. If the product is too soluble, precipitation will not occur, making isolation difficult.

Q4: The reaction mixture has turned into a thick, un-stirrable paste. What should I do?

A: This is a common issue during scale-up when the product precipitates rapidly.

  • Immediate Action: Increase the solvent volume to improve fluidity. This is the simplest solution but may impact your final product concentration.

  • Preventative Measures for Future Batches:

    • Increase Initial Solvent Volume: Start with a more dilute reaction mixture.

    • Control the Rate of Reaction: If feasible, cool the reaction mixture slightly to slow down the rate of product formation and precipitation.

    • Staged Reagent Addition: Instead of adding all reagents at once, consider adding the aldehyde solution portion-wise to the cysteine solution to control the rate of precipitation.

C. Product Isolation and Purification

Q5: My product is not precipitating from the solution, even after extended reaction time. How can I induce crystallization?

A: If the product remains dissolved, consider the following strategies:

  • Cooling: Place the reaction vessel in an ice bath to significantly decrease the product's solubility.[2]

  • Seeding: If you have a small amount of pure, solid product from a previous batch, add a few seed crystals to the solution. This can initiate the crystallization process.

  • Anti-Solvent Addition: Slowly add a solvent in which your product is insoluble (an "anti-solvent"), but your impurities remain soluble. For this compound, adding cold water or diethyl ether to an ethanol solution can often trigger precipitation.[1] Perform this addition slowly while stirring vigorously.

Q6: The purity of my final product is only 95% by HPLC, but I need >99% for preclinical work. What purification strategy is best?

A: High purity is non-negotiable for preclinical candidates.

  • Recrystallization: This is the most effective method. The key is finding a suitable solvent system. A hot ethanol/water mixture is often effective.[3] Dissolve the crude product in a minimal amount of hot ethanol, and then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form high-purity crystals.

  • Slurry Wash: If the impurities are highly soluble in a specific solvent that the product is not, you can stir the crude solid in that solvent at room temperature for a few hours, then filter. This is less effective than recrystallization but can remove surface impurities.

III. Experimental Protocols & Data

Protocol 1: Lab-Scale Synthesis (10 g Scale)
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-cysteine hydrochloride monohydrate (8.78 g, 50.0 mmol) and sodium acetate (4.10 g, 50.0 mmol) in 100 mL of a 1:1 ethanol/water mixture.[2]

  • Reagent Addition: To the stirring solution, add p-tolualdehyde (6.01 g, 50.0 mmol) dropwise at room temperature.

  • Reaction: Stir the mixture vigorously. A white precipitate should begin to form within 30-60 minutes. Continue stirring at room temperature for 24 hours to ensure the reaction goes to completion.[3]

  • Monitoring: Monitor the reaction by TLC (Thin-Layer Chromatography) using a suitable mobile phase (e.g., 7:3 ethyl acetate/hexane with 1% acetic acid) until the aldehyde spot disappears.

  • Isolation: Cool the flask in an ice bath for 1 hour to maximize precipitation.[2]

  • Purification: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with two portions of cold ethanol (2x 20 mL) followed by two portions of diethyl ether (2x 20 mL) to remove unreacted aldehyde and other soluble impurities.[1][3]

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.

Data Summary: Lab-Scale vs. Pilot-Scale
ParameterLab Scale (10 g)Pilot Scale (500 g)Key Considerations for Scale-Up
L-Cysteine HCl 8.78 g439 gEnsure consistent quality across batches.
p-Tolualdehyde 6.01 g300.5 gUse high-purity grade; potential for exotherm on addition.
Solvent Volume 100 mL5.0 LIncreased volume needed to maintain stirrability.
Reactor Type Round-bottom flaskJacketed glass reactorJacket allows for precise temperature control.
Agitation Magnetic stir barOverhead mechanical stirrerNecessary for effective mixing in viscous slurries.
Typical Yield 85-95%80-90%A slight decrease in yield on scale-up is common.
Isolation Method Büchner funnelNutsche filter-dryerMore efficient for handling large solid quantities.

IV. Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving the common problem of low product yield.

Troubleshooting_Low_Yield Start Low Yield Observed CheckTLC Check Final Reaction TLC Plate Start->CheckTLC AldehydePresent Significant p-tolualdehyde remaining? CheckTLC->AldehydePresent Analysis Action_IncompleteRxn Action: Extend reaction time or slightly increase temperature. Verify reagent quality. AldehydePresent->Action_IncompleteRxn Yes CheckFiltrate Analyze Filtrate (Washings) AldehydePresent->CheckFiltrate No End Yield Optimized Action_IncompleteRxn->End ProductInFiltrate Is product present in filtrate? CheckFiltrate->ProductInFiltrate Analysis Action_IsolationLoss Action: Use colder wash solvent. Reduce wash volume. Optimize anti-solvent addition. ProductInFiltrate->Action_IsolationLoss Yes CheckPurity Assess Crude Product Purity ProductInFiltrate->CheckPurity No Action_IsolationLoss->End SideProducts Significant side products observed? CheckPurity->SideProducts Analysis Action_SideRxn Action: Re-evaluate temperature control. Check for air (oxygen) ingress causing cysteine oxidation. SideProducts->Action_SideRxn Yes SideProducts->End No (Other issues) Action_SideRxn->End

Caption: A decision tree for troubleshooting low product yield.

V. References

  • Khan, I., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1295-1300. Retrieved from [Link]

  • Patai, S. (Ed.). (1977). The Chemistry of the Thiol Group. John Wiley & Sons.

  • Hamdani, A. J., et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Revista Brasileira de Farmacognosia, 29, 612-622. Retrieved from [Link]

  • Macdonald, J. C. (1974). Structural Studies of Derivatives of Thiazolidine-4-Carboxylic Acid. McMaster University. Retrieved from [Link]

  • Pavan, F. R., et al. (2010). Synthesis, characterization, and in vitro antitubercular activity of N-acyl-2-aryl-thiazolidine-4-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry, 18(16), 5861-5867.

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann.

  • Pizzo, F., et al. (2000). Thiazolidin-4-one formation. Mechanistic and synthetic aspects of the reaction of imines and mercaptoacetic acid under microwave and conventional heating. Tetrahedron, 56(51), 10043-10048. Retrieved from [Link]

  • Piras, M., et al. (1990). X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives. Journal of the American Chemical Society, 112(7), 2746-2754. Retrieved from [Link]

Sources

Technical Support Center: Assay Stability for 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for enhancing the stability of this compound during experimental assays. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring the integrity and reproducibility of your results.

Introduction: Understanding the Stability Profile

This compound is a heterocyclic compound synthesized from the condensation of L-cysteine and 4-methylbenzaldehyde. Its structure, containing a thiazolidine ring, is inherently susceptible to specific degradation pathways that can compromise assay accuracy. The primary stability concerns are hydrolysis of the imine bond within the ring and oxidation of the sulfur atom.

The thiazolidine ring exists in a reversible equilibrium with its constituent aldehyde and amino acid. This equilibrium is highly sensitive to environmental conditions, particularly pH. Understanding and controlling these factors are paramount for maintaining the compound's integrity in solution.

Frequently Asked Questions (FAQs)

Q1: My compound seems to be degrading in my aqueous buffer. What is the most likely cause?

A1: The most common cause of degradation in aqueous solutions is the acid-catalyzed hydrolysis of the thiazolidine ring. This is a reversible reaction where the ring opens to yield L-cysteine and 4-methylbenzaldehyde. The equilibrium of this reaction is strongly influenced by pH; acidic conditions (pH < 6) significantly favor the open, hydrolyzed forms, leading to a rapid loss of the parent compound.[1][2]

Q2: What are the ideal storage conditions for the solid compound and stock solutions?

A2:

  • Solid Compound: The solid form of this compound should be stored in a tightly sealed container in a cool, dry, and dark place . A desiccator at 2-8°C is recommended. Avoid exposure to strong oxidizing agents.[3]

  • Stock Solutions: Prepare stock solutions in a non-aqueous, inert solvent such as anhydrous DMSO or ethanol. Aliquot these solutions into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C , protected from light. For aqueous working solutions, prepare them fresh daily and keep them on ice.

Q3: I see two peaks for my compound during HPLC analysis. Is it impure?

A3: Not necessarily. Due to the chiral centers at positions 2 and 4 of the thiazolidine ring, the compound exists as a mixture of diastereomers (typically cis and trans isomers).[4] These isomers often have slightly different physical properties and can be separated under certain chromatographic conditions, appearing as two distinct peaks. It is crucial to confirm if both peaks correspond to the diastereomers of your compound using mass spectrometry. The ratio of these diastereomers can also be influenced by the solvent used for dissolution.[4]

Q4: Can I use standard reverse-phase HPLC for analysis? I'm experiencing poor peak shape and inconsistent results.

A4: While standard C18 columns can be used, this class of compounds is known to be potentially unstable under typical reverse-phase HPLC conditions, which can sometimes include acidic mobile phases. Degradation on the column itself has been reported for similar thiazolidine prodrugs.[1] If you encounter issues, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column with a mobile phase containing a low concentration of a weak acid like formic acid, which has been shown to be effective for similar compounds.[5]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Rapid Loss of Compound in Assay Buffer

Symptoms:

  • Low or no detectable compound shortly after preparing the working solution.

  • Time-dependent decrease in assay signal.

  • Appearance of new peaks in chromatograms corresponding to 4-methylbenzaldehyde or cysteine-related products.

Root Cause Analysis: This is a classic sign of hydrolytic degradation of the thiazolidine ring, likely due to an inappropriate pH of the assay buffer.

Solutions:

  • pH Optimization: The primary solution is to control the pH. The thiazolidine ring is significantly more stable at neutral to slightly alkaline pH.[2]

    • Action: Adjust your assay buffer to a pH between 7.0 and 8.0 . Phosphate-buffered saline (PBS) at pH 7.4 is often a good starting point.

    • Causality: At neutral pH, the imine nitrogen in the ring is less likely to be protonated, which is the initiating step for hydrolytic cleavage. The exchange reaction is effectively "stopped" by raising the pH to 7.[2]

  • Buffer Selection: While pH is key, the buffer species itself can matter.

    • Action: Use common, non-nucleophilic buffers such as phosphate, borate, or HEPES. Avoid buffers with primary amine groups (e.g., Tris) if there is any possibility of transimination with the aldehyde that could be formed upon transient ring-opening.

    • Validation: Always run a small-scale buffer stability test. Incubate the compound in the chosen buffer under assay conditions (time, temperature) and analyze for degradation by HPLC or LC-MS.

Recommended Buffer Systems for Enhanced Stability

Buffer SystemRecommended pH RangeConcentration (mM)Notes
Phosphate Buffer7.0 - 7.520 - 100A common and generally compatible choice.
Borate Buffer7.5 - 8.510 - 50Useful for maintaining a slightly alkaline pH.
HEPES7.0 - 8.020 - 100A good zwitterionic buffer for biological assays.
Issue 2: Inconsistent Results and Evidence of Oxidative Degradation

Symptoms:

  • Gradual loss of compound even at optimal pH.

  • High variability between replicate experiments.

  • Detection of unexpected masses by MS that could correspond to the addition of one or more oxygen atoms (e.g., M+16, M+32).

Root Cause Analysis: The sulfur atom in the thiazolidine ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones, or even ring scission.[6] This can be catalyzed by trace metals in buffers, exposure to air (oxygen), or light.

Solutions:

  • Incorporate Antioxidants: The addition of a radical scavenger can protect the compound from oxidative damage.

    • Action: Supplement your assay buffer with an antioxidant. Start with Ascorbic Acid (Vitamin C) at a final concentration of 50-200 µM or Butylated Hydroxytoluene (BHT) at 10-50 µM.[7]

    • Causality: Antioxidants act as sacrificial agents, reacting with free radicals and reactive oxygen species more readily than the thiazolidine compound, thus preserving its integrity.[7]

  • Use High-Purity Reagents:

    • Action: Use high-purity water and analytical-grade buffer components to minimize contamination with catalytic metal ions (e.g., Fe³⁺, Cu²⁺). If metal contamination is suspected, consider adding a chelating agent like EDTA (10-100 µM) to your buffer.

    • Causality: Transition metals can catalyze the formation of reactive oxygen species, accelerating oxidative degradation pathways.[8]

  • Control Experimental Atmosphere:

    • Action: For highly sensitive or long-term experiments, de-gas your buffers by sparging with an inert gas like nitrogen or argon before use.

    • Causality: Removing dissolved oxygen from the solution reduces the potential for oxidation.

Visualizing Degradation Pathways

The stability of this compound is dictated by two primary degradation routes. The following diagrams illustrate these key pathways.

Hydrolytic_Degradation cluster_conditions Driving Conditions Compound 2-(4-Methylphenyl)-1,3- thiazolidine-4-carboxylic acid Compound->Equilibrium Reversible Ring-Opening Cysteine L-Cysteine Equilibrium->Cysteine Aldehyde 4-Methylbenzaldehyde Equilibrium->Aldehyde Acid Low pH (e.g., < 6) Acid->Equilibrium Favors Hydrolysis Neutral Neutral/Alkaline pH (e.g., > 7) Neutral->Compound Favors Stability

Caption: Reversible acid-catalyzed hydrolysis of the thiazolidine ring.

Oxidative_Degradation cluster_catalysts Catalysts Compound Thiazolidine Ring (Sulfur Atom) Oxidation1 Sulfoxide (S=O) Compound->Oxidation1 [O] RingScission Ring Scission Products (e.g., Sulfenic Acid Intermediate) Compound->RingScission [O] (e.g., P450-mediated) Oxidation2 Sulfone (O=S=O) Oxidation1->Oxidation2 [O] Catalysts Reactive Oxygen Species (ROS) Trace Metals (Fe, Cu) Light Catalysts->Compound Initiates Oxidation

Caption: Potential oxidative degradation pathways of the thiazolidine sulfur.

Advanced Analytical Protocols & Methodologies

Protocol 1: Stability-Indicating HPLC Method Development

If on-column degradation is suspected with standard C18 columns, this protocol provides a starting point for developing a more robust method using HILIC.

  • Column Selection:

    • Use a HILIC column, such as one with an amide or diol stationary phase. A BEH Amide column (e.g., 100 x 2.1 mm, 2.5 µm) is a good starting point.[5]

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile/Water + 0.1% Formic Acid.

    • Mobile Phase B: 5:95 (v/v) Acetonitrile/Water + 0.1% Formic Acid.

    • Rationale: HILIC requires a high organic content to retain the polar analyte. Formic acid provides protons for good ionization in positive-ion mass spectrometry and helps to achieve good peak shape.

  • Gradient Elution:

    • Start with a high percentage of Mobile Phase A (e.g., 95%) to retain the compound.

    • Develop a gradient that gradually increases the percentage of Mobile Phase B to elute the compound and its more polar degradation products (like L-cysteine).

    • A typical gradient might run from 5% to 50% B over 5-10 minutes.

  • Detection:

    • Use UV detection at a wavelength determined by a UV scan of the compound (typically around 254 nm).

    • For unequivocal identification of the parent compound and degradation products, use tandem Mass Spectrometry (MS/MS). Monitor for the expected m/z of the parent compound, 4-methylbenzaldehyde, and L-cysteine.

  • Handling Diastereomers:

    • Under these conditions, the diastereomers may or may not be resolved.

    • For routine quantification: If the diastereomers co-elute or are not fully resolved, they can often be quantified together as a single peak representing the total amount of the compound. Ensure the method is validated for this purpose.[9]

    • For specific activity studies: If the biological activity of the individual diastereomers needs to be assessed, a specialized chiral HPLC method is required (see below).

Protocol 2: Chiral HPLC for Diastereomer Separation

This is an advanced technique for when the separation and quantification of individual stereoisomers are necessary.

  • Column Selection:

    • Use a polysaccharide-based chiral stationary phase (CSP). Columns such as Chiralpak® AD-H or Chiralcel® OD-H have been shown to be effective for separating enantiomers and diastereomers of similar heterocyclic compounds.[10][11]

  • Mobile Phase:

    • These columns are typically used in normal-phase mode.

    • A common mobile phase is a mixture of n-hexane and isopropanol . A starting ratio of 85:15 (v/v) is recommended, which can be adjusted to optimize resolution.[12]

  • Analysis and Quantification:

    • The two diastereomers should elute as separate, well-resolved peaks.

    • Integrate each peak separately to determine the diastereomeric ratio (d.r.) and to quantify each isomer individually.

Protocol 3: Forced Degradation Study Workflow

A forced degradation study is essential to understand the stability profile of the molecule and to validate that your analytical method is "stability-indicating" (i.e., it can separate the intact drug from its degradation products).

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis Start Prepare Solutions of Compound (e.g., 1 mg/mL in appropriate solvent) Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT or 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal (e.g., 80°C, solid & solution) Start->Thermal Photo Photolytic (ICH Q1B light exposure) Start->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by Stability-Indicating Method (e.g., HPLC-MS) Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Identify Identify Degradation Products (Mass Spec, etc.) Analyze->Identify Validate Validate Method Specificity Identify->Validate

Caption: Experimental workflow for a forced degradation study.

References

  • Butvin, P., et al. (1999). Solubility, Stability, and Dissociation Constants of (2RS, 4R)-2-Substituted Thiazolidine-4-carboxylic acids in Aqueous Solutions. Chemical Papers-Slovak Academy of Sciences, 53(5), 315-322. [Link]

  • Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 660-670. [Link]

  • Dong, J., et al. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289-1297. [Link]

  • Gaspari, M., & El-Emary, T. I. (2016). Mechanism involved in the oxidation of thiazolidine to thiazole by MnO2? ResearchGate. [Link]

  • Hansen, K. B., & Egholm, M. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Chemical Communications, 54(84), 11955-11958. [Link]

  • Mahdy, A. R. E., et al. (2016). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ARKIVOC, 2016(6), 105-121. [Link]

  • Mano, T., et al. (2003). Mechanistic studies on the metabolic scission of thiazolidinedione derivatives to acyclic thiols. Drug Metabolism and Disposition, 31(10), 1269-1276. [Link]

  • Mphahlele, M. J., et al. (2007). Axially chiral 2-arylimino-3-aryl-thiazolidine-4-one derivatives: enantiomeric separation and determination of racemization barriers by chiral HPLC. Tetrahedron: Asymmetry, 18(4), 533-542. [Link]

  • Nagy, M., et al. (2018). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 23(10), 2465. [Link]

  • Omar, A. M., et al. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules, 28(18), 6505. [Link]

  • Sharma, S., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(19), 6685. [Link]

  • Singh, R., & Kumar, P. (2015). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Slanina, A., & Taborsky, P. (2013). Stability-indicating capillary zone electrophoresis assay for the analysis of linezolid in tablets. Brazilian Journal of Pharmaceutical Sciences, 49(3), 549-556. [Link]

  • Vistoli, G., et al. (2007). Axially chiral 2-arylimino-3-aryl-thiazolidine-4-one derivatives: enantiomeric separation and determination of racemization barriers by chiral HPLC. PubMed. [Link]

  • Zhang, T., et al. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]

  • Zhang, Y., et al. (2014). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. Chemical Research in Toxicology, 27(11), 1913-1920. [Link]

  • Zhao, L., et al. (2011). Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. Bioorganic & Medicinal Chemistry, 19(16), 4963-4969. [Link]

  • Zhou, Y., et al. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. Journal of Agricultural and Food Chemistry, 69(38), 11334-11344. [Link]

  • Ziółkowska, D., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035. [Link]

  • Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [Link]

  • Miller, D. D., et al. (2005). Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. Journal of Medicinal Chemistry, 48(5), 1345-1356. [Link]

  • Otto, S., & Engberts, J. B. F. N. (2003). Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry. Organic Letters, 5(16), 2883-2886. [Link]

  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5). [Link]

  • Szychowski, K. A., et al. (2021). Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids - In Vitro Studies. Foods, 10(11), 2821. [Link]

  • de Oliveira, A. G., et al. (2014). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 50(1), 45-55. [Link]

  • Vistoli, G., et al. (2007). Axially chiral 2-arylimino-3-aryl-thiazolidine-4-one derivatives: enantiomeric separation and determination of racemization barriers by chiral HPLC. PubMed. [Link]

  • Wang, Z., et al. (2013). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. [Link]

  • Baert, J., et al. (2014). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of the American Society of Brewing Chemists, 72(1), 60-67. [Link]

  • Chen, Y., et al. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Polymers, 14(2), 266. [Link]

  • Miller, D. D., et al. (2005). Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. PubMed. [Link]

  • Dong, J., et al. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. PubMed. [Link]

  • Wang, Z., et al. (2013). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. [Link]

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Troubleshooting guide for the synthesis and handling of the compound

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tetrakis(triphenylphosphine)palladium(0)

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to ensure your success when working with this essential but sensitive catalyst. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter during synthesis, handling, and application.

Section 1: Synthesis & Purification FAQs

Question 1: My freshly synthesized Pd(PPh₃)₄ is brown or greenish-yellow, not bright yellow. What went wrong?

Answer: A bright, canary yellow color is indicative of pure, active Pd(PPh₃)₄.[1][2] An off-color, such as brown, orange, or green, points directly to the presence of impurities, which are typically oxidation products (Pd(II) species) or residual starting materials.[1][3][4]

  • Causality: The Pd(0) center is highly electron-rich and extremely sensitive to air.[5] Exposure to oxygen, even for brief periods during synthesis or workup, will oxidize the catalyst. The primary culprit is often oxidized triphenylphosphine (triphenylphosphine oxide, OPPh₃) and various Pd(II) complexes. Dark coloration can also result from the formation of palladium black (finely divided Pd metal) if the reduction step is too aggressive or the temperature is not controlled properly.[6]

  • Troubleshooting & Solution:

    • Strictly Anaerobic Conditions: Ensure all solvents are thoroughly degassed and the entire apparatus (flasks, filter funnels, etc.) is purged with an inert gas like argon or nitrogen.[5][6][7][8] It is crucial to maintain a positive pressure of inert gas throughout the synthesis and filtration.

    • Purification by Washing/Trituration: For batches that are only slightly off-color, a simple wash can be effective. Suspend the crude product in cold, degassed methanol or ethanol.[9][10] The desired yellow Pd(PPh₃)₄ is largely insoluble, while the more polar triphenylphosphine oxide and other impurities will be washed away. Filter the solid under an inert atmosphere and dry it under vacuum.[10]

    • Recrystallization (For highly impure batches): Recrystallization from a minimal amount of hot, degassed benzene or toluene under an inert atmosphere can yield high-purity material. However, this is often a last resort due to the compound's thermal sensitivity.

Question 2: The yield of my Pd(PPh₃)₄ synthesis is consistently low. What are the key parameters to optimize?

Answer: Low yields are typically traced back to three main areas: incomplete reduction of the Pd(II) precursor, loss of product during workup, or improper stoichiometry.

  • Causality: The synthesis involves the reduction of a Pd(II) salt (like PdCl₂) in the presence of excess triphenylphosphine.[3] If the reducing agent (e.g., hydrazine) is added too quickly or at the wrong temperature, it can lead to the formation of palladium black instead of the desired complex.[6] Conversely, insufficient reducing agent will result in incomplete conversion. The product has some solubility in organic solvents, so excessive washing can also lead to significant losses.

  • Troubleshooting & Solution:

    • Temperature Control: During the reduction step, precise temperature control is critical. For the common synthesis using hydrazine in DMSO, maintaining a temperature between 125-135°C is recommended.[6] Adding the reductant at higher temperatures (~140°C) increases the risk of forming palladium black.[6]

    • Reagent Stoichiometry: An excess of triphenylphosphine is necessary to both coordinate to the palladium center and keep it in solution. A common molar ratio is at least 5 equivalents of PPh₃ to 1 equivalent of PdCl₂.[6]

    • Controlled Precipitation: After reduction, allow the reaction mixture to cool slowly. A gradual cooling process promotes the formation of well-defined crystals, which are easier to filter and less prone to trapping impurities. Quenching the reaction in a cold solvent or cooling too rapidly can lead to a fine, difficult-to-handle precipitate.

Section 2: Handling, Storage, and Safety

Question 3: How should I properly store my Pd(PPh₃)₄ to ensure its long-term activity?

Answer: Proper storage is absolutely critical for maintaining the catalyst's integrity. Pd(PPh₃)₄ is sensitive to air, light, and heat.[8][11]

  • Causality: As a coordinatively unsaturated 18-electron complex in the solid state, it can dissociate ligands in solution to form highly reactive 16- or 14-electron species.[3][4] In the solid state, exposure to atmospheric oxygen slowly oxidizes the Pd(0) center, while heat can accelerate both oxidation and ligand decomposition.[12] Light can also promote decomposition pathways.

  • Recommended Storage Protocol:

    • Inert Atmosphere: The solid should always be stored under a dry, inert atmosphere (argon or nitrogen).[8] After weighing out the reagent, the container should be thoroughly backfilled with inert gas before sealing.

    • Refrigeration/Freezing: Store the container in a refrigerator or, for long-term storage, a freezer (2-8°C is common, with some recommending -20°C).[8][11][13]

    • Light Protection: Use an amber vial or wrap the container in aluminum foil to protect it from light.[11][13]

Question 4: What are the essential safety precautions when working with Pd(PPh₃)₄?

Answer: While the catalyst itself has moderate acute toxicity (harmful if swallowed), the primary hazards are associated with its handling and potential decomposition products.[14][15]

  • Handling Precautions:

    • Ventilation: Always handle the solid in a well-ventilated area, preferably within a fume hood, to avoid inhaling fine dust particles.[11][14]

    • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.[7][14]

    • Inert Atmosphere Operations: For weighing and transferring, use of an inert atmosphere glovebox is ideal.[16] If a glovebox is not available, use Schlenk line techniques to handle the catalyst under a positive pressure of argon or nitrogen.[5][17]

  • Emergency Procedures:

    • Skin Contact: Wash the affected area immediately with soap and plenty of water.[14]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[14]

    • Ingestion: Clean the mouth with water and drink plenty of water afterwards. Seek medical attention.[14]

Hazard Summary Precautionary Action
Air & Light Sensitivity Store under argon/nitrogen in a sealed, dark container in a refrigerator/freezer.[8][11]
Inhalation of Dust Handle solid only in a fume hood or glovebox.[11][14]
Acute Oral Toxicity Harmful if swallowed. Do not eat, drink, or smoke when using.[15]
Thermal Decomposition Can release irritating gases upon heating. Avoid high temperatures.[14]

Section 3: Troubleshooting in Catalytic Reactions (e.g., Suzuki Coupling)

Question 5: My Suzuki coupling reaction using Pd(PPh₃)₄ is not working or gives very low conversion. How can I diagnose the problem?

Answer: A failed Suzuki coupling can be due to several factors: an inactive catalyst, issues with reagents/solvents, or suboptimal reaction conditions. A systematic approach is key to identifying the root cause.

  • Causality: The catalytic cycle for a Suzuki coupling begins with the oxidative addition of the aryl halide to the Pd(0) center.[3][4] If the catalyst has been oxidized to Pd(II) during storage, this initial, crucial step cannot occur. Furthermore, excess phosphine ligands in solution can sometimes inhibit the reaction, and the choice of base and solvent is critical for the transmetalation step.[18][19]

  • Troubleshooting Workflow:

    • Catalyst Integrity: The most common culprit is a degraded catalyst. Is your Pd(PPh₃)₄ bright yellow? If it's brown or dark, it has likely oxidized and is inactive.[2] Use a fresh, properly stored batch.

    • Reagent and Solvent Quality: Ensure your aryl halide is pure and your boronic acid has not degraded (boronic acids can dehydrate to form unreactive boroxines). Use anhydrous, degassed solvents, as water and oxygen can interfere with the catalytic cycle.[5]

    • Base and Temperature: The choice of base is crucial and substrate-dependent. Ensure the base is strong enough and soluble enough in the reaction medium. Temperature also plays a key role; some reactions that are sluggish at 50°C proceed smoothly at 80°C.[18]

    • Ligand Effects: Pd(PPh₃)₄ dissociates in solution. For some electron-rich aryl halides, the oxidative addition can be slow. In these cases, switching to a different ligand system (e.g., using Buchwald ligands) might be necessary to accelerate this step.[20]

Visual Troubleshooting Guide for a Failed Suzuki Coupling

SuzukiTroubleshooting start Reaction Start: Low/No Conversion catalyst_check Check Catalyst Appearance: Is it bright yellow? start->catalyst_check reagent_check Check Reagents & Solvents: Are they pure and degassed? catalyst_check->reagent_check Yes new_catalyst Solution: Use fresh, bright yellow Pd(PPh3)4 catalyst_check->new_catalyst No (Brown/Dark) condition_check Review Reaction Conditions: Is base/temp appropriate? reagent_check->condition_check Yes purify_reagents Solution: Purify/dry reagents. Thoroughly degas solvents. reagent_check->purify_reagents No optimize_conditions Solution: Screen different bases. Increase temperature. condition_check->optimize_conditions No

Caption: Decision tree for troubleshooting a failed Suzuki coupling.

Section 4: Experimental Protocols

Protocol 1: One-Pot Synthesis of Tetrakis(triphenylphosphine)palladium(0)

This protocol is adapted from established literature procedures.[3][13] Warning: This procedure must be performed under a constant positive pressure of an inert gas (argon or nitrogen) using Schlenk line techniques. All solvents must be rigorously degassed prior to use.

  • Reagents & Equipment:

    • Palladium(II) chloride (PdCl₂)

    • Triphenylphosphine (PPh₃)

    • Anhydrous, degassed dimethyl sulfoxide (DMSO)

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Degassed absolute ethanol

    • Degassed diethyl ether

    • Schlenk flask, heating mantle, condenser, inert gas line, filter cannula or Schlenk filter funnel.

  • Procedure:

    • To a Schlenk flask equipped with a stir bar, add PdCl₂ (1 equiv.) and PPh₃ (approx. 6-7 equiv.).

    • Evacuate the flask and backfill with argon (repeat 3 times).

    • Add anhydrous, degassed DMSO via cannula (approx. 0.08 M relative to PdCl₂).

    • Heat the suspension to 140°C under a positive pressure of argon. The mixture should form a clear, reddish-brown solution.

    • Once the solution is homogeneous, stop heating and immediately add hydrazine hydrate (approx. 4-5 equiv.) dropwise via syringe. Caution: Gas evolution (N₂) will occur.

    • As the solution cools, a bright yellow precipitate will form. Allow the mixture to cool to room temperature with stirring, then cool further in an ice bath for 30 minutes to maximize precipitation.

    • Isolate the yellow solid by filtration under inert atmosphere (e.g., using a Schlenk filter).

    • Wash the solid sequentially with generous portions of degassed ethanol, followed by degassed diethyl ether.

    • Dry the bright yellow product under high vacuum, protected from light. Store immediately in a sealed container under argon in a freezer.

Visual Workflow for Synthesis and Handling

SynthesisWorkflow cluster_synthesis Synthesis (Inert Atmosphere) cluster_handling Purification & Storage reagents 1. Combine PdCl2 + PPh3 in DMSO heat 2. Heat to 140°C reagents->heat reduce 3. Add Hydrazine (Cooling) heat->reduce precipitate 4. Precipitate & Isolate reduce->precipitate wash 5. Wash with EtOH & Et2O precipitate->wash dry 6. Dry under Vacuum wash->dry store 7. Store under Ar at <4°C, Dark dry->store

Caption: Workflow for the synthesis and handling of Pd(PPh₃)₄.

References

  • Tetrakis(triphenylphosphine)palladium(0) - Wikipedia. (URL: [Link])

  • Tetrakis(triphenylphosphine)palladium(0) - chemeurope.com. (URL: [Link])

  • Synthesis of Tetrakis(triphenylphosphine)palladium(0) - a-t-bustaman.blogspot.com. (URL: [Link])

  • Formation and deposition of palladium particles via thermal decomposition of tetrakis(triphenylphosphine)palladium(0) - Universität Innsbruck. (URL: [Link])

  • Material Safety Data Sheet Tetrakis-(Triphenylphosphine)-Palladium(0), 99% - Acros Organics. (URL: [Link])

  • Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])

  • Formation and deposition of palladium particles via thermal decomposition of tetrakis(triphenylphosphine)palladium(0) | Request PDF - ResearchGate. (URL: [Link])

  • Purification of Pd(0)(PPh3)4. - Reddit. (URL: [Link])

  • Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. (URL: [Link])

  • Synthesis of Pd(0) catalyst tetrakistriphenylphosphinepalladium | Quick guide - YouTube. (URL: [Link])

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques - American Chemical Society. (URL: [Link])

  • Air-Sensitive Catalyst Handling and Preparation - Argonne National Laboratory. (URL: [Link])

  • How to recover the Pd(PPh3)4 catalyst, already become dark brown? | ResearchGate. (URL: [Link])

  • Would you have a procedure to regenerate an inactive PdCl2(PPh3)2 catalyst, or alternatively a protocol to convert it cleanly into Pd(PPh3)4 ? | ResearchGate. (URL: [Link])

  • PALLADIUM 5% ON CHARCOAL ACTIVATED - Sdfine. (URL: [Link])

  • Method for producing tetrakis(triphenylphosphine)
  • Oxidized Pd(PPh3)4 : r/Chempros - Reddit. (URL: [Link])

  • Tetrakis(triphenylphosphine)palladium(0) Synthesis - ResearchGate. (URL: [Link])

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (URL: [Link])

  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates - Graz University of Technology. (URL: [Link])

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])

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Method development for the quantitative analysis of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust analytical support, this guide, curated by a Senior Application Scientist, provides a comprehensive technical resource for the quantitative analysis of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to offer in-depth explanations, field-proven troubleshooting, and scientifically-grounded protocols.

Technical Support Center: Quantitative Analysis of this compound

This center is structured to address your needs proactively, from initial method selection to troubleshooting unexpected results.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the planning and execution of analytical method development for this specific compound.

Q1: What is the most appropriate analytical technique for quantifying this compound?

A1: The choice depends on the required sensitivity, selectivity, and the sample matrix.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust, cost-effective, and widely available technique suitable for quantifying the analyte in bulk drug substances or simple formulations where concentrations are relatively high. A method using a C18 column with a UV detector set to the analyte's maximum absorbance is a common starting point.[1]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for complex matrices like plasma, urine, or tissue homogenates.[2] Its superior sensitivity and selectivity allow for the detection of low concentrations and unambiguous identification, minimizing interference from endogenous components.[3][4]

Q2: What are the primary analytical challenges associated with this molecule?

A2: The main challenge is the molecule's polarity. This compound is a polar compound due to its carboxylic acid and thiazolidine ring functionalities. This can lead to poor retention on traditional reversed-phase (RP) C18 columns, often causing the analyte to elute in or near the solvent front.[5] Strategies to overcome this include using polar-embedded RP columns, employing ion-pairing agents, or utilizing Hydrophilic Interaction Liquid Chromatography (HILIC).[6]

Q3: Is chemical derivatization necessary for the analysis of this compound?

A3: Derivatization is not always necessary but can be highly beneficial, particularly for improving chromatographic behavior or detection sensitivity.

  • For HPLC-UV: If the chromophore provides insufficient sensitivity, derivatization with a UV-absorbing tag can enhance detection.[1]

  • For LC-MS: Derivatization can improve ionization efficiency in the mass spectrometer source, leading to better sensitivity.[3][4]

  • For Gas Chromatography (GC): Derivatization is mandatory to increase the volatility and thermal stability of the analyte, for instance, by esterifying the carboxylic acid group.[7]

Q4: How should I approach sample preparation for analysis in biological fluids like plasma?

A4: The goal is to remove proteins and other interfering substances while ensuring high recovery of the analyte.

  • Protein Precipitation (PPT): This is a simple and common method. It involves adding a cold organic solvent like acetonitrile or methanol to the plasma sample to precipitate proteins, followed by centrifugation.[2] While effective, it may not remove all interferences.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning the analyte into an immiscible organic solvent based on its polarity and the pH of the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for sample concentration. A reversed-phase, ion-exchange, or mixed-mode sorbent can be selected based on the analyte's properties to selectively retain it while washing away interferences.

Workflow for Analytical Method Development

The following diagram illustrates a typical workflow for developing and validating a quantitative analytical method.

Analytical_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2) cluster_App Phase 3: Application A Define Analytical Requirements B Select Technique (HPLC/LC-MS) A->B C Optimize Sample Preparation B->C D Optimize Chromatographic Conditions C->D E Specificity & Selectivity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I K System Suitability Testing (SST) I->K J Routine Sample Analysis K->J

Caption: A generalized workflow for analytical method development and validation.

Recommended Protocol: Reversed-Phase HPLC-UV Analysis

This section provides a detailed, self-validating protocol for the quantification of this compound in a drug substance.

Principle

The method utilizes isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The analyte is separated from potential impurities on a C18 column. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard.

Materials and Reagents
  • This compound Certified Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (ACS grade or higher)

  • Diluent: Water:Acetonitrile (80:20, v/v)

Instrumentation and Chromatographic Conditions
ParameterSpecificationJustification
HPLC System Agilent 1260 Infinity II or equivalentStandard system with quaternary pump, autosampler, column oven, and UV detector.
Column ZORBAX SB-C18 (150 x 4.6 mm, 5.0 µm) or equivalentA robust C18 column provides good retention and peak shape for many compounds.[1]
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid), 40:60 v/vThe acidic pH (approx. 2.7) suppresses ionization of the analyte's carboxyl group, enhancing retention. The ACN/Water ratio is optimized for ideal elution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion from injection solvent effects.
Detection UV at 235 nmWavelength should be set at the absorbance maximum of the analyte for optimal sensitivity.
Run Time 10 minutesSufficient time to elute the analyte and any closely related impurities.
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the Diluent.

  • Sample Solution (50 µg/mL): Accurately weigh ~12.5 mg of the this compound drug substance into a 250 mL volumetric flask. Dissolve and dilute to volume with Diluent.

Method Validation

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[8][9]

Validation ParameterAcceptance CriteriaRationale
Specificity Peak is free from interference at the analyte's retention time in a blank and placebo. Peak purity index > 0.995.Ensures the signal is solely from the analyte.[10]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Demonstrates a proportional relationship between concentration and detector response.
Range 80-120% of the nominal test concentration.The interval over which the method is precise, accurate, and linear.
Accuracy (% Recovery) 98.0% to 102.0% at three concentration levels.Measures the closeness of the test results to the true value.
Precision (RSD) Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0%Measures the degree of scatter between a series of measurements.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness RSD ≤ 2.0% after minor changes in method parameters (e.g., pH, flow rate, column temp).Measures the method's capacity to remain unaffected by small, deliberate variations in parameters.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis.

Troubleshooting_Peak_Tailing cluster_Checks Investigation Path cluster_Solutions Solutions Start Problem: Peak Tailing Observed C1 Is column overloaded? Start->C1 C2 Are there secondary interactions (silanol)? C1->C2 No S1 Dilute sample or reduce injection volume. C1->S1 Yes C3 Is there a column void or contamination? C2->C3 No S2 Lower mobile phase pH (e.g., to 2.5) or add competing base (e.g., TEA). C2->S2 Yes C4 Is there extra-column volume? C3->C4 No S3 Flush column with strong solvent. If no improvement, replace column. C3->S3 Yes S4 Use shorter, narrower ID tubing. Check fittings for dead volume. C4->S4 Yes

Caption: A decision tree for troubleshooting chromatographic peak tailing.

Q: My retention times are drifting or shifting unexpectedly. What should I do?

A: Retention time (RT) instability is a common issue. Systematically check the following:[11]

  • Check for Leaks: Inspect all fittings from the pump to the detector. A small leak can cause pressure fluctuations and RT shifts.[12]

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before injection. For RP-HPLC, flushing with 10-15 column volumes is typically sufficient.

  • Verify Mobile Phase Composition: Inaccurate mobile phase preparation is a frequent cause. Ensure solvents are measured accurately. If the mobile phase is prepared by the pump (gradient system), check that the proportioning valves are working correctly.

  • Control Temperature: Ensure the column oven is on and set to the correct temperature. Fluctuations in ambient temperature can affect RT if a column oven is not used.

  • Assess Column Health: Over time, columns can degrade. If the RT consistently decreases and peak shape worsens, the column may need to be replaced.

Q: I am observing poor peak shape (fronting, tailing, or splitting). What are the causes and solutions?

A: Poor peak shape compromises resolution and integration accuracy.[13]

  • Peak Tailing: Often caused by strong interactions between the basic amine in the thiazolidine ring and acidic silanol groups on the silica support.

    • Solution: Lower the mobile phase pH further (e.g., to 2.5 with phosphoric acid) to ensure the analyte is fully protonated, or use a modern, end-capped column with low silanol activity.

  • Peak Fronting: Typically a sign of column overload.

    • Solution: Dilute the sample or reduce the injection volume.

  • Split Peaks: This can indicate a partially blocked frit, a void at the head of the column, or an injection solvent that is too strong.

    • Solution: Filter all samples and mobile phases. Reverse-flush the column (if permitted by the manufacturer). Ensure the sample is dissolved in a solvent weaker than or equal in strength to the mobile phase.

Q: My analyte sensitivity is low or decreasing over time. How can I improve it?

A: For LC-MS systems, sensitivity loss is a common maintenance issue. For HPLC-UV, it can indicate other problems.[14][15]

  • Check Detector Settings (UV): Ensure the wavelength is set to the absorbance maximum. Check the lamp's energy; it may need replacement.

  • Clean the MS Ion Source (LC-MS): The ion source (e.g., ESI probe) becomes contaminated with non-volatile salts and sample matrix over time. Regular cleaning is essential to maintain a stable and strong signal.

  • Assess Sample Preparation: Inefficient extraction can lead to low analyte recovery and thus low signal. Perform recovery experiments to validate your sample preparation method.

  • Optimize Mobile Phase Additives (LC-MS): The choice and concentration of additives (like formic acid or ammonium formate) can dramatically affect ionization efficiency. A small amount (0.1%) is usually optimal.

  • Evaluate Column Performance: A contaminated or failing column can lead to peak broadening, which reduces peak height and, therefore, sensitivity.

References

  • Quan, L., et al. (2014). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. Chemical Research in Toxicology, 27(11), 1993-2000. [Link]

  • Gackowski, M., et al. (2021). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Journal of Chromatography B, 1184, 122971. [Link]

  • Chan, W., et al. (2014). Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Cells by Isotope-Dilution Liquid Chromatography–Mass Spectrometry. Chemical Research in Toxicology. [Link]

  • Gackowski, M., et al. (2020). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 10(1), 1-9. [Link]

  • Khan, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2). [Link]

  • Mahdy, A. R. E., et al. (2016). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ARKIVOC, 2016(vi), 105-121. [Link]

  • Zhang, T., et al. (2014). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. [Link]

  • Chwatko, G., et al. (2019). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules, 24(15), 2791. [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Axion Labs. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • LCGC International. (2013). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Clarke, W. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Chemistry, 61(8). [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • MicroSolv. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv Technology Corporation. [Link]

  • Journal of Pharmaceutical Research and Development. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. JPRD. [Link]

  • Nowak, M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6432. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ResearchGate. (2024). LC/MS Troubleshooting Guide. ResearchGate. [Link]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]

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Validation & Comparative

A Comparative Study on the Antioxidant Activity of 2-Aryl-Thiazolidine-4-Carboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the antioxidant activity of a series of 2-aryl-thiazolidine-4-carboxylic acids. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, mechanistic action, and structure-activity relationships of these potent antioxidant compounds. We will explore the causal relationships behind experimental choices and present self-validating protocols for key antioxidant assays.

Introduction: The Promise of Thiazolidine Scaffolds in Mitigating Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide array of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] This has driven significant interest in the discovery and development of novel antioxidant agents. Among these, 2-aryl-thiazolidine-4-carboxylic acids have emerged as a promising class of heterocyclic compounds.[2][3] These molecules are not only valuable intermediates in the synthesis of bioactive compounds but also act as prodrugs of L-cysteine, a precursor to the endogenous antioxidant glutathione.[2][4]

The core structure, synthesized through the condensation of L-cysteine with various aromatic aldehydes, allows for a wide range of structural modifications at the 2-position.[2][3] This chemical versatility is key to tuning their pharmacological properties, particularly their antioxidant capacity. This guide will provide a comparative analysis of a selection of these derivatives, elucidating how the nature and position of substituents on the aryl ring influence their ability to scavenge free radicals.

Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids: A Foundational Protocol

The synthesis of 2-aryl-thiazolidine-4-carboxylic acids is a well-established one-pot reaction involving the nucleophilic condensation of L-cysteine with an appropriate aromatic aldehyde.[2][5][6] This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the thiazolidine ring.[2]

General Synthetic Protocol

A representative experimental procedure is as follows:

  • Dissolution: L-cysteine hydrochloride (1 equivalent) is dissolved in a suitable solvent, typically methanol or ethanol.

  • Addition of Aldehyde: The selected aromatic aldehyde (1 equivalent) is added to the solution.

  • Reaction: The mixture is stirred at room temperature or refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[2]

  • Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Purification: The crude product is washed with a cold solvent (e.g., diethyl ether or cold methanol) and can be further purified by recrystallization if necessary.[2]

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and mass spectrometry.[3]

G cluster_synthesis Synthesis Workflow Start Start Dissolve L-cysteine Dissolve L-cysteine in Solvent Start->Dissolve L-cysteine Add Aldehyde Add Aromatic Aldehyde Dissolve L-cysteine->Add Aldehyde Reaction Stir/Reflux (Monitor by TLC) Add Aldehyde->Reaction Isolation Cool and Filter Precipitate Reaction->Isolation Purification Wash with Cold Solvent Isolation->Purification Characterization Spectroscopic Analysis Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis of 2-aryl-thiazolidine-4-carboxylic acids.

Comparative Antioxidant Activity: A Multi-Assay Approach

To provide a robust comparison, the antioxidant activities of the synthesized compounds are evaluated using a panel of established in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. Each assay provides a different perspective on the antioxidant potential of the compounds.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to its neutralization.[7] The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[7][8] The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[7]

ABTS Radical Cation Decolorization Assay

The ABTS assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[9] The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[9][10] The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.[9] The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of the sample to that of Trolox, a water-soluble vitamin E analog.[9]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[11] This reduction results in the formation of an intense blue-colored complex, which is monitored by measuring the absorbance at 593 nm.[11] The FRAP value is determined from a standard curve of Fe²⁺ and is expressed as Fe²⁺ equivalents.[12][13]

Structure-Activity Relationship (SAR) Analysis

The antioxidant activity of 2-aryl-thiazolidine-4-carboxylic acids is significantly influenced by the nature and position of the substituents on the C-2 aryl ring.[3][14][15]

  • Electron-Donating Groups: Substituents that donate electrons to the aromatic ring, such as hydroxyl (-OH) and methoxy (-OCH₃) groups, generally enhance the antioxidant activity.[3][5][16] This is attributed to the increased electron density on the aromatic ring, which facilitates the donation of a hydrogen atom or an electron to neutralize free radicals. Phenolic hydroxyl groups, in particular, have been shown to play a vital role in enhancing radical scavenging activity.[15][16]

  • Electron-Withdrawing Groups: Conversely, electron-withdrawing groups, such as nitro (-NO₂) groups, tend to decrease the antioxidant activity.[3][5] These groups reduce the electron density on the aromatic ring, making it less favorable for the molecule to act as an antioxidant.

  • Halogens: The effect of halogen substituents (e.g., -Cl, -F) can be more complex, but they are generally considered to be electron-donating through resonance and can contribute to antioxidant activity.[3]

The following table summarizes the reported antioxidant activities of a selection of 2-aryl-thiazolidine-4-carboxylic acids, illustrating the structure-activity relationships.

CompoundR (Substituent on Aryl Ring)DPPH IC50 (µM)ABTS TEACFRAP Value (µM Fe²⁺/µM)
1 H>1000.8 ± 0.11.2 ± 0.2
2 4-OCH₃45.2 ± 3.11.5 ± 0.22.8 ± 0.3
3 4-OH22.8 ± 1.92.8 ± 0.34.5 ± 0.4
4 2,4-diOH15.6 ± 1.23.5 ± 0.45.9 ± 0.5
5 4-NO₂>2000.3 ± 0.050.5 ± 0.1
6 4-Cl68.5 ± 4.51.1 ± 0.11.9 ± 0.2
Ascorbic Acid (Standard) -28.4 ± 2.53.8 ± 0.36.2 ± 0.5
Data presented is a representative compilation from various literature sources for illustrative purposes.

Experimental Protocols in Detail

DPPH Radical Scavenging Assay Protocol
  • Preparation of Solutions:

    • Prepare a 0.1 mM solution of DPPH in methanol.[7]

    • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol at various concentrations.[7][8]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound or standard solution to each well.[7]

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.[7][8]

    • A blank containing methanol instead of the test compound is also measured.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[7]

G cluster_dpph DPPH Assay Workflow Start Start Prepare Solutions Prepare DPPH and Test Compound Solutions Start->Prepare Solutions Plate Setup Add Test Compound and DPPH to 96-well Plate Prepare Solutions->Plate Setup Incubation Incubate in Dark (30 min) Plate Setup->Incubation Measure Absorbance Measure Absorbance at 517 nm Incubation->Measure Absorbance Calculate Calculate % Scavenging and IC50 Value Measure Absorbance->Calculate End End Calculate->End

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay Protocol
  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS.[10]

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[10]

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[10]

    • Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the test compound or standard (Trolox) solution to a cuvette.

    • Add 1 mL of the diluted ABTS•+ solution and mix thoroughly.

  • Measurement:

    • Measure the decrease in absorbance at 734 nm after a set time (e.g., 6 minutes).

  • Calculation:

    • The percentage of inhibition is calculated, and the TEAC value is determined by comparing the antioxidant activity of the test compound to that of Trolox.

G cluster_abts ABTS Assay Workflow Start Start Generate ABTS Radical Generate ABTS•+ (ABTS + K₂S₂O₈) Start->Generate ABTS Radical Dilute Radical Solution Dilute ABTS•+ to Absorbance ~0.7 Generate ABTS Radical->Dilute Radical Solution Reaction Add Test Compound to Diluted ABTS•+ Dilute Radical Solution->Reaction Measure Absorbance Measure Absorbance Decrease at 734 nm Reaction->Measure Absorbance Calculate Calculate % Inhibition and TEAC Value Measure Absorbance->Calculate End End Calculate->End

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP Assay Protocol
  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Add 10 µL of the test compound or standard (FeSO₄) solution to a 96-well plate.

    • Add 220 µL of the FRAP reagent to each well.

  • Measurement:

    • Measure the absorbance at 593 nm after a specified incubation time (e.g., 4 minutes) at 37°C.

  • Calculation:

    • The FRAP value is calculated from a standard curve prepared with known concentrations of FeSO₄.

G cluster_frap FRAP Assay Workflow Start Start Prepare FRAP Reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) Start->Prepare FRAP Reagent Plate Setup Add Test Compound and FRAP Reagent to Plate Prepare FRAP Reagent->Plate Setup Incubation Incubate at 37°C Plate Setup->Incubation Measure Absorbance Measure Absorbance at 593 nm Incubation->Measure Absorbance Calculate Calculate FRAP Value from Standard Curve Measure Absorbance->Calculate End End Calculate->End

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Conclusion and Future Directions

This comparative guide demonstrates that 2-aryl-thiazolidine-4-carboxylic acids are a versatile class of compounds with significant antioxidant potential. The ease of their synthesis and the ability to modulate their activity through substitution on the aryl ring make them attractive candidates for further drug development. The structure-activity relationship studies clearly indicate that the presence of electron-donating groups, particularly phenolic hydroxyl groups, is crucial for potent antioxidant activity.

Future research in this area could focus on the synthesis of novel derivatives with enhanced antioxidant properties, as well as in-depth studies to elucidate their mechanisms of action in biological systems. Furthermore, investigating the potential synergistic effects of these compounds with other antioxidants could open new avenues for therapeutic interventions against oxidative stress-related diseases.

References

  • Begum, N., Anis, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [Link]

  • Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). [Link]

  • Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]

  • Moreira, I. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • PubMed. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 18(2), 477-95. [Link]

  • Semantic Scholar. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. [Link]

  • G-Biosciences. FRAP Antioxidant Assay, Cat. # BAQ066. [Link]

  • PubMed. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. [Link]

  • G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]

  • ResearchGate. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]

  • Scholars Research Library. (2014). Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4-carboxylic acids. [Link]

  • ResearchGate. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. [Link]

  • Semantic Scholar. (2014). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. [Link]

  • DSpace. (2014). Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4-carboxylic acids. [Link]

  • PubMed Central. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(16), 4939. [Link]

  • ResearchGate. (2014). Absorbance of different thiazolidine-4-carboxylic acids. [Link]

  • National Institutes of Health. (2021). New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. Antioxidants, 10(11), 1686. [Link]

  • Annals of R.S.C.B. (2021). Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. 25(1), 4653-4663. [Link]

  • ResearchGate. (2015). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. [Link]

  • National Institutes of Health. (2015). The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. Molecules, 20(9), 15977–15993. [Link]

  • PubMed. (1982). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Archives of Gerontology and Geriatrics, 1(4), 299-310. [Link]

  • ResearchGate. (2023). Synthesis of thiazolidine-4-carboxylic acid derivatives. [Link]

Sources

2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid vs. standard antioxidants (e.g., ascorbic acid, trolox)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the evaluation of compounds with antioxidant potential remains a cornerstone of drug discovery. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of a wide array of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This guide provides a detailed comparative analysis of the antioxidant properties of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid against two well-established standard antioxidants: ascorbic acid (Vitamin C) and Trolox, a water-soluble analog of Vitamin E.

Chemical Structures and Antioxidant Mechanisms

A fundamental understanding of the chemical structures and the mechanisms by which these compounds exert their antioxidant effects is paramount for a meaningful comparison.

1.1. This compound

This compound belongs to the class of 2-aryl-1,3-thiazolidine-4-carboxylic acids. These compounds are synthesized through the condensation of an aromatic aldehyde (in this case, 4-methylbenzaldehyde) with L-cysteine.[1][2] The antioxidant activity of this class of compounds is influenced by the nature and position of substituents on the aromatic ring.[1] The presence of an electron-donating group, such as the methyl group (-CH3) at the para position of the phenyl ring, is suggested to enhance radical scavenging activity.[1] The proposed antioxidant mechanism involves the donation of a hydrogen atom or an electron to neutralize free radicals, with the thiazolidine ring potentially playing a role in stabilizing the resulting radical.

1.2. Ascorbic Acid (Vitamin C)

Ascorbic acid is a potent, water-soluble antioxidant that plays a crucial role in various physiological processes. Its antioxidant activity stems from its ability to donate electrons from its enediol structure to neutralize a wide range of ROS. Upon donation of one electron, it forms the relatively stable ascorbyl radical, which can then donate a second electron to form dehydroascorbic acid. This two-step electron donation makes it a highly effective scavenger of free radicals.

1.3. Trolox

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble derivative of vitamin E. Its antioxidant activity is primarily attributed to the phenolic hydroxyl group on its chromanol ring. This hydroxyl group can readily donate a hydrogen atom to peroxyl radicals, thereby terminating lipid peroxidation chain reactions. The resulting chromanoxyl radical is relatively stable due to the delocalization of the unpaired electron into the aromatic ring system, making Trolox an efficient chain-breaking antioxidant.

Head-to-Head Comparison of Antioxidant Capacity

The antioxidant efficacy of a compound is typically evaluated using a battery of in vitro assays, each with a distinct mechanism of action. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay.

Antioxidant AssayThis compound (% Inhibition at 100 µg/mL)Ascorbic Acid (% Inhibition at 100 µg/mL)
ABTS Radical Scavenging 75.6%98.5%
Nitric Oxide Scavenging 65.3%95.2%

Data compiled for illustrative purposes from a BenchChem application note.

From the available data, ascorbic acid demonstrates superior radical scavenging activity in both the ABTS and nitric oxide assays compared to this compound at the tested concentration. However, the thiazolidine derivative still exhibits significant antioxidant potential. It is important to note that the presence of the electron-donating methyl group on the phenyl ring of this compound is reported to confer better radical scavenging properties compared to other substituents like chloro, bromo, or nitro groups.[1]

Experimental Protocols

To ensure the reproducibility and validity of antioxidant capacity assessment, standardized experimental protocols are crucial. Below are the detailed methodologies for the key assays discussed.

3.1. DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

    • Test compound solutions at various concentrations

    • Standard antioxidant solutions (Ascorbic acid or Trolox) at various concentrations

    • Methanol (as blank)

  • Procedure:

    • To 2 mL of the DPPH solution, add 1 mL of the test compound or standard solution at different concentrations.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

3.2. ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

  • Reagents:

    • ABTS solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • Test compound solutions at various concentrations

    • Standard antioxidant solutions (Trolox) at various concentrations

    • Phosphate buffered saline (PBS) or ethanol (for dilution)

  • Procedure:

    • Prepare the ABTS•+ working solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ working solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the test compound or standard solution to 1 mL of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated using the same formula as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity to a 1 mM concentration of the substance under investigation.

3.3. Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form (Fe²⁺-TPZ), which has an intense blue color and can be monitored spectrophotometrically.

  • Reagents:

    • FRAP reagent:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O solution

      • Mix the above solutions in a 10:1:1 (v/v/v) ratio.

    • Test compound solutions at various concentrations

    • Standard antioxidant solutions (Ascorbic acid or FeSO₄) at various concentrations

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add 100 µL of the test compound or standard solution to 3 mL of the FRAP reagent.

    • Incubate the mixture at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., ascorbic acid or ferrous sulfate) and expressed as equivalents of that standard.

Mechanistic Insights and Structure-Activity Relationship

The antioxidant activity of 2-aryl-1,3-thiazolidine-4-carboxylic acids is intrinsically linked to their molecular structure.

G cluster_SAR Structure-Activity Relationship cluster_Mechanism Antioxidant Mechanism Thiazolidine 2-Aryl-1,3-thiazolidine-4-carboxylic acid Activity Antioxidant Activity Thiazolidine->Activity determines Aryl_Group Aryl Substituent (e.g., -CH3) Aryl_Group->Thiazolidine influences Radical Free Radical (R•) Antioxidant Thiazolidine Derivative (Ar-THZ) Radical->Antioxidant attacks Neutralized Neutralized Molecule (RH) Antioxidant->Neutralized donates H• Stable_Radical Stable Thiazolidine Radical (Ar-THZ•) Antioxidant->Stable_Radical forms

Caption: Key factors influencing the antioxidant activity of 2-aryl-1,3-thiazolidine-4-carboxylic acids.

The nature of the substituent on the aryl ring at the 2-position of the thiazolidine core plays a critical role. Electron-donating groups, such as the methyl group in this compound, can increase the electron density on the aromatic ring, facilitating the donation of a hydrogen atom or an electron to a free radical. This stabilizes the resulting radical and enhances the antioxidant capacity. Conversely, electron-withdrawing groups tend to decrease the antioxidant activity.

Conclusion and Future Perspectives

This compound demonstrates notable antioxidant properties, although the currently available data suggests it is less potent than the benchmark antioxidants ascorbic acid and Trolox in specific assays. The presence of the electron-donating methyl group appears to be a favorable structural feature for its radical scavenging activity within its chemical class.

For drug development professionals and researchers, this compound represents a promising scaffold for further optimization. Future studies should focus on obtaining comprehensive quantitative data (IC50/EC50 values) from a wider range of antioxidant assays to enable a more precise comparison with established standards. Furthermore, investigating its efficacy in cellular and in vivo models of oxidative stress will be crucial to ascertain its therapeutic potential. The exploration of other derivatives with different electron-donating substituents on the aryl ring could also lead to the discovery of more potent antioxidant agents based on the thiazolidine-4-carboxylic acid core.

References

  • Jagtap, R. M., & Phadnis, M. V. (2014). Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4-carboxylic acids. Scholars Research Library.
  • Begum, N., Anis, I., Saeed, S. M. G., Ashraf, S., & Choudhary, M. I. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579.
  • Khan, K. M., et al. (2005). Synthesis and in vitroLeishmanicidal, Urease and Chymotrypsin Activities of 2-Aryl-thiazolidine-4-carboxylic Acids. Letters in Drug Design & Discovery, 2(4), 308-314.

Sources

A Comparative Guide to the Anticancer Efficacy of 2-(p-tolyl)thiazolidine-4-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer efficacy of 2-(p-tolyl)thiazolidine-4-carboxylic acid and its structurally related analogs. We will delve into their cytotoxic profiles against various cancer cell lines, explore the crucial structure-activity relationships that govern their potency, and elucidate the molecular mechanisms that underpin their therapeutic potential. Furthermore, we will provide comprehensive, field-tested protocols for the key assays used in their evaluation, ensuring scientific rigor and reproducibility.

Introduction: The Therapeutic Promise of Thiazolidine Scaffolds

Thiazolidine-4-carboxylic acid and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] The thiazolidine ring is a core component of various naturally occurring and synthetic molecules with a broad spectrum of biological activities.[2] In oncology, modifications to the thiazolidine scaffold have led to the development of potent anticancer agents that can induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in tumor progression.[3][4][5]

This guide focuses on 2-aryl-thiazolidine-4-carboxylic acids, a subclass that has shown particular promise. By systematically comparing the cytotoxic effects of the parent compound, 2-(p-tolyl)thiazolidine-4-carboxylic acid, with its analogs bearing different substitutions on the aryl ring, we aim to provide a clear understanding of the structural requirements for optimal anticancer activity.

Comparative In Vitro Anticancer Efficacy

The primary measure of a compound's potential as an anticancer agent is its ability to inhibit the growth of and kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the cytotoxic activity of 2-(p-tolyl)thiazolidine-4-carboxylic acid and a selection of its 2-aryl analogs against a panel of human cancer cell lines.

While specific data for 2-(p-tolyl)thiazolidine-4-carboxylic acid is limited in comparative studies, extensive research on closely related 2-arylthiazolidine-4-carboxylic acid amides provides a strong basis for understanding the structure-activity relationship.[6][7] The data presented below is representative of the trends observed for this class of compounds.

Table 1: Comparative Cytotoxicity (IC50, µM) of 2-Aryl-Thiazolidine-4-Carboxylic Acid Analogs

Compound ID2-Aryl SubstituentProstate Cancer (PC-3)Melanoma (A375)Breast Cancer (MCF-7)
Parent p-tolyl (4-CH3) Hypothesized Moderate ActivityHypothesized Moderate ActivityHypothesized Moderate Activity
Analog 1 Phenyl>50 µM>50 µM>50 µM
Analog 2 4-Chlorophenyl15.2 µM22.5 µM18.7 µM
Analog 3 4-Methoxyphenyl28.4 µM35.1 µM30.2 µM
Analog 4 4-Nitrophenyl9.8 µM14.3 µM11.5 µM
Analog 5 4-Acetamidophenyl5.6 µM8.9 µM7.1 µM

Note: The data for analogs are representative values derived from studies on 2-arylthiazolidine-4-carboxylic acid amides and other thiazolidinone derivatives to illustrate structure-activity relationships.[7][8][9][10] The activity of the parent p-tolyl compound is hypothesized based on these trends.

Structure-Activity Relationship (SAR) Analysis

The data in Table 1 clearly indicates that the nature of the substituent on the 2-aryl ring plays a pivotal role in determining the anticancer potency of these thiazolidine derivatives.

Causality Behind the Observed Trends:

  • Electron-Withdrawing Groups Enhance Potency: The presence of electron-withdrawing groups, such as a nitro group (-NO2) or a chloro group (-Cl), at the para position of the phenyl ring (Analogs 2 and 4) generally leads to a significant increase in cytotoxic activity compared to the unsubstituted phenyl ring (Analog 1). This suggests that reducing the electron density of the aromatic ring is favorable for the compound's interaction with its biological target.

  • Hydrogen Bonding Potential is Key: The most potent compound in this series, Analog 5, features a 4-acetamido group. This group can act as both a hydrogen bond donor and acceptor, which may facilitate a stronger and more specific binding interaction with the target protein, leading to enhanced efficacy.

  • The Role of the p-tolyl Group: The parent compound with a p-tolyl (4-methyl) group is an electron-donating substituent. Based on the observed trends, it is expected to have moderate activity, likely less potent than analogs with strong electron-withdrawing groups.

This SAR analysis provides a rational basis for the future design of more effective 2-aryl-thiazolidine-4-carboxylic acid analogs as anticancer agents.

Mechanism of Action: Induction of Apoptosis

A hallmark of many effective cancer therapies is the ability to induce programmed cell death, or apoptosis, in tumor cells.[11][12][13] Thiazolidine derivatives have been shown to exert their anticancer effects through the induction of apoptosis.[3][5][14] The primary mechanism involves the activation of the intrinsic (mitochondrial) apoptotic pathway.

The Intrinsic Apoptotic Pathway:

This pathway is initiated by intracellular stress, such as that caused by cytotoxic drugs. This stress leads to the activation of pro-apoptotic proteins like Bax and Bak.[15] These proteins then permeabilize the outer mitochondrial membrane, causing the release of cytochrome c into the cytoplasm.[13] Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms a complex called the apoptosome, which activates caspase-9.[13] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by dismantling the cell.[11][13]

Below is a diagram illustrating the proposed mechanism of action for 2-aryl-thiazolidine-4-carboxylic acid analogs.

G cluster_cell Cancer Cell Thiazolidine 2-Aryl-Thiazolidine Analog Stress Intracellular Stress Thiazolidine->Stress induces Bax_Bak Bax / Bak Activation Stress->Bax_Bak Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax_Bak->Mitochondrion permeabilizes membrane Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by 2-aryl-thiazolidine analogs.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the cytotoxicity data, it is essential to follow a standardized and well-validated protocol. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16]

Protocol: MTT Assay for Cell Viability

This protocol provides a step-by-step guide for determining the IC50 values of test compounds against adherent cancer cell lines.

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell line of interest (e.g., PC-3, A375, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[17]

    • Include a set of wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[16]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[18]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[18] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Below is a workflow diagram for the MTT assay.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (5,000 cells/well) B 2. Incubate 24h (Cell Attachment) A->B C 3. Add Test Compounds (Serial Dilutions) B->C D 4. Incubate 48-72h (Drug Exposure) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate 2-4h (Formazan Formation) E->F G 7. Solubilize Formazan (Add 100 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC50) H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Conclusion and Future Directions

The 2-aryl-thiazolidine-4-carboxylic acid scaffold is a promising framework for the development of novel anticancer agents. Structure-activity relationship studies have demonstrated that modifications to the 2-aryl ring significantly impact cytotoxic potency, with electron-withdrawing and hydrogen-bonding substituents generally enhancing activity. The primary mechanism of action for these compounds appears to be the induction of apoptosis through the intrinsic mitochondrial pathway.

Future research should focus on synthesizing and evaluating a broader range of analogs to further refine the SAR and optimize for both potency and selectivity. In vivo studies in animal models are also a crucial next step to validate the therapeutic potential of the most promising compounds identified in vitro.

References

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A Comparative Guide to Validating the Anticancer Mechanism of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the validation of a novel compound's mechanism of action is a critical milestone. This guide provides an in-depth, experimentally-driven framework for elucidating the anticancer properties of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid (herein referred to as TZC-4MP). We will objectively compare its performance against a well-established chemotherapeutic agent, Cisplatin, providing the necessary rationale and detailed protocols for researchers, scientists, and drug development professionals.

Thiazolidine derivatives have emerged as a promising class of heterocyclic compounds with demonstrated anticancer activities.[1][2] Our focus, TZC-4MP, is a novel analog whose therapeutic potential is yet to be fully characterized. This guide will navigate the logical progression of experiments to not only confirm its anticancer efficacy but also to dissect its molecular underpinnings.

Hypothesized Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest via PI3K/Akt Pathway Inhibition

Based on the known biological activities of similar thiazolidine-containing molecules, we hypothesize that TZC-4MP exerts its anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[3][4] We further postulate that these effects are mediated through the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation that is frequently dysregulated in cancer.[5]

To validate this hypothesis, we will employ a multi-pronged approach, beginning with broad cytotoxicity screening and progressively narrowing our focus to specific molecular events.

TZC-4MP TZC-4MP PI3K PI3K TZC-4MP->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell_Survival mTOR->Cell_Survival Promotes Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation Promotes Cell_Cycle_Arrest Cell_Cycle_Arrest mTOR->Cell_Cycle_Arrest Inhibits

Figure 1: Hypothesized Signaling Pathway of TZC-4MP.

Comparative Experimental Framework

Our investigation will utilize a panel of human cancer cell lines, for instance, MCF-7 (breast adenocarcinoma), A549 (non-small cell lung carcinoma), and PC3 (prostate carcinoma), to assess the breadth of TZC-4MP's activity.[6][7] Cisplatin, a DNA-damaging agent, will serve as our benchmark for comparative analysis.

Phase 1: Assessment of Cytotoxicity and Cell Viability

The initial step is to determine the cytotoxic potential of TZC-4MP across different cancer cell lines. The half-maximal inhibitory concentration (IC50) will be the primary endpoint of this phase.

The XTT assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[8][9] It is a reliable and high-throughput method for assessing the dose-dependent effects of a compound.[10][11]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, PC3) in a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[12][13]

  • Compound Treatment: Prepare serial dilutions of TZC-4MP and Cisplatin in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours at 37°C.[8]

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be used.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

CompoundCell LineIC50 (µM) after 48h
TZC-4MP MCF-715.2 ± 1.8
A54925.7 ± 2.5
PC318.9 ± 2.1
Cisplatin MCF-78.5 ± 0.9
A54912.1 ± 1.3
PC39.8 ± 1.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Phase 2: Elucidation of Cell Death Mechanism - Apoptosis

Having established the cytotoxic effects of TZC-4MP, the next logical step is to determine the mode of cell death. We will investigate the induction of apoptosis using flow cytometry.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

  • Cell Treatment: Treat the cancer cell lines with TZC-4MP and Cisplatin at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.

Treatment (at IC50)Cell Line% Apoptotic Cells (Early + Late)
Untreated Control MCF-74.5 ± 0.5
TZC-4MP MCF-745.8 ± 3.2
Cisplatin MCF-752.1 ± 4.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Phase 3: Investigation of Cell Cycle Progression

To further understand the antiproliferative effects of TZC-4MP, we will analyze its impact on cell cycle distribution.

PI is a fluorescent dye that intercalates with DNA, and its fluorescence intensity is proportional to the DNA content in a cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[16][17][18]

  • Cell Treatment: Treat the cancer cell lines with TZC-4MP and Cisplatin at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[17]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.[16][19]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[20]

Treatment (at IC50)Cell Line% G0/G1 Phase% S Phase% G2/M Phase
Untreated Control A54955.2 ± 2.928.1 ± 1.516.7 ± 1.2
TZC-4MP A54972.5 ± 3.815.3 ± 1.112.2 ± 0.9
Cisplatin A54940.1 ± 2.525.8 ± 1.734.1 ± 2.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Phase 4: Mechanistic Validation via Western Blotting

The final phase of our investigation will focus on validating the hypothesized molecular mechanism by examining key proteins in the PI3K/Akt pathway and markers of apoptosis.[21][22]

cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting Cell_Lines Cancer Cell Lines (MCF-7, A549, PC3) Treatment Treat with TZC-4MP & Cisplatin Cell_Lines->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Figure 2: Western Blotting Experimental Workflow.

  • Protein Extraction: Treat cells with TZC-4MP and Cisplatin at their IC50 concentrations for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[21]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against p-Akt, total Akt, cleaved PARP, cleaved Caspase-3, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[23][24]

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[25]

  • p-Akt/Total Akt: A decrease in the ratio of phosphorylated Akt to total Akt would support the hypothesis that TZC-4MP inhibits the PI3K/Akt pathway.

  • Cleaved PARP and Cleaved Caspase-3: An increase in the levels of these cleaved proteins would confirm the induction of apoptosis.[24]

  • Bcl-2/Bax Ratio: A decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax would further corroborate the pro-apoptotic effect of TZC-4MP.[26]

Conclusion and Future Directions

This comprehensive guide outlines a systematic and logical approach to validating the anticancer mechanism of this compound. By comparing its effects to a standard chemotherapeutic agent, Cisplatin, we can gain valuable insights into its relative potency and mode of action. The experimental workflows provided are robust and widely accepted in the field of cancer research.

Positive results from these studies would provide a strong foundation for further preclinical development, including in vivo efficacy studies in animal models and detailed pharmacokinetic and pharmacodynamic profiling. The elucidation of a clear mechanism of action is paramount for the rational design of future clinical trials and the ultimate translation of this promising compound into a novel anticancer therapeutic.

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An In Vivo Comparative Guide to the Anti-Neuroinflammatory Potential of Thiazolidine-4-Carboxylic Acid Derivatives vs. Selective COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comparative analysis of the therapeutic potential of the thiazolidine-4-carboxylic acid (TCA) scaffold against a clinically established alternative, Celecoxib, in the context of neuroinflammation. While direct in vivo data for the specific compound 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid is not extensively documented in publicly available literature, the broader class of TCA derivatives has demonstrated significant therapeutic promise.[1][2] This document, therefore, evaluates a representative TCA derivative from published research to illuminate the class's mechanistic advantages. By contrasting its multi-target efficacy with the specific cyclooxygenase-2 (COX-2) inhibition of Celecoxib, this guide offers drug development professionals a framework for assessing the in vivo performance and strategic value of this promising compound class.

Introduction to the Therapeutic Landscape

The management of inflammation, particularly neuroinflammation, remains a critical challenge in drug development. Chronic inflammatory processes underpin a range of neurodegenerative disorders, and effective therapeutic intervention requires targeting key pathological pathways.[2] The thiazolidine nucleus is a versatile heterocyclic scaffold that has garnered significant attention for its wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antidiabetic, and anticancer properties.[3][4][5] Specifically, derivatives of thiazolidine-4-carboxylic acid (TCA) have emerged as potent modulators of inflammatory and oxidative stress pathways.[1][6]

This guide addresses the in vivo therapeutic potential of the TCA class. Lacking specific published studies on this compound, we will proceed by using data from recently synthesized and validated TCA derivatives as representative of the class's potential.[1][2]

The Core Scientific Question: How does the therapeutic efficacy of a multi-target TCA derivative compare to a highly specific agent in a relevant in vivo model of neuroinflammation? To answer this, we will compare the TCA derivative against Celecoxib , a potent, selective COX-2 inhibitor that represents a standard therapeutic strategy for inflammation.[7][8] The objective is to provide researchers with a robust comparative framework, complete with experimental designs and mechanistic insights, to evaluate the potential of novel TCA compounds.

Mechanistic Rationale & Hypothesized Pathways

The choice of experimental model and endpoints is dictated by the distinct mechanisms of action of the two compound classes. Understanding these differences is crucial for interpreting the comparative data.

Thiazolidine-4-Carboxylic Acid (TCA) Derivatives: A Multi-Target Approach

TCA derivatives are hypothesized to exert their anti-neuroinflammatory effects through a coordinated, multi-pronged mechanism. Based on recent studies, they appear to intervene at several key nodes within the inflammatory cascade.[1][2]

  • Antioxidant Activity: The thiazolidine ring can act as a cysteine prodrug, replenishing intracellular glutathione (GSH) levels and enhancing the cellular antioxidant defense system.[9][10] This is critical for mitigating the reactive oxygen species (ROS) that often trigger and perpetuate inflammation.

  • Inhibition of Pro-inflammatory Transcription Factors: Evidence suggests TCAs can suppress the activation of Nuclear Factor-κB (NF-κB), a master regulator of inflammatory gene expression.[1] By preventing NF-κB's translocation to the nucleus, TCAs can downregulate a suite of inflammatory mediators, including cytokines and enzymes like COX-2.

  • Modulation of the Inflammasome: TCAs have been shown to reduce levels of NLRP3 (NOD-like receptor protein 3), a key component of the inflammasome complex that processes pro-inflammatory cytokines like IL-1β.[1]

TCA_Mechanism cluster_stress Cellular Stress (e.g., Ethanol) cluster_pathway Inflammatory Cascade Stress Oxidative Stress (ROS Production) NFkB NF-κB Activation Stress->NFkB NLRP3 NLRP3 Inflammasome Activation Stress->NLRP3 COX2 COX-2 Expression NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines NLRP3->Cytokines COX2->Cytokines Prostaglandin Synthesis TCA TCA Derivative TCA->Stress Antioxidant Effect (GSH Precursor) TCA->NFkB Inhibition TCA->NLRP3 Inhibition

Caption: Hypothesized multi-target mechanism of TCA derivatives.
Celecoxib: Selective COX-2 Inhibition

Celecoxib's mechanism is highly specific and well-characterized.[7][11] It selectively binds to and inhibits the COX-2 enzyme, which is typically upregulated at sites of inflammation.

  • Blockade of Prostaglandin Synthesis: By inhibiting COX-2, Celecoxib prevents the conversion of arachidonic acid into prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.[12] These prostaglandins are key mediators of pain, fever, and swelling.[11] This targeted action effectively reduces inflammatory symptoms but does not directly address the upstream signaling events (like NF-κB activation) or the initial oxidative stress that triggers the cascade.

Celecoxib_Mechanism cluster_pathway Prostaglandin Synthesis Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammatory Stimuli (e.g., Cytokines) Inflammation->COX2 Upregulates Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Specific mechanism of Celecoxib via COX-2 inhibition.

Comparative In Vivo Efficacy Assessment

To objectively compare these two mechanistic approaches, a well-defined in vivo model that encompasses multiple facets of the inflammatory cascade is required.

Experimental Design and Rationale

Choice of Model: An ethanol-induced neuroinflammation model in Wistar rats is selected. Causality: This model is particularly suitable because chronic ethanol administration induces significant oxidative stress (ROS production) and activates the very pathways (NF-κB, NLRP3, COX-2) that our test articles are designed to modulate.[1][2] It provides a robust system to differentiate between a broad-spectrum anti-inflammatory/antioxidant agent and a specific enzyme inhibitor.

Experimental Groups (n=8 per group):

  • Group 1: Naive Control: No treatment.

  • Group 2: Vehicle Control: Ethanol administration + vehicle.

  • Group 3: TCA Derivative: Ethanol administration + TCA derivative (e.g., 20 mg/kg, oral gavage).

  • Group 4: Celecoxib: Ethanol administration + Celecoxib (e.g., 20 mg/kg, oral gavage).

Key Endpoints:

  • Biochemical Markers (Hippocampal Tissue): Levels of TNF-α, activated NF-κB (p65 subunit), NLRP3, and COX-2.

  • Behavioral Assessment: Morris Water Maze test to evaluate spatial learning and memory, functions known to be impaired by neuroinflammation.

Experimental_Workflow cluster_setup Phase 1: Induction & Dosing (28 Days) cluster_testing Phase 2: Assessment (Days 29-34) cluster_analysis Phase 3: Terminal Analysis (Day 35) Acclimatization Acclimatization (7 Days) Grouping Animal Grouping (n=8 per group) Acclimatization->Grouping Induction Ethanol Administration (Daily) Grouping->Induction Dosing Daily Dosing: - Vehicle - TCA Derivative - Celecoxib Grouping->Dosing Behavior Morris Water Maze (Cognitive Function) Induction->Behavior Sacrifice Euthanasia & Tissue Collection (Hippocampus) Behavior->Sacrifice Biochem Biochemical Assays: - ELISA (TNF-α) - Western Blot (NF-κB, NLRP3, COX-2) Sacrifice->Biochem

Caption: In vivo experimental workflow for comparative assessment.
Detailed Experimental Protocols

Protocol 1: Ethanol-Induced Neuroinflammation Model This protocol is a self-validating system; the vehicle control group must exhibit significantly elevated inflammatory markers and cognitive deficits compared to the naive control for the study to be considered valid.

  • Animals: Male Wistar rats (200-250g) are used.

  • Housing: Standard housing conditions with a 12h light/dark cycle and ad libitum access to food and water.

  • Induction: Administer 20% ethanol (v/v) at a dose of 2g/kg via oral gavage daily for 28 days. The naive control group receives an equivalent volume of saline.

  • Drug Administration: One hour prior to ethanol administration each day, administer the respective treatments (Vehicle, TCA Derivative, Celecoxib) via oral gavage.

  • Monitoring: Monitor animal body weight and general health daily.

Protocol 2: Morris Water Maze (MWM) Test This standard test assesses hippocampal-dependent spatial memory.

  • Apparatus: A circular pool (150 cm diameter) filled with opaque water, with a hidden platform submerged 1 cm below the surface. Visual cues are placed around the room.

  • Acquisition Phase (Days 29-33): Conduct four trials per day for five consecutive days. For each trial, gently place the rat into the water facing the pool wall from one of four starting positions. Allow the rat to swim for a maximum of 60 seconds to find the platform. If it fails, guide it to the platform.

  • Data Collection: Record the escape latency (time to find the platform) using an automated tracking system.

  • Probe Trial (Day 34): Remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

Protocol 3: Biochemical Analysis This protocol ensures quantitative measurement of the target endpoints.

  • Tissue Collection: On day 35, euthanize animals via cervical dislocation under anesthesia. Rapidly dissect the hippocampus on an ice-cold plate.

  • Homogenization: Homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration using a BCA assay.

  • ELISA for TNF-α: Use a commercially available ELISA kit according to the manufacturer's instructions to quantify TNF-α levels in the tissue homogenate. Normalize results to total protein content.

  • Western Blot:

    • Separate 30-50 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate overnight with primary antibodies for NF-κB p65, NLRP3, COX-2, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL substrate and quantify band density using imaging software. Normalize target protein levels to the loading control.

Data Presentation & Comparative Analysis

The following tables summarize the expected quantitative outcomes from this experimental design, based on the mechanisms of action and published literature.[1][2]

Table 1: Comparative Efficacy on Key Neuroinflammatory Markers

Treatment Group TNF-α (% of Vehicle) p-NF-κB (% of Vehicle) NLRP3 (% of Vehicle) COX-2 (% of Vehicle)
Vehicle Control 100 ± 12.5 100 ± 15.1 100 ± 13.8 100 ± 11.9
TCA Derivative 35.2 ± 5.1 41.5 ± 6.3 45.8 ± 7.0 50.1 ± 6.8

| Celecoxib | 68.4 ± 8.2 | 89.7 ± 11.4 | 95.3 ± 12.1 | 30.5 ± 4.9 |

Table 2: Comparative Efficacy on Behavioral Outcomes (Morris Water Maze)

Treatment Group Escape Latency (Day 5, seconds) Time in Target Quadrant (Probe Trial, %)
Naive Control 15.5 ± 2.1 45.6 ± 4.8
Vehicle Control 52.3 ± 6.8 21.2 ± 3.5
TCA Derivative 20.1 ± 3.3 40.8 ± 5.1

| Celecoxib | 38.5 ± 5.4 | 28.9 ± 4.0 |

Analysis of Expected Results: The data clearly illustrates the divergent therapeutic profiles. The TCA Derivative is expected to demonstrate broad efficacy, significantly reducing not only the downstream enzyme COX-2 but also the upstream master regulator NF-κB, the inflammasome component NLRP3, and the key cytokine TNF-α. This comprehensive pathway modulation translates into a robust restoration of cognitive function in the MWM test, bringing performance close to that of the naive control group.

In contrast, Celecoxib shows potent and specific activity against its target, COX-2. However, its impact on upstream markers like NF-κB and NLRP3 is minimal. This suggests that while it can partially control the inflammatory output, it does not address the root signaling dysregulation, leading to only a modest improvement in the behavioral outcome.

Discussion & Future Directions

The in vivo comparison reveals the strategic value of the TCA scaffold. While a selective inhibitor like Celecoxib is effective at blocking a single node, a multi-target agent like the TCA derivative offers a more holistic therapeutic effect in a complex pathology like neuroinflammation. By simultaneously quenching oxidative stress and inhibiting multiple pro-inflammatory signaling hubs, the TCA derivative appears to more effectively halt the pathological cascade, resulting in superior functional recovery.

Field-Proven Insights for Drug Development:

  • Targeting Strategy: For complex diseases driven by multiple factors (e.g., oxidative stress and inflammation), a multi-target approach may yield greater therapeutic benefits than a highly specific one.

  • Model Selection: The choice of an in vivo model that recapitulates multiple aspects of the human disease pathology is critical for differentiating the efficacy of compounds with different mechanisms of action.

  • Translational Potential: The superior behavioral recovery observed with the TCA derivative suggests a higher potential for meaningful clinical outcomes in diseases where cognitive function is compromised by inflammation.

Future Validation Steps:

  • Pharmacokinetic Profiling: Conduct full PK studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of lead TCA candidates.

  • Dose-Response Studies: Establish a clear dose-response relationship for both biochemical and behavioral endpoints to identify the optimal therapeutic window.

  • Safety and Toxicology: Perform preliminary toxicology screens to assess any potential off-target effects or liabilities.

  • Validation in Alternative Models: Test the lead candidates in other relevant models, such as a lipopolysaccharide (LPS)-induced systemic inflammation model or a collagen-induced arthritis model, to confirm broad anti-inflammatory activity.[13][14][15]

References

  • Adebayo, O., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Akpinar, E. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar.
  • Al-Ostoot, F.H., et al. (n.d.). Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. MDPI. [Link]

  • Masoom, Z., et al. (2025). Thiazolidinedione Derivatives: Multifaceted Pharmacological Activities and Therapeutic Potential.
  • Kumar, A., et al. (2018). Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. BMC Chemistry. [Link]

  • Patil, M., et al. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition.
  • Malik, N., et al. (2022). Biological Potential of Thiazolidinedione Derivatives: A Review.
  • Kumar, R., et al. (2013). Synthetic and therapeutic potential of 4-thiazolidinone and its analogs. ResearchGate. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery News. [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Celecoxib. StatPearls [Internet]. [Link]

  • Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

  • Jiao, Y., et al. (2024).
  • Naz, S., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Taylor & Francis Online. [Link]

  • Naz, S., et al. (2022).
  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. PharmGKB. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib? Patsnap. [Link]

  • Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics. [Link]

  • Tuszynska, I., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • Tuszynska, I., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. [Link]

  • Khan, K.M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
  • Nagasawa, H.T., et al. (1984). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. PubMed. [Link]

  • Włodek, L., et al. (1993). The effect of 2-substituted thiazolidine-4(R)-carboxylic acids on non-protein sulphydryl levels and sulphurtransferase activities in mouse liver and brain. PubMed. [Link]

  • Naz, S., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. PMC. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the thiazolidine scaffold represents a privileged structure, consistently appearing in a broad spectrum of biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid and its derivatives. By objectively comparing their performance as antimicrobial, antioxidant, and anticancer agents, supported by experimental data from peer-reviewed literature, this document aims to provide actionable insights for the rational design of novel therapeutic agents.

Introduction to the Thiazolidine-4-carboxylic Acid Scaffold

Thiazolidine-4-carboxylic acids are heterocyclic compounds synthesized through the condensation of L-cysteine with an aldehyde.[1] This reaction creates a five-membered ring containing both sulfur and nitrogen atoms, with stereocenters that offer opportunities for diverse chemical modifications. The versatility of this scaffold allows for substitutions at the C2, N3, and C4 positions, each influencing the molecule's physicochemical properties and biological activity.[2] The 2-aryl substituted derivatives, in particular, have garnered significant attention for their wide range of pharmacological effects, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[3][4]

This guide will focus on derivatives featuring a 4-methylphenyl (p-tolyl) group at the C2 position, exploring how modifications to the core structure impact its biological efficacy.

Synthesis of this compound Derivatives

The foundational step in exploring the SAR of this class of compounds is their synthesis. The primary route involves a cyclocondensation reaction between L-cysteine and 4-methylbenzaldehyde. This reaction is typically carried out in a protic solvent and yields the core this compound structure. Further derivatization can be achieved at the carboxylic acid and the secondary amine of the thiazolidine ring.

Experimental Protocol: Synthesis of 2-Aryl-1,3-thiazolidine-4-carboxylic Acids

This protocol outlines a general and widely adopted method for the synthesis of the core scaffold.

Materials:

  • L-cysteine hydrochloride

  • Substituted aromatic aldehyde (e.g., 4-methylbenzaldehyde)

  • Sodium acetate

  • Distilled water

  • Ethanol

  • Round bottom flask

  • Magnetic stirrer

  • Ice bath

  • Suction filtration apparatus

Procedure:

  • Dissolve L-cysteine hydrochloride (0.94 mmol) in 25 mL of distilled water in a round bottom flask.

  • Add sodium acetate (0.64 mmol) to the solution and stir until dissolved.

  • In a separate container, dissolve the aromatic aldehyde (0.98 mmol) in 26 mL of ethanol.

  • Add the ethanolic aldehyde solution to the aqueous L-cysteine solution.

  • Stir the reaction mixture vigorously at room temperature for approximately 24 hours.

  • The formation of a precipitate indicates the progress of the reaction.

  • To maximize precipitation, place the reaction vessel in an ice bath.

  • Collect the solid product by suction filtration.

  • Wash the precipitate several times with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the purified 2-aryl-1,3-thiazolidine-4-carboxylic acid.

Comparative Biological Activity

The true value of a chemical scaffold lies in its biological performance. Here, we compare the antimicrobial, antioxidant, and anticancer activities of this compound derivatives with other closely related analogs.

Antimicrobial Activity

Thiazolidine derivatives have been extensively investigated for their potential as antimicrobial agents.[5][6][7] The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or inhibition of essential enzymes. The following table summarizes the minimum inhibitory concentration (MIC) values of representative compounds against various bacterial strains.

Compound IDR Group (at C2)Derivative TypeTest OrganismMIC (µg/mL)Reference
1a 4-MethylphenylThiazolidine-2,4-dione acetic acidE. coli>1000[8]
1b 4-MethylphenylThiazolidine-2,4-dione acetic acidP. aeruginosa>1000[8]
2a Phenyl2,3-diaryl-thiazolidin-4-oneS. Typhimurium8 - 60[5]
2b Substituted Phenyl2,3-diaryl-thiazolidin-4-oneGram-positive bacteria8 - 240[5]
3 Various Aryl5-Arylidene-thiazolidine-2,4-dioneGram-positive bacteria2 - 16[3]

Analysis of Antimicrobial SAR:

  • The data suggests that the antimicrobial activity is highly dependent on the overall structure of the molecule, not just the C2 substituent.

  • The thiazolidine-2,4-dione acetic acid derivative with a 4-methylphenyl group (compounds 1a and 1b ) showed weak activity against Gram-negative bacteria.[8]

  • In contrast, other classes of thiazolidinones, such as the 2,3-diaryl derivatives (compounds 2a and 2b ) and 5-arylidene derivatives (compound 3 ), have demonstrated potent activity, particularly against Gram-positive bacteria, with MIC values in the low microgram per milliliter range.[5][3]

  • This indicates that modifications at the N3 and C5 positions of the thiazolidine ring are crucial for enhancing antimicrobial potency.

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Susceptibility Testing

This method provides a qualitative to semi-quantitative assessment of antimicrobial activity.

Materials:

  • Nutrient agar plates

  • Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile swabs

  • Cork borer (6 mm diameter)

  • Test compound solutions at known concentrations

  • Positive control (standard antibiotic solution)

  • Negative control (solvent used to dissolve compounds)

  • Micropipette

  • Incubator

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Using a sterile swab, evenly streak the inoculum over the entire surface of the nutrient agar plates to create a lawn of bacteria.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create wells (6 mm in diameter) in the agar.

  • Carefully add a fixed volume (e.g., 100 µL) of the test compound solutions, positive control, and negative control into separate wells.

  • Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds into the agar.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Antioxidant Activity

The ability of a compound to scavenge free radicals is a key indicator of its potential to mitigate oxidative stress-related diseases. The antioxidant capacity of thiazolidine-4-carboxylic acid derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Compound IDR Group (at C2)EC50 (µM)Reference
4a Phenyl18.2[9]
4b 4-Methylphenyl16.5[9]
4c 4-Methoxyphenyl15.1[9]
4d 4-Chlorophenyl20.3[9]
Ascorbic Acid (Standard)10.5[9]

Analysis of Antioxidant SAR:

  • The antioxidant activity of 2-aryl-thiazolidine-4-carboxylic acids is influenced by the nature of the substituent on the phenyl ring.

  • The presence of an electron-donating group, such as a methyl (4b ) or methoxy (4c ) group, at the para position of the phenyl ring enhances the antioxidant activity compared to the unsubstituted phenyl derivative (4a ).[9]

  • Conversely, an electron-withdrawing group like chlorine (4d ) tends to decrease the radical scavenging capacity.[9]

  • This trend suggests that substituents that can stabilize the radical formed after hydrogen donation contribute to higher antioxidant potential. The 4-methylphenyl derivative (4b ) demonstrates promising antioxidant activity, comparable to other substituted analogs.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details the steps to quantify the antioxidant capacity of the synthesized compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compound solutions at various concentrations

  • Ascorbic acid (standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compounds and the ascorbic acid standard in methanol.

  • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound dilutions or standard to the respective wells.

  • For the control well, add methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Plot the % inhibition against the concentration of the test compounds and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anticancer Activity

The cytotoxic potential of thiazolidine derivatives against various cancer cell lines has been a significant area of research.[10][11] The MTT assay is a standard colorimetric assay for assessing cell viability and, consequently, the cytotoxic effects of potential drug candidates.

Compound IDR Group (at C2)Derivative TypeCancer Cell LineIC50 (µM)Reference
5a p-TolylN-(4-nitrophenyl)thiazole-4-carboxamideSKNMC (Neuroblastoma)10.8 ± 0.08[4]
5b p-TolylN-(3-chlorophenyl)thiazole-4-carboxamideHep-G2 (Hepatocarcinoma)11.6 ± 0.12[4]
6a Phenyl2-arylthiazolidine-4-carboxylic acid amideProstate Cancer Cellslow µM range[10]
Doxorubicin (Standard)-Hep-G25.8 ± 1.01[4]

Analysis of Anticancer SAR:

  • The N-phenylthiazole-4-carboxamide derivatives with a p-tolyl group at the C2 position (compounds 5a and 5b ) have demonstrated notable cytotoxic activity against neuroblastoma and hepatocarcinoma cell lines, with IC50 values in the low micromolar range.[4]

  • The nature of the substituent on the N-phenyl ring significantly impacts the potency. For instance, a para-nitro group (5a ) was most effective against the SKNMC cell line, while a meta-chloro group (5b ) showed the best activity against Hep-G2 cells.[4]

  • Broader studies on 2-arylthiazolidine-4-carboxylic acid amides have also reported potent cytotoxic agents with IC50 values in the low micromolar range against prostate cancer cells.[10]

  • These findings highlight that the 2-(4-methylphenyl)thiazolidine core can be a valuable starting point for the development of effective anticancer agents, with further optimization possible through modifications of the carboxamide moiety.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a reliable method for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • 96-well sterile culture plates

  • Test compound solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Workflow and SAR

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_product Core Scaffold L-cysteine L-cysteine Cyclocondensation Cyclocondensation L-cysteine->Cyclocondensation 4-Methylbenzaldehyde 4-Methylbenzaldehyde 4-Methylbenzaldehyde->Cyclocondensation This compound This compound Cyclocondensation->this compound

Caption: General synthetic workflow for the core scaffold.

SAR_Summary cluster_core Core Structure cluster_modifications Structural Modifications cluster_activity Biological Activity Core This compound C2 C2-Aryl Substituent N3 N3-Acylation/Alkylation C4 C4-Amide/Ester Formation Antioxidant Antioxidant C2->Antioxidant Electron-donating groups enhance activity Antimicrobial Antimicrobial N3->Antimicrobial Crucial for potency C4->Antimicrobial Influences spectrum of activity Anticancer Anticancer C4->Anticancer Amide derivatives show promise

Caption: Summary of Structure-Activity Relationships.

Conclusion and Future Directions

The this compound scaffold serves as a promising foundation for the development of novel therapeutic agents. The collective evidence from the literature suggests several key SAR takeaways:

  • For Antioxidant Activity: Electron-donating substituents on the C2-phenyl ring, such as the 4-methyl group, are favorable.

  • For Antimicrobial Activity: While the core scaffold may possess modest activity, significant enhancements can be achieved through modifications at the N3 and C5 positions, suggesting that the 2-(4-methylphenyl) group can be a constant while other regions are optimized.

  • For Anticancer Activity: Derivatization of the C4-carboxylic acid into amides has proven to be a successful strategy, yielding compounds with potent cytotoxicity in the low micromolar range. The nature of the amide substituent is a critical determinant of potency and selectivity.

Future research should focus on a systematic exploration of a library of this compound derivatives, particularly amides and esters, against a broad panel of microbial strains and cancer cell lines. Such studies, providing directly comparable quantitative data, will be invaluable in elucidating more precise SAR and guiding the development of next-generation drug candidates based on this versatile scaffold.

References

  • Haroun, M., et al. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review.
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  • de Oliveira, C. M. A., et al. (2016). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives.
  • Popiołek, Ł., et al. (2015). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides.
  • Mishra, R., et al. (2021). The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety.
  • Huber-Villaume, S., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics.
  • Firoozpour, L., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents.
  • El-Sayed, N. N. E., et al. (2021). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PubMed Central.
  • Musaddiq, S., et al. (2020). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors.
  • Nazreen, S., et al. (2021). IC50 values of some selected compounds on MCF-7 and HCT 116 cancer cell lines.
  • Al-Ghorbani, M., et al. (2022). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. ScienceDirect.
  • Jagtap, R. M., et al. (2012). Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4-carboxylic acids. Scholars Research Library.
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  • Al-Juboori, A. A. A., et al. (2024). Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. JScholar Publisher.
  • El-Gazzar, M. G., et al. (2025). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells.
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Benchmarking the biological activity of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid against known drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid as a Novel Insulin Sensitizer

A Senior Application Scientist's Guide to Benchmarking Against Pioglitazone

In the landscape of Type 2 Diabetes (T2D) therapeutics, the thiazolidinedione (TZD) class of drugs marked a significant advancement by targeting the root cause of the disease: insulin resistance.[1][2] These agents, including the widely-known Pioglitazone, exert their effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and glucose homeostasis.[3][4][5][6] This guide provides an in-depth comparative analysis of a novel investigational compound, this compound (herein referred to as MPTC), against the established drug, Pioglitazone.

This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for evaluating MPTC's biological activity. It details the mechanistic rationale, comprehensive experimental protocols, and comparative data—both in vitro and in vivo—to objectively benchmark its potential as a next-generation insulin sensitizer.

Mechanistic Rationale: The PPARγ Signaling Pathway

The primary mechanism of action for thiazolidinediones involves binding to and activating PPARγ.[3][5][7] PPARγ is highly expressed in adipose tissue and plays a critical role in regulating the transcription of genes involved in glucose and lipid metabolism.[3][8] Upon activation by a ligand like Pioglitazone or the investigational MPTC, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[5][9] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[9]

This binding event modulates gene transcription, leading to several beneficial metabolic effects:

  • Enhanced Insulin Sensitivity: Upregulation of genes like GLUT4, which facilitates glucose transport into muscle and fat cells, thereby reducing blood glucose levels.[3][7]

  • Adipocyte Differentiation: Promotes the differentiation of smaller, more insulin-sensitive adipocytes and shifts fat storage from visceral depots to less metabolically harmful subcutaneous fat.[1][10]

  • Lipid Metabolism Modulation: Reduces circulating free fatty acids and triglycerides by increasing their storage in adipocytes.[1][2][5]

  • Anti-inflammatory Effects: Suppresses the expression of pro-inflammatory cytokines like TNF-α, which are known to contribute to insulin resistance.[3][5]

The structural similarities between MPTC and the core thiazolidine structure of Pioglitazone provide a strong rationale for investigating MPTC as a potential PPARγ agonist. The following diagram illustrates the canonical PPARγ signaling pathway.

PPAR_Pathway cluster_cell Adipocyte cluster_nucleus Nucleus Ligand MPTC or Pioglitazone PPARg PPARγ Ligand->PPARg Binds & Activates PPRE PPRE (DNA Response Element) PPARg->PPRE Heterodimerizes with RXR RXR RXR RXR->PPRE TargetGenes Target Genes (e.g., GLUT4, Adiponectin) PPRE->TargetGenes Binds to Transcription Increased Gene Transcription TargetGenes->Transcription MetabolicEffects Metabolic Effects: • Increased Glucose Uptake • Improved Insulin Sensitivity • Altered Lipid Metabolism Transcription->MetabolicEffects Leads to

Caption: The PPARγ signaling pathway activated by thiazolidinedione-class ligands.

A Multi-T tiered Benchmarking Workflow

To comprehensively evaluate MPTC against Pioglitazone, a multi-tiered experimental approach is essential. This workflow progresses from initial target engagement and cellular activity to a functional assessment in a whole-organism disease model. This ensures a thorough understanding of the compound's potency, efficacy, and potential therapeutic value.

Experimental_Workflow cluster_T1 cluster_T2 cluster_T3 Tier1 Tier 1: In Vitro Biochemical & Cellular Assays Assay1 PPARγ Binding Assay (Target Engagement) Tier1->Assay1 Assay2 PPARγ Reporter Gene Assay (Cellular Potency) Tier1->Assay2 Tier2 Tier 2: Cell-Based Functional Assays Assay3 Adipocyte Glucose Uptake Assay (Functional Efficacy) Tier2->Assay3 Tier3 Tier 3: In Vivo Disease Model Assay4 STZ-Induced Diabetic Rat Model (In Vivo Efficacy) Tier3->Assay4 Assay1->Tier2 Assay2->Tier2 Assay3->Tier3

Caption: A multi-tiered workflow for benchmarking novel insulin sensitizers.

Experimental Methodologies

The following protocols are standard, validated methods for assessing PPARγ agonists. The causality behind these choices rests on building a complete pharmacological profile, from direct target interaction to physiological outcome.

Protocol 1: PPARγ Ligand Binding Assay
  • Objective: To determine the binding affinity (Kd) of MPTC for the human PPARγ ligand-binding domain (LBD) and compare it to Pioglitazone.

  • Method: A competitive fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A fluorescently labeled PPARγ ligand (tracer) and a specific PPARγ-LBD protein are used.

  • Procedure:

    • A constant concentration of PPARγ-LBD and the fluorescent tracer are incubated in a microplate.

    • Serial dilutions of MPTC, Pioglitazone (positive control), or vehicle (negative control) are added.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The fluorescence polarization or TR-FRET signal is measured. Unlabeled ligands (MPTC, Pioglitazone) compete with the tracer for binding to the LBD, causing a decrease in the signal.

    • The IC50 value (concentration of the compound that displaces 50% of the tracer) is calculated and converted to a binding affinity constant (Ki).

Protocol 2: PPARγ Luciferase Reporter Gene Assay
  • Objective: To quantify the functional activity and determine the cellular potency (EC50) of MPTC as a PPARγ agonist.

  • Method: A cell-based assay using a stable cell line (e.g., HEK293 or U2OS) engineered to express human PPARγ and a luciferase reporter gene under the control of a PPRE promoter.[11][12][13][14]

  • Procedure:

    • Seed the PPARγ reporter cells into a 96-well plate and allow them to attach overnight.[12]

    • Treat the cells with serial dilutions of MPTC, Pioglitazone, or vehicle control.

    • Incubate for 18-24 hours to allow for gene transcription and protein expression.

    • Lyse the cells and add a luciferase substrate.

    • Measure the resulting luminescence, which is directly proportional to the level of PPARγ activation.[11][12]

    • Plot the luminescence signal against the compound concentration to generate a dose-response curve and calculate the EC50 value.

Protocol 3: Adipocyte Glucose Uptake Assay
  • Objective: To measure the functional effect of MPTC on insulin-stimulated glucose uptake in a physiologically relevant cell type.

  • Method: Using differentiated human or murine adipocytes (e.g., from 3T3-L1 cells or primary adipose stem cells) and a labeled glucose analog (e.g., 3H-2-deoxyglucose or a fluorescent analog).[15][16]

  • Procedure:

    • Differentiate pre-adipocytes into mature, insulin-responsive adipocytes in culture plates.

    • Pre-treat the mature adipocytes with various concentrations of MPTC, Pioglitazone, or vehicle for 24-48 hours to allow for changes in gene expression.

    • Induce a state of insulin resistance, if required for the model, by treating with TNF-α or high insulin/glucose.

    • Wash the cells and incubate in a low-glucose buffer.

    • Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 30 minutes.[15]

    • Add the labeled glucose analog and incubate for a short period (e.g., 10-15 minutes).

    • Wash the cells thoroughly to remove unincorporated label and lyse the cells.

    • Quantify the amount of intracellular labeled glucose using a scintillation counter or fluorescence plate reader.[16]

Protocol 4: In Vivo Efficacy in a Streptozotocin (STZ)-Induced Diabetic Rat Model
  • Objective: To evaluate the ability of MPTC to improve glycemic control and insulin sensitivity in a well-established animal model of diabetes.

  • Method: This model uses the toxin Streptozotocin (STZ) to destroy pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[17][18][19] A combination of a high-fat diet and a low dose of STZ is often used to model T2D more accurately by inducing both insulin resistance and partial β-cell dysfunction.[18]

  • Procedure:

    • Induce diabetes in male Sprague-Dawley or Wistar rats via a single intraperitoneal (i.p.) injection of STZ (e.g., 40-65 mg/kg).[17][19][20][21]

    • Confirm the diabetic state by measuring blood glucose levels; animals with fasting blood glucose ≥15 mM (or ~250 mg/dL) are included in the study.[20][21]

    • Randomly assign diabetic animals to treatment groups: Vehicle control, Pioglitazone (e.g., 10 mg/kg/day), and MPTC (e.g., 3, 10, 30 mg/kg/day).

    • Administer compounds daily via oral gavage for a period of 4-6 weeks.

    • Monitor body weight, food intake, water intake, and fasting blood glucose levels weekly.

    • At the end of the study, perform an Oral Glucose Tolerance Test (OGTT) to assess improvements in glucose disposal.

    • Collect terminal blood samples to measure plasma insulin, triglycerides, and other relevant biomarkers.

Comparative Data Analysis (Hypothetical Data)

The following tables summarize hypothetical, yet plausible, data from the experiments described above, benchmarking MPTC against Pioglitazone.

Table 1: In Vitro Potency and Target Engagement

Compound PPARγ Binding Affinity (Ki, nM) PPARγ Reporter Assay (EC50, nM)
MPTC 45.2 98.5

| Pioglitazone | 35.8 | 80.1 |

Interpretation: The data suggests MPTC is a potent PPARγ agonist, with binding affinity and cellular potency comparable to, though slightly less than, the established drug Pioglitazone. This confirms that MPTC effectively engages its molecular target and activates the downstream signaling pathway.

Table 2: Cell-Based Functional Efficacy

Treatment Group Insulin-Stimulated Glucose Uptake (% of Insulin-only control)
Vehicle 100%
Pioglitazone (1 µM) 175%

| MPTC (1 µM) | 168% |

Interpretation: MPTC significantly enhances insulin-stimulated glucose uptake in adipocytes, demonstrating strong functional efficacy. Its performance is nearly equivalent to that of Pioglitazone in this critical cellular function assay.

Table 3: In Vivo Efficacy in STZ-Induced Diabetic Rats (4-Week Study)

Treatment Group (10 mg/kg/day) Change in Fasting Blood Glucose (%) OGTT Area Under the Curve (AUC)
Diabetic Control (Vehicle) +8% 35,400
Pioglitazone -45% 18,200

| MPTC | -42% | 19,500 |

Interpretation: In the in vivo disease model, MPTC demonstrates robust anti-diabetic effects. It significantly lowers fasting blood glucose and improves glucose tolerance to a degree that is highly comparable to Pioglitazone, validating its therapeutic potential in a whole-organism context.

Expert Discussion & Conclusion

This comprehensive benchmarking guide outlines a rigorous, multi-tiered approach to evaluating the novel compound this compound (MPTC) as an insulin sensitizer. The presented workflow, progressing from molecular target binding to in vivo efficacy, provides a self-validating system for characterizing its biological activity against the well-established drug, Pioglitazone.

The hypothetical data presented herein paints a compelling picture of MPTC as a potent and efficacious PPARγ agonist. Its ability to bind the receptor, activate downstream gene transcription, enhance cellular glucose uptake, and ultimately normalize hyperglycemia in a diabetic animal model suggests it is a promising candidate for further development. While its in vitro potency is marginally lower than Pioglitazone, its comparable in vivo performance is highly encouraging.

The causality is clear: potent activation of the PPARγ pathway by MPTC translates directly into improved glucose homeostasis.[3][22] Future studies should focus on comprehensive safety and toxicology profiling, including assessing the known side effects of the TZD class such as fluid retention and weight gain, to determine if MPTC offers an improved therapeutic window over existing options. This guide provides the foundational framework and validated methodologies essential for these critical next steps in the drug development process.

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A Comparative Guide to Elucidating the In Vivo Metabolic Pathway of 2-(p-tolyl)thiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding a compound's metabolic fate is a cornerstone of preclinical assessment. This guide provides an in-depth, comparative analysis of methodologies to elucidate the in vivo metabolic pathway of 2-(p-tolyl)thiazolidine-4-carboxylic acid, a compound of interest due to its structural motifs found in various bioactive molecules. We will move beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to your research.

Introduction: The Critical Role of Metabolic Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being its metabolic stability and the nature of its metabolites. The absorption, distribution, metabolism, and excretion (ADME) profile dictates a compound's efficacy and safety. The in vivo metabolism of 2-(p-tolyl)thiazolidine-4-carboxylic acid is of particular interest as it combines a thiazolidine-4-carboxylic acid ring, a known cysteine prodrug and antioxidant scaffold[1][2], with a p-tolyl group, a common feature in many pharmaceuticals. Understanding how this molecule is transformed in a biological system is paramount for predicting its pharmacokinetic properties, potential toxicity, and ultimately, its therapeutic window.

Predicted Metabolic Pathways of 2-(p-tolyl)thiazolidine-4-carboxylic Acid

While no specific metabolic data for 2-(p-tolyl)thiazolidine-4-carboxylic acid exists in the public domain, we can predict its likely biotransformations based on the known metabolism of its constituent parts: the thiazolidine-4-carboxylic acid core and the p-tolyl moiety.

  • Thiazolidine Ring Metabolism: The thiazolidine-4-carboxylic acid (T4C) ring is known to be a substrate for proline oxidase[3][4]. This suggests a primary metabolic route involving the opening of the thiazolidine ring. The pathway is anticipated to proceed via oxidation to an unstable thiazoline intermediate, followed by hydrolysis to N-formyl-cysteine, which can then be further hydrolyzed to yield cysteine and formic acid[3]. Studies on other 2-substituted thiazolidine derivatives have also shown that cleavage of the thiazolidine ring is a viable metabolic pathway[5].

  • P-tolyl Group Metabolism: The p-tolyl group, a methylbenzene substituent, is susceptible to oxidation by cytochrome P450 enzymes. A primary metabolic transformation is the hydroxylation of the methyl group to form a benzyl alcohol derivative. This can be further oxidized to an aldehyde and then to a carboxylic acid. This pathway has been observed in the metabolism of other p-tolyl-containing compounds like mephedrone, which is metabolized to hydroxytolyl and carboxy-mephedrone derivatives[6].

Based on these established metabolic routes, we can propose the following predictive metabolic pathway for 2-(p-tolyl)thiazolidine-4-carboxylic acid:

Predicted Metabolic Pathway cluster_ring Thiazolidine Ring Metabolism cluster_tolyl P-tolyl Group Metabolism parent 2-(p-tolyl)thiazolidine- 4-carboxylic acid ring_met1 Oxidation (Proline Oxidase) parent->ring_met1 Pathway A tolyl_met1 Hydroxylation (CYP450) parent->tolyl_met1 Pathway B ring_met2 Hydrolysis ring_met1->ring_met2 Δ2-thiazoline-4-carboxylic acid intermediate ring_met3 Hydrolysis ring_met2->ring_met3 N-formyl-cysteine Cysteine + Formic Acid Cysteine + Formic Acid ring_met3->Cysteine + Formic Acid tolyl_met2 Oxidation tolyl_met1->tolyl_met2 2-(4-(hydroxymethyl)phenyl) thiazolidine-4-carboxylic acid 2-(4-carboxyphenyl)\nthiazolidine-4-carboxylic acid 2-(4-carboxyphenyl) thiazolidine-4-carboxylic acid tolyl_met2->2-(4-carboxyphenyl)\nthiazolidine-4-carboxylic acid

Caption: Predicted metabolic pathways of 2-(p-tolyl)thiazolidine-4-carboxylic acid.

Comparative Experimental Strategies for In Vivo Metabolic Profiling

The elucidation of the in vivo metabolic pathway requires a systematic approach, from the selection of an appropriate animal model to the deployment of sensitive analytical techniques.

Choice of Animal Model: A Comparative Overview

The selection of an appropriate animal model is a critical first step and should be guided by the aim of obtaining data that is as translatable to humans as possible[7].

Animal ModelAdvantagesDisadvantagesRationale for Use
Rodents (Rats, Mice) - Cost-effective and readily available.- Well-characterized physiology and genetics.[8]- Established models for pharmacokinetic studies.[9]- Significant differences in drug metabolism compared to humans.- Different expression levels of certain CYP450 enzymes.Ideal for initial screening, dose-ranging studies, and identifying major metabolites.
Humanized Mice - Genetically engineered to express human drug-metabolizing enzymes (e.g., CYP450s).- Provide more predictive data on human metabolism.[10]- Can help in understanding human-specific metabolites.- Higher cost and limited availability.- The full complexity of human liver metabolism may not be replicated.Best for confirming human-relevant metabolic pathways and for studies where inter-species differences are a major concern.

Recommendation: A tiered approach is often most effective. Initial studies in rodents can identify the primary clearance pathways and major metabolites. If the compound progresses, studies in humanized mice can provide a more accurate prediction of the metabolic profile in humans.

Analytical Platforms: The Power of LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of drug metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[11][12][13]

Analytical TechniqueStrengthsLimitationsApplication in this Study
LC-MS/MS (Triple Quadrupole) - Excellent for targeted quantification (Selected Reaction Monitoring - SRM).[12]- High sensitivity and wide linear dynamic range.[13]- Limited capability for identifying unknown metabolites.Absolute quantification of the parent compound and known metabolites.
LC-HRMS (e.g., Q-TOF, Orbitrap) - High-resolution mass spectrometry enables accurate mass measurement for unknown identification.- Suitable for untargeted metabolomics.[14]- Generally lower sensitivity for quantification compared to triple quadrupoles.- More complex data analysis.Discovery of novel, unexpected metabolites and structural elucidation.

Recommendation: A hybrid approach utilizing both triple quadrupole and high-resolution mass spectrometry (HRMS) offers a comprehensive solution. HRMS is employed for the initial discovery and identification of all potential metabolites in an untargeted fashion, while a validated triple quadrupole method is used for the accurate quantification of the parent drug and its major metabolites.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with built-in checks and rationale for each step.

In Vivo Study Protocol (Rat Model)
  • Animal Acclimatization and Dosing:

    • Acclimatize male Sprague-Dawley rats (n=5 per group) for at least one week.

    • Administer 2-(p-tolyl)thiazolidine-4-carboxylic acid via oral gavage at a predetermined dose (e.g., 10 mg/kg). Include a vehicle control group.

    • Rationale: Oral administration is a common route for drug delivery and provides insights into first-pass metabolism.

  • Sample Collection:

    • House rats in metabolic cages for the collection of urine and feces at predefined intervals (e.g., 0-8h, 8-24h, 24-48h).

    • Collect blood samples via tail vein or saphenous vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24h) into tubes containing an anticoagulant (e.g., EDTA).

    • Rationale: Collection of excreta and blood over a time course allows for the determination of the route and rate of excretion and the pharmacokinetic profile.

  • Sample Preparation:

    • Plasma: Centrifuge blood samples to separate plasma. Perform protein precipitation by adding 3 volumes of cold acetonitrile. Centrifuge and collect the supernatant.

    • Urine: Centrifuge urine samples to remove particulate matter. Dilute with an appropriate solvent (e.g., water:acetonitrile).

    • Feces: Homogenize fecal samples with a suitable solvent (e.g., methanol:water). Centrifuge and collect the supernatant.

    • Rationale: Proper sample preparation is crucial to remove interfering matrix components and ensure the stability of the analytes.

LC-MS/MS Analytical Protocol for Metabolite Identification
  • Chromatographic Separation:

    • Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • Rationale: Reverse-phase chromatography is effective for separating small molecules of varying polarity. Formic acid is added to improve ionization efficiency.

  • Mass Spectrometric Detection (HRMS for Identification):

    • Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes to detect a wider range of metabolites.[14]

    • Acquire data in full scan mode to detect all ions and in data-dependent MS/MS mode to obtain fragmentation spectra for structural elucidation.

  • Data Analysis for Metabolite Identification:

    • Use metabolite identification software to compare the chromatograms of dosed versus control samples.

    • Look for peaks present only in the dosed samples.

    • Propose structures for potential metabolites based on accurate mass measurements and fragmentation patterns, considering the predicted metabolic pathways.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Hypothetical Metabolite Profile in Rat Plasma (24h post-dose)

AnalyteRetention Time (min)[M+H]+ (m/z)Proposed StructureRelative Abundance (%)
Parent Compound5.2224.07402-(p-tolyl)thiazolidine-4-carboxylic acid35
Metabolite 14.5240.06892-(4-(hydroxymethyl)phenyl)thiazolidine-4-carboxylic acid45
Metabolite 23.8254.04822-(4-carboxyphenyl)thiazolidine-4-carboxylic acid15
Metabolite 32.1180.0532N-formyl-cysteine5

Visualization of Experimental Workflow

A clear workflow diagram can help in planning and executing the study.

Metabolic Elucidation Workflow cluster_invivo In Vivo Study cluster_analysis Analytical Phase cluster_interpretation Interpretation and Reporting animal_model Select Animal Model (e.g., Rat) dosing Dosing animal_model->dosing sample_collection Sample Collection (Blood, Urine, Feces) dosing->sample_collection sample_prep Sample Preparation sample_collection->sample_prep lc_ms LC-HRMS/MS Analysis sample_prep->lc_ms data_proc Data Processing lc_ms->data_proc met_id Metabolite Identification data_proc->met_id pathway Pathway Elucidation met_id->pathway report Final Report pathway->report

Caption: A streamlined workflow for in vivo metabolic pathway elucidation.

In Vitro Alternatives: A Comparative Perspective

While in vivo studies provide the most physiologically relevant data, in vitro systems offer a high-throughput and cost-effective alternative for initial metabolic screening.

In Vitro SystemAdvantagesDisadvantages
Liver Microsomes - Readily available from commercial sources.- Contain major Phase I enzymes (CYP450s).- Lack Phase II enzymes (except UGTs) and cofactors.- Do not represent the full cellular machinery.[15]
Hepatocytes - Contain a full complement of metabolic enzymes and cofactors.- Better reflect the in vivo liver environment.- More expensive and have limited viability.- Enzyme activity can decrease over time in culture.

Recommendation: In vitro assays, particularly with hepatocytes, are excellent for early-stage screening to rank compounds based on metabolic stability and to identify major metabolic pathways. They serve as a valuable complement to, but not a complete replacement for, definitive in vivo studies.

Conclusion

Elucidating the in vivo metabolic pathway of a novel compound like 2-(p-tolyl)thiazolidine-4-carboxylic acid is a complex but essential undertaking in drug development. A scientifically sound approach involves predicting the metabolic fate based on chemical structure, selecting the most appropriate animal and analytical models, and executing well-designed experiments. By combining the predictive power of structural analogy with the analytical rigor of high-resolution mass spectrometry, researchers can build a comprehensive and reliable metabolic map. This guide provides a framework for such an investigation, emphasizing the rationale behind each step to ensure the generation of high-quality, trustworthy data that will confidently guide the future development of the compound.

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Bridging the Gap: A Guide to Cross-Validation of In Vitro and In Vivo Results for Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the journey of a promising compound from the laboratory bench to clinical application is fraught with challenges. A critical juncture in this path is the transition from in vitro experimentation to in vivo studies. While in vitro assays provide invaluable high-throughput screening and mechanistic insights in a controlled environment, the complex physiological milieu of a living organism often tells a different story.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously cross-validate in vitro and in vivo results, thereby enhancing the predictive power of preclinical data and streamlining the development pipeline.

The core principle underpinning this guide is the establishment of a robust In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that describes the relationship between an in vitro property of a compound and a relevant in vivo response.[3][4] A well-established IVIVC can serve as a surrogate for in vivo bioequivalence studies, facilitate the setting of meaningful dissolution specifications, and ultimately reduce the regulatory burden.[3][4][5]

This guide will delve into the practicalities of designing and executing experiments that are not only technically sound but also inherently self-validating. We will explore the causality behind experimental choices, moving beyond mere protocols to elucidate the scientific reasoning that underpins a successful in vitro to in vivo translation.

The Foundational Pillars of Cross-Validation

Successful cross-validation hinges on a trifecta of interconnected concepts: Pharmacokinetics (PK) , Pharmacodynamics (PD) , and Efficacy . Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is as crucial as understanding its biological effect on the target.[6]

cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation In Vitro ADME In Vitro ADME Pharmacokinetics (PK) Pharmacokinetics (PK) In Vitro ADME->Pharmacokinetics (PK) Predicts In Vitro Potency In Vitro Potency Pharmacodynamics (PD) Pharmacodynamics (PD) In Vitro Potency->Pharmacodynamics (PD) Correlates with In Vitro Efficacy In Vitro Efficacy In Vivo Efficacy In Vivo Efficacy In Vitro Efficacy->In Vivo Efficacy Informs Pharmacokinetics (PK)->Pharmacodynamics (PD) Drives Pharmacodynamics (PD)->In Vivo Efficacy Leads to

Caption: The relationship between in vitro and in vivo studies.

I. Characterizing the Compound: A Multi-faceted In Vitro Approach

The initial step in any cross-validation endeavor is to thoroughly characterize the compound's properties in a suite of well-chosen in vitro assays. This foundational dataset will serve as the benchmark against which in vivo performance is measured.

A. In Vitro ADME: Predicting the Fate of a Compound

A significant proportion of clinical trial failures can be attributed to suboptimal pharmacokinetic properties.[1] In vitro ADME assays are therefore indispensable for early-stage risk assessment.[6][7]

Key In Vitro ADME Assays:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes, this assay determines the rate at which a compound is metabolized by drug-metabolizing enzymes.[7][8] A compound with high metabolic instability is likely to have a short half-life in vivo, potentially limiting its therapeutic efficacy.

  • Cell Permeability: The Caco-2 cell monolayer assay is a widely accepted model for predicting intestinal absorption of orally administered drugs.[7] This assay measures the rate of compound transport across a polarized monolayer of human colon adenocarcinoma cells.

  • Plasma Protein Binding: The extent to which a compound binds to plasma proteins influences its distribution and availability to interact with its target.[9] Equilibrium dialysis is the gold-standard method for determining the unbound fraction of a compound in plasma.

Table 1: Example In Vitro ADME Data for Compound X

AssayMethodResultInterpretation
Metabolic Stability Human Liver Microsomest½ = 120 minModerate stability, suggesting acceptable in vivo half-life.
Cell Permeability Caco-2 MonolayerPapp (A→B) = 15 x 10⁻⁶ cm/sHigh permeability, indicating good potential for oral absorption.
Plasma Protein Binding Equilibrium Dialysis95% boundHigh binding, the free fraction should be considered for dose prediction.
B. In Vitro Potency and Efficacy: Gauging the Biological Activity

Parallel to ADME profiling, it is crucial to determine the compound's potency and efficacy at its intended biological target.

1. Target Engagement: Receptor Binding Assays

For compounds targeting specific receptors, in vitro binding assays are fundamental for quantifying their affinity.[10][11]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation: Isolate cell membranes expressing the target receptor.

  • Incubation: Incubate the membranes with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound.

  • Separation: Separate bound from free radioligand via rapid filtration.

  • Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding).

2. Cellular Activity: Cell Viability and Functional Assays

Demonstrating that target engagement translates into a cellular response is a critical next step. Cell viability assays, such as the MTT or MTS assay, are commonly used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[12][13][14]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a predetermined duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active metabolism will convert the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[13][15]

Table 2: Example In Vitro Potency and Efficacy Data for Compound X

AssayTarget/Cell LineResult
Receptor Binding Target YIC50 = 50 nM
Cell Viability Cancer Cell Line ZGI50 = 200 nM

II. The In Vivo Reality: From Animal Models to Human Prediction

In vivo studies provide the first glimpse of how a compound behaves in a complex biological system. The choice of animal model and the design of the study are paramount for generating data that can be meaningfully correlated with in vitro findings.

A. Pharmacokinetics (PK): What the Body Does to the Drug

Pharmacokinetic studies in animals, typically rodents, are essential to understand the ADME properties of a compound in a living organism.[16][17]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Dosing: Administer the compound to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., oral gavage, intravenous injection).[16]

  • Blood Sampling: Collect blood samples at multiple time points post-dosing. A serial bleeding protocol can be employed to minimize the number of animals used.[18]

  • Plasma Analysis: Process the blood to obtain plasma and quantify the concentration of the compound using a validated analytical method, such as LC-MS/MS.

  • Parameter Calculation: Use pharmacokinetic software to calculate key parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

    • t½: Half-life.

    • Bioavailability (%F): The fraction of an orally administered dose that reaches systemic circulation.

Dosing Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Time Points Plasma_Analysis Plasma_Analysis Blood_Sampling->Plasma_Analysis LC-MS/MS PK_Parameter_Calculation PK_Parameter_Calculation Plasma_Analysis->PK_Parameter_Calculation Concentration Data

Caption: Workflow for a typical rodent pharmacokinetic study.

B. Pharmacodynamics (PD) and Efficacy: What the Drug Does to the Body

Pharmacodynamic studies aim to link drug exposure (PK) to the biological effect (PD). This can be achieved by measuring target engagement in vivo or by assessing the compound's therapeutic effect in a disease model.

1. In Vivo Target Engagement: Receptor Occupancy

Receptor occupancy studies determine the percentage of target receptors that are bound by a drug at a given dose and time.[19][20] This is a crucial piece of information for establishing a PK/PD relationship.

Experimental Protocol: Ex Vivo Receptor Occupancy

  • Dosing: Administer the test compound to animals at various doses.

  • Tissue Collection: At a specific time point, euthanize the animals and collect the target tissue (e.g., brain).

  • Autoradiography: Section the tissue and incubate with a radioligand for the target receptor.

  • Imaging and Quantification: Use phosphorimaging to visualize and quantify the binding of the radioligand. The reduction in radioligand binding in the presence of the test compound indicates receptor occupancy.[19]

2. In Vivo Efficacy: Tumor Xenograft Models

For anticancer compounds, tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are the workhorse for evaluating in vivo efficacy.[21][22][23]

Experimental Protocol: Subcutaneous Tumor Xenograft Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[22]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the animals into treatment and vehicle control groups. Administer the compound according to a predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size. The primary efficacy endpoint is often tumor growth inhibition (TGI).

III. The Synthesis: Correlating In Vitro and In Vivo Data

The ultimate goal is to establish a predictive relationship between the in vitro and in vivo data. This is where the concept of IVIVC, as defined by regulatory agencies like the FDA and EMA, becomes paramount.[3][24][25]

Levels of IVIVC:

  • Level A Correlation: This is the highest level of correlation, representing a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[4][26]

  • Level B Correlation: This level uses statistical moments to compare the mean in vitro dissolution time with the mean in vivo residence time.

  • Level C Correlation: This is a single-point correlation, relating one dissolution time point to one pharmacokinetic parameter (e.g., Cmax or AUC).

Table 3: Cross-Validation of In Vitro and In Vivo Data for Compound X

ParameterIn Vitro ResultIn Vivo Result (Mouse)Correlation/Discrepancy
Potency GI50 = 200 nMED50 (TGI) = 10 mg/kgTo correlate, convert GI50 to a predicted efficacious concentration based on in vivo free fraction.
Exposure -AUC = 5000 ng*h/mL at 10 mg/kg-
Free Fraction 5% (unbound)--
Predicted Efficacious Free Concentration 200 nM (in vitro)--
Observed Free Concentration at ED50 -Cavg,u = 250 nMGood correlation between in vitro potency and in vivo efficacious concentration.

Causality and Self-Validation:

The strength of your cross-validation lies in the logical chain of causality. Your in vitro ADME data should inform the design of your in vivo PK study (e.g., predicting oral bioavailability). The in vitro potency, when adjusted for plasma protein binding, should provide a reasonable estimate of the required in vivo exposure for efficacy. A close match between the predicted and observed efficacious concentrations serves as a powerful self-validation of your experimental systems. Discrepancies, on the other hand, can point to unforeseen complexities, such as active metabolites or transporter effects, that require further investigation.[2]

Conclusion: A Roadmap to Predictive Drug Development

The cross-validation of in vitro and in vivo data is not merely a data comparison exercise; it is a critical scientific endeavor that underpins the entire drug development process. By meticulously designing and executing a suite of interconnected in vitro and in vivo experiments, and by rigorously analyzing the resulting data within a framework of causality and self-validation, researchers can significantly de-risk their projects and increase the probability of clinical success. This guide provides a robust framework for this process, but it is the thoughtful application of these principles by the discerning scientist that will ultimately bridge the gap between a promising compound and a life-changing medicine.

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A Comparative Analysis of the Neuroprotective Effects of Different Thiazolidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of effective therapies for neurodegenerative diseases, the thiazolidine scaffold has emerged as a promising pharmacophore. Its derivatives have demonstrated a remarkable breadth of biological activities, with neuroprotection being a particularly compelling area of investigation. This guide offers a comparative analysis of the neuroprotective effects of different classes of thiazolidine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms, efficacy, and the experimental methodologies used to evaluate them.

Introduction to Thiazolidine Derivatives and their Neuroprotective Potential

Thiazolidine, a five-membered heterocyclic compound, serves as the foundational structure for several classes of derivatives with significant therapeutic applications. Notably, thiazolidinediones (TZDs), such as the anti-diabetic drugs pioglitazone and rosiglitazone, have garnered attention for their neuroprotective properties.[1][2] Beyond the well-known TZDs, other classes, including thiazolidine-4-carboxylic acids and thiazolidin-4-ones, are also being actively explored for their potential to combat neuronal damage.[3][4]

The neuroprotective effects of these compounds are not attributed to a single mechanism but rather to a multi-targeted approach that addresses the complex pathology of neurodegenerative disorders. Key mechanisms include the modulation of inflammatory pathways, reduction of oxidative stress, and regulation of mitochondrial function.[3][5]

Comparative Analysis of Neuroprotective Efficacy

A direct, head-to-head comparison of the neuroprotective efficacy of different thiazolidine derivatives is challenging due to the variety of experimental models and endpoints used in published studies. However, by examining the available quantitative data, we can draw meaningful comparisons and discern structure-activity relationships.

Thiazolidinediones (TZDs)

Pioglitazone and Rosiglitazone have been the most extensively studied TZDs for neuroprotection. While both are agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), they exhibit some differences in their broader pharmacological profiles.[6]

Pioglitazone has shown neuroprotective effects in various in vivo models. In a mouse model of cerebral ischemia, a 20 mg/kg oral dose of pioglitazone significantly reduced cerebral infarct size and brain edema.[7] Mechanistically, pioglitazone is known to target mitoNEET, a mitochondrial outer membrane protein, thereby improving mitochondrial bioenergetics.[8] It also modulates the PI3K/Akt and Nrf2/ARE pathways, which are crucial for neuronal survival and antioxidant defense.[7]

Rosiglitazone has also demonstrated protective effects in neuronal cell models. Studies in SH-SY5Y cells have shown that rosiglitazone can protect against apoptosis by inducing the expression of antioxidant enzymes and regulating the balance of Bcl-2 and Bax proteins.[5]

While both have shown promise, clinical trials of rosiglitazone for Alzheimer's disease have yielded disappointing results.[1] The clinical data for pioglitazone in neurodegenerative diseases is still emerging and warrants further investigation.

A novel thiazolidine-2,4-dione derivative, (E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4C) , has demonstrated potent neuroprotective effects in both in vitro and in vivo models of Alzheimer's disease. In SH-SY5Y cells, concentrations of 3 and 10 µM reduced the expression of phosphorylated Tau (p-Tau), a key pathological marker. In a rat model, doses of 2 and 4 mg/kg improved memory function.[9]

Another derivative, 5-(4-methoxybenzylidene) thiazolidine-2,4-dione (CHT1) , was identified as a potent acetylcholinesterase (AChE) inhibitor with an IC50 of 165.93 nM, a mechanism relevant to Alzheimer's disease treatment.[4]

Thiazolidine-4-Carboxylic Acid Derivatives

A series of novel thiazolidine-4-carboxylic acid derivatives (P1-P10) have been synthesized and evaluated for their antioxidant and anti-inflammatory properties.[10] Two compounds, P8 and P9 , exhibited significant antioxidant activity with EC50 values of 12.16 µg/mL and 13.97 µg/mL, respectively, in a DPPH assay.[10] In an in vivo model of ethanol-induced neurodegeneration, both P8 and P9, at a dose of 5 mg/kg, attenuated neuroinflammation and oxidative stress.[10]

The proposed mechanism for these derivatives involves the downregulation of the ROS/NF-κB/NLRP3/TNF-α/COX-2 signaling cascade.[3][11]

Thiazolidin-4-one Derivatives

Structure-activity relationship studies of thiazolidin-4-one derivatives have indicated that the thiazolidinone core is crucial for their biological activity.[12] Specific substitutions on this core can significantly influence their potency. For instance, certain derivatives have shown potent inhibitory activity against lipid peroxidation, with EC50 values in the millimolar range.[4]

Quantitative Comparison of Biological Activities
Derivative ClassCompoundBiological ActivityModel SystemEffective Concentration/DoseReference
Thiazolidinedione PioglitazoneReduced cerebral infarct size & edemaMouse model of cerebral ischemia20 mg/kg (oral)[7]
RosiglitazoneProtection against apoptosisSH-SY5Y cellsNot specified[5]
TZ4CReduced p-Tau expressionSH-SY5Y cells3 and 10 µM[9]
TZ4CImproved memory functionRat model of Alzheimer's disease2 and 4 mg/kg[9]
CHT1Acetylcholinesterase inhibition (IC50)In vitro enzyme assay165.93 nM[4]
Thiazolidine-4-Carboxylic Acid P8Antioxidant activity (EC50)DPPH assay12.16 µg/mL[10]
P9Antioxidant activity (EC50)DPPH assay13.97 µg/mL[10]
P8 & P9Attenuated neuroinflammationRat model of ethanol-induced neurodegeneration5 mg/kg[10]
Thiazolidin-4-one 3iInhibition of lipid peroxidation (EC50)TBARS assay0.565 ± 0.051 mM[4]
3rInhibition of lipid peroxidation (EC50)TBARS assay0.708 ± 0.074 mM[4]

Key Signaling Pathways in Thiazolidine-Mediated Neuroprotection

The neuroprotective effects of thiazolidine derivatives are underpinned by their ability to modulate critical intracellular signaling pathways. Understanding these pathways is essential for rational drug design and development.

PPARγ Activation and Downstream Effects

Many thiazolidinediones exert their effects through the activation of PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism, as well as inflammation.

PPARg_Pathway cluster_nucleus Nucleus Thiazolidinedione Thiazolidinedione (e.g., Pioglitazone) PPARg PPARγ Thiazolidinedione->PPARg activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (DNA) RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory Metabolic_Regulation Metabolic Regulation Gene_Expression->Metabolic_Regulation

Caption: PPARγ signaling pathway activated by thiazolidinediones.

Modulation of Neuroinflammatory Pathways

Thiazolidine derivatives, particularly the thiazolidine-4-carboxylic acids, have been shown to inhibit key inflammatory mediators.

Neuroinflammation_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., ROS, Ethanol) NFkB NF-κB Inflammatory_Stimuli->NFkB NLRP3 NLRP3 Inflammasome Inflammatory_Stimuli->NLRP3 Thiazolidine_Derivative Thiazolidine Derivative Thiazolidine_Derivative->NFkB inhibits Thiazolidine_Derivative->NLRP3 inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Pro_inflammatory_Cytokines COX2 COX-2 NFkB->COX2 NLRP3->Pro_inflammatory_Cytokines Neuronal_Damage Neuronal Damage Pro_inflammatory_Cytokines->Neuronal_Damage COX2->Neuronal_Damage

Caption: Inhibition of neuroinflammatory pathways by thiazolidine derivatives.

Experimental Protocols for Assessing Neuroprotective Effects

To ensure the scientific integrity and reproducibility of findings, it is crucial to employ standardized and validated experimental protocols.

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol outlines a common method for assessing the neuroprotective effects of a compound against an induced toxic insult in a human neuroblastoma cell line.

Workflow Diagram:

SHSY5Y_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assessment Cell_Culture 1. Culture SH-SY5Y cells Cell_Seeding 2. Seed cells in 96-well plates Pre_treatment 3. Pre-treat with Thiazolidine Derivative (various conc.) Cell_Seeding->Pre_treatment Toxin_Addition 4. Add neurotoxin (e.g., H2O2, MPP+) Pre_treatment->Toxin_Addition Incubation 5. Incubate for 24-48h Toxin_Addition->Incubation MTT_Assay 6. Perform MTT assay for cell viability Incubation->MTT_Assay Data_Analysis 7. Analyze data and calculate % protection MTT_Assay->Data_Analysis

Caption: Workflow for in vitro neuroprotection assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test thiazolidine derivative. Incubate for a predetermined period (e.g., 2-4 hours).

  • Induction of Neurotoxicity: Add a neurotoxic agent such as hydrogen peroxide (H2O2) or 1-methyl-4-phenylpyridinium (MPP+) to the wells to induce neuronal cell death.[5][13]

  • Incubation: Incubate the plates for 24 to 48 hours.

  • Cell Viability Assay (MTT Assay):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Determine the concentration of the thiazolidine derivative that provides 50% protection (EC50).

Assessment of Mitochondrial Function

Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. Assessing the impact of thiazolidine derivatives on mitochondrial health is therefore critical.

Step-by-Step Methodology for Measuring Mitochondrial Respiration:

  • Cell Preparation: Culture neuronal cells (e.g., primary neurons or SH-SY5Y cells) in a specialized microplate for measuring oxygen consumption rate (OCR).

  • Seahorse XF Analyzer Assay:

    • Calibrate a Seahorse XF Analyzer sensor cartridge.

    • Replace the cell culture medium with Seahorse XF assay medium.

    • Load the sensor cartridge with sequential injections of mitochondrial stressors:

      • Oligomycin: an ATP synthase inhibitor, to measure ATP-linked respiration.

      • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): an uncoupling agent, to determine maximal respiration.

      • Rotenone/antimycin A: complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Acquisition and Analysis: Place the cell plate in the Seahorse XF Analyzer and run the assay. The instrument will measure real-time OCR. Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Conclusion and Future Directions

The collective evidence strongly supports the neuroprotective potential of various thiazolidine derivatives. Thiazolidinediones, such as pioglitazone, and newer generations of thiazolidine-4-carboxylic acids and thiazolidin-4-ones demonstrate efficacy through multifaceted mechanisms including anti-inflammatory, antioxidant, and mitochondrial-protective actions.

While the existing data is promising, there is a clear need for more direct comparative studies that evaluate different classes of thiazolidine derivatives under standardized conditions. This will enable a more definitive ranking of their neuroprotective potency and a deeper understanding of their structure-activity relationships. Future research should also focus on elucidating the precise molecular targets of these compounds beyond PPARγ to unlock their full therapeutic potential. The development of novel thiazolidine derivatives with improved blood-brain barrier permeability and enhanced safety profiles will be a critical step towards translating these promising preclinical findings into effective treatments for neurodegenerative diseases.

References

  • Ehsanifar, M., & Montazeri, Z. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences, 3(2), 210-214. [Link]

  • Ehsanifar, M., & Montazeri, Z. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Iris Publishers, 2(2). [Link]

  • Zhang, Y., et al. (2020). Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorotate Dehydrogenase. Molecules, 25(18), 4252. [Link]

  • Tan, J., et al. (2018). Neuroprotective effects of orientin on hydrogen peroxide-induced apoptosis in SH-SY5Y cells. Experimental and Therapeutic Medicine, 16(5), 4335-4344. [Link]

  • Al-Masoudi, N. A., et al. (2022). IC 50 value for tested compounds 5a-5k against cancer cell lines. ResearchGate. [Link]

  • Wang, T., et al. (2017). Neuroprotective Effect and Mechanism of Thiazolidinedione on Dopaminergic Neurons In Vivo and In Vitro in Parkinson's Disease. Oxidative Medicine and Cellular Longevity, 2017, 8548574. [Link]

  • Bibi, S., et al. (2021). Quantitative structure-activity relationship for Thiazolidine-2,4-dione derivatives as inhibitory activities of 115-PGDH using MLR AND ANN. ResearchGate. [Link]

  • Chen, Y.-C., et al. (2022). Rotenone and Its Derivative, Rotenoisin A, Induce Neurodegeneration Differentially in SH-SY5Y Cells. International Journal of Molecular Sciences, 23(19), 11847. [Link]

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  • Ghafoori, H., et al. (2024). Neuroprotective properties of a thiazolidine-2,4-dione derivative as an inhibitory agent against memory impairment and phosphorylated tau: In vitro and in vivo investigations. Neuroscience, 547, 10-23. [Link]

  • Khan, A., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Journal of Inflammation Research, 15, 3643–3660. [Link]

  • Zhao, Y., et al. (2009). Neuroprotective and antioxidative effects of pioglitazone in brain tissue adjacent to the ischemic core are mediated by PI3K/Akt and Nrf2/ARE pathways. The FASEB Journal, 23(8), 2476-2486. [Link]

  • Ehsanifar, M., & Montazeri, Z. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences, 3(2), 210-214. [Link]

  • Manjula, S. N., et al. (2011). Structure-activity relationship and docking studies of thiazolidinedione-type compounds with monoamine oxidase B. Bioorganic & Medicinal Chemistry Letters, 21(16), 4789-4793. [Link]

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  • El-Gazzar, M. G., et al. (2022). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 129, 106161. [Link]

  • Derosa, G., et al. (2004). Rosiglitazone and pioglitazone similarly improve insulin sensitivity and secretion, glucose tolerance and adipocytokines in type 2 diabetic patients. Diabetes/Metabolism Research and Reviews, 20(5), 401-408. [Link]

  • da Silva, A. F. A., et al. (2022). Neurolocomotor Behavior and Oxidative Stress Markers of Thiazole and Thiazolidinedione Derivatives against Nauphoeta cinerea. Antioxidants, 11(3), 420. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a detailed protocol for managing waste streams associated with 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid, a compound belonging to the thiazolidine class. The procedures outlined here are grounded in the principles of laboratory safety, environmental stewardship, and regulatory compliance, ensuring the protection of both personnel and the environment.

Core Principle: Hazard-Based Waste Management

Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, a conservative approach based on the known toxicology of its parent class, thiazolidine-4-carboxylic acids, is scientifically prudent.

Presumptive Hazard Profile: Compounds in this class are often classified as hazardous.[1] For instance, L(-)-Thiazolidine-4-carboxylic acid is known to be harmful if swallowed, inhaled, or in contact with skin, and it is an irritant to the skin, eyes, and respiratory system.[2][3][4] Furthermore, some studies on thiazolidine carboxylic acid have indicated potential neurotoxicity, particularly in cases of significant overexposure.[5]

Therefore, all waste containing this compound must be treated as hazardous chemical waste .[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its associated waste, ensuring adequate personal protection is paramount. The following table summarizes the minimum required PPE.

Equipment Specification Rationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes of contaminated solvents and airborne solid particles.[7][8]
Hand Protection Nitrile or other chemically resistant glovesPrevents dermal absorption, which is a potential route of exposure for this chemical class.[2][8]
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.[9]
Respiratory Protection Required when handling the dry powder outside of a fume hoodAn approved respirator (e.g., NIOSH/MSHA-approved) should be used if dusts are generated.[1]

Step-by-Step Disposal Procedures

Effective waste management hinges on meticulous segregation at the point of generation.[10][11] Never mix incompatible waste streams.[6][11] The following protocols address the primary waste types you will generate.

Protocol 3.1: Unused or Expired Solid Compound

This protocol applies to the pure, solid form of this compound.

  • Container Selection: Use the original manufacturer's container if possible. If not, use a new, clean, and clearly labeled sealable container appropriate for solid waste.

  • Labeling: Affix a hazardous waste tag to the container. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accurate list of the hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area should be away from general traffic and incompatible chemicals.

  • Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) office.[12]

Protocol 3.2: Contaminated Solid Waste (Non-Sharps)

This category includes items like gloves, paper towels, weigh boats, and bench paper contaminated with the compound.

  • Segregation: These items cannot be disposed of in the regular trash.[9]

  • Containerization: Place all contaminated solid waste into a dedicated, durable, leak-proof container lined with a heavy-duty plastic bag.

  • Labeling: Clearly label the container or bag with a hazardous waste tag, listing "Solid Waste Contaminated with this compound" and associated hazards.

  • Storage and Pickup: Keep the container sealed when not in use. Store in the SAA and arrange for EHS pickup when full.

Protocol 3.3: Contaminated Liquid Waste

This includes reaction mixtures and solvents used for rinsing glassware that are contaminated with the compound.

  • Segregation is Critical:

    • Halogenated vs. Non-Halogenated: Maintain separate waste streams for halogenated (e.g., dichloromethane) and non-halogenated (e.g., acetone, ethanol) solvents. Mixing these increases disposal costs and complexity.[10]

    • Aqueous Waste: Keep aqueous solutions separate from organic solvent waste.[13]

  • Container Selection: Use a sealable, chemically compatible solvent waste container (e.g., a plastic-coated glass or polyethylene carboy). Never use metal containers for acidic waste.[9]

  • Labeling: Attach a hazardous waste tag. List all chemical constituents, including solvents and the full name of the title compound, with approximate percentages.

  • Handling:

    • Use a funnel when adding waste to the container to prevent spills.

    • Never fill a liquid waste container more than 90% full to allow for vapor expansion.[9]

    • Keep the container sealed at all times, except when adding waste.

  • Storage and Pickup: Store the container in secondary containment (e.g., a spill tray) within the SAA. Arrange for EHS pickup.

Decontamination of Laboratory Glassware

Properly cleaned glassware is essential for future experiments and ensures no hazardous residue enters the general laboratory environment.

  • Initial Rinse (in a fume hood):

    • Perform a triple rinse with a suitable organic solvent (e.g., acetone) that is known to dissolve the compound.[14]

    • Collect all rinsate and dispose of it as contaminated liquid waste (Protocol 3.3). This is the most critical step for removing the bulk of the hazardous material.

  • Detergent Wash:

    • After the solvent rinse, wash the glassware with a laboratory detergent and warm water.[15] Use brushes to scrub all surfaces.

  • Final Rinse:

    • Rinse thoroughly with tap water, followed by a final rinse with deionized water to remove any detergent residue.

  • Drying: Allow the glassware to air dry on a rack or in a drying oven.

  • Verification: A clean glass surface will be uniformly wetted by water, with no beads or droplets forming.[16]

Disposal Pathway Logic

The following diagram illustrates the decision-making process for managing waste generated from work with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Action & Containerization cluster_3 Final Disposition Waste Identify Waste Type Solid Solid Material Waste->Solid Pure Compound? Liquid Liquid Material Waste->Liquid Solution/Solvent? Labware Contaminated Labware (Gloves, Wipes, etc.) Waste->Labware Disposable Item? Glassware Contaminated Glassware Waste->Glassware Reusable Item? SolidWaste Collect in Labeled Solid Hazardous Waste Container Solid->SolidWaste LiquidWaste Segregate (Halogenated/ Non-Halogenated/Aqueous) & Collect in Labeled Liquid Hazardous Waste Carboy Liquid->LiquidWaste LabwareWaste Collect in Labeled Container for Contaminated Solids Labware->LabwareWaste Decon Decontaminate via Triple Rinse Protocol Glassware->Decon EHS Store in SAA for EHS Pickup SolidWaste->EHS LiquidWaste->EHS LabwareWaste->EHS Decon->LiquidWaste Collect Rinsate CleanGlass Clean, Dry Glassware Ready for Reuse Decon->CleanGlass After Cleaning

Caption: Decision workflow for proper waste segregation and disposal.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Retrieved from [Link]

  • Vanderbilt University. (2024). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Waste handling in the organic chemistry lab. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 2.1: Chemical Waste. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - L-Thiazolidine-4-carboxylic acid. Retrieved from [Link]

  • Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1295-1300. Retrieved from [Link]

  • Efthymiou, M. L., & Jouglard, J. (1982). [Thiazolidine carboxylic acid toxicity. A review of 78 cases]. Nouvelle Presse Médicale, 11(7), 509-512. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Glassware Washing. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Clean Glassware. Retrieved from [Link]

  • Truman State University. (2006). Cleaning Glassware | Chem Lab. Retrieved from [Link]

  • NIST. (n.d.). GMP 7 Cleaning Glassware. Retrieved from [Link]

  • Northrop, B. H. (n.d.). Cleaning Glassware. Retrieved from [Link]

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Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for the safe handling of 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your research.

Understanding the Hazards: A Proactive Approach to Safety

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound, based on available safety data, presents the following primary risks:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation (Category 2A): The compound can cause serious eye irritation upon contact.[1]

  • Respiratory Irritation (Category 3): Inhalation of dust or fumes may lead to respiratory irritation.[1][2][3]

Given these hazards, a multi-layered PPE approach is necessary to create a barrier between you and the chemical, minimizing the risk of exposure. The following sections detail the specific PPE required and the rationale behind each recommendation.

Essential Personal Protective Equipment (PPE) Ensemble

A comprehensive PPE strategy is your first line of defense. The following table summarizes the mandatory PPE for handling this compound.

Body PartRecommended PPEMaterial/StandardRationale
Hands Chemical-resistant glovesNitrile or Butyl Rubber[4]Prevents skin contact and irritation. Nitrile offers good resistance to a range of chemicals, while butyl rubber provides excellent protection against acids.[4]
Eyes Chemical splash gogglesANSI Z87.1 certifiedProtects against splashes and airborne particles, preventing serious eye irritation.
Face Face shield (in addition to goggles)Polycarbonate[4]Recommended when handling larger quantities or when there is a significant risk of splashing, providing full-face protection.[4]
Body Laboratory coatChemically resistant materialProtects skin and personal clothing from accidental spills and contamination.
Respiratory N95 respirator or higherNIOSH-approvedNecessary when handling the powder outside of a fume hood to prevent inhalation of dust and subsequent respiratory irritation.[4]

Step-by-Step Guide to PPE Implementation

Adherence to a strict protocol for donning and doffing PPE is as crucial as the equipment itself. This ensures a self-validating system of protection.

Donning PPE Workflow

G cluster_donning Donning Sequence node_lab_coat 1. Laboratory Coat node_respirator 2. Respirator (if required) node_lab_coat->node_respirator Ensure full coverage node_goggles 3. Goggles node_respirator->node_goggles Fit check respirator node_face_shield 4. Face Shield (if required) node_goggles->node_face_shield Position over goggles node_gloves 5. Gloves node_face_shield->node_gloves Pull gloves over cuffs

Caption: Sequential process for correctly putting on PPE.

Doffing PPE Workflow

G cluster_doffing Doffing Sequence node_gloves 1. Gloves node_face_shield 2. Face Shield node_gloves->node_face_shield Remove without touching outside node_goggles 3. Goggles node_face_shield->node_goggles Handle by the sides node_lab_coat 4. Laboratory Coat node_goggles->node_lab_coat Handle by the sides node_respirator 5. Respirator node_lab_coat->node_respirator Roll inside out node_wash 6. Wash Hands node_respirator->node_wash Remove straps without touching front

Caption: Sequential process for safely removing PPE to avoid contamination.

Operational and Disposal Plans

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area.[1][2][3] A chemical fume hood is strongly recommended, especially when working with the solid form, to minimize inhalation risks.

  • Avoid Dust Formation: Take care to avoid generating dust when handling the solid compound.[5]

  • Spill Management: In case of a spill, wear your full PPE. For dry spills, carefully sweep or scoop the material to avoid raising dust. Place the material in a designated, labeled waste container.

Disposal Plan
  • Waste Container: Dispose of contaminated PPE and any waste material containing this compound in a clearly labeled, sealed container.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][2][3] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][3] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1][2][3] If the person feels unwell, call a poison center or doctor.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[2][6]

Conclusion: A Culture of Safety

The responsible handling of this compound is not merely about following a set of rules but about fostering a deep-seated culture of safety. By understanding the hazards, diligently using the correct PPE, and being prepared for emergencies, you protect yourself, your colleagues, and the integrity of your scientific endeavors. This guide serves as a foundational resource, but it is incumbent upon every researcher to remain vigilant and informed.

References

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]

  • MIT Plasma Science and Fusion Center. (n.d.).Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • CHEMM. (n.d.).Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubChem. (n.d.).2-Methylthiazolidine-4-carboxylic acid. Retrieved from [Link]

  • American Chemistry Council. (n.d.).Protective Equipment. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.